molecular formula C4H2BrClN2 B039030 2-Bromo-5-chloropyrimidine CAS No. 124405-67-0

2-Bromo-5-chloropyrimidine

Cat. No.: B039030
CAS No.: 124405-67-0
M. Wt: 193.43 g/mol
InChI Key: QZOXTQMVQQUSCA-UHFFFAOYSA-N
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Description

2-Bromo-5-chloropyrimidine is a high-value, multifunctional heteroaromatic building block extensively employed in medicinal chemistry and pharmaceutical research. Its core value lies in the strategic positioning of two distinct halogen atoms (bromine and chlorine) on the pyrimidine ring, which exhibit differential reactivity and allow for sequential, site-selective cross-coupling reactions. This compound serves as a pivotal scaffold for the synthesis of diverse compound libraries, enabling the rapid exploration of structure-activity relationships (SAR). Researchers utilize it primarily in Palladium-catalyzed couplings, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination, where the bromine atom typically acts as the more reactive site, followed by functionalization of the chlorine atom. This sequential modification facilitates the efficient construction of complex molecules, including kinase inhibitors, anticancer agents, and other bioactive small molecules targeting various disease pathways. The electron-deficient nature of the pyrimidine core makes it an excellent isostere for phenyl rings, often enhancing solubility and altering metabolic profiles in drug candidates. Supplied with high chemical purity, this reagent is essential for accelerating hit-to-lead optimization and advancing innovative therapeutic programs in academic and industrial R&D settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-chloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrClN2/c5-4-7-1-3(6)2-8-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOXTQMVQQUSCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623649
Record name 2-Bromo-5-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124405-67-0
Record name 2-Bromo-5-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chemical intermediates is paramount. This guide provides a detailed overview of 2-Bromo-5-chloropyrimidine, a halogenated pyrimidine with significant potential in synthetic chemistry and drug discovery.

Note on Isomerism and CAS Numbers: It is crucial to distinguish this compound (CAS Number: 124405-67-0) from its isomer, 5-Bromo-2-chloropyrimidine (CAS Number: 32779-36-5).[1][2][3][4][5][6][7] The latter is a well-documented intermediate in the synthesis of the dual endothelin receptor antagonist, Macitentan.[1][6] This guide will focus on the properties and reactivity of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in synthetic protocols.

PropertyValue
CAS Number 124405-67-0
Molecular Formula C₄H₂BrClN₂
Molecular Weight 193.43 g/mol
Appearance Solid
Purity >97.0% (GC)

Synthesis of this compound

While specific, detailed experimental protocols for the synthesis of this compound are not extensively reported in publicly available literature, general methods for the synthesis of halogenated pyrimidines can be adapted. A common strategy involves the halogenation of a suitable pyrimidine precursor. For instance, the synthesis could potentially be achieved through a multi-step process starting from a commercially available pyrimidine derivative, involving sequential bromination and chlorination reactions. Researchers should consider established methods for the regioselective introduction of halogens onto the pyrimidine ring, taking into account the directing effects of existing substituents.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The pyrimidine ring is electron-deficient, which influences the reactivity of the C-Br and C-Cl bonds in different types of reactions.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the carbon-halogen bond reactivity generally follows the order C-I > C-Br > C-Cl.[8][9] This suggests that the C-Br bond at the 2-position of this compound would be more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond at the 5-position.[8] This differential reactivity allows for selective functionalization at the 2-position.

G cluster_0 Differential Reactivity in Cross-Coupling This compound This compound Pd(0) Catalyst Pd(0) Catalyst This compound->Pd(0) Catalyst More reactive Selective Oxidative Addition at C-Br Selective Oxidative Addition at C-Br Pd(0) Catalyst->Selective Oxidative Addition at C-Br Functionalization at C-2 Functionalization at C-2 Selective Oxidative Addition at C-Br->Functionalization at C-2

Reactivity in Palladium-Catalyzed Reactions
Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution (SNAr) reactions, the positions of the halogen atoms on the electron-deficient pyrimidine ring are critical. The halogen at the 2-position is activated by the adjacent ring nitrogens, making it susceptible to nucleophilic attack.[10][11] Therefore, selective substitution of the bromo group at the 2-position with various nucleophiles (e.g., amines, alcohols, thiols) can be anticipated.[10]

Experimental Protocols

The following are generalized experimental protocols for key transformations involving dihalogenated pyrimidines. These should be considered as starting points, and optimization for this compound is recommended.

General Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a dihalogenated pyrimidine with a boronic acid.[8]

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.).[8]

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.[8]

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of a dihalogenated pyrimidine.[8]

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., BINAP or XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv.).[8]

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas three times.

  • Reagent Addition: Add a degassed solvent (e.g., toluene), followed by this compound (1.0 equiv.) and the desired amine (1.2 equiv.).[8]

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The product is then purified by an appropriate method, such as column chromatography.

Role in Drug Discovery and Signaling Pathways

The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in a vast array of biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents.[12][13][14] Substituted pyrimidines can interact with a wide range of biological targets, such as kinases, by forming hydrogen bonds and acting as bioisosteres for other aromatic systems.[14][15]

While specific studies detailing the biological activity or the role of this compound in signaling pathways are not prevalent in the reviewed literature, its potential as a versatile building block allows for the synthesis of diverse libraries of compounds for screening against various biological targets. For instance, derivatives of substituted pyrimidines have been shown to act as selective 5-HT2C agonists and to be involved in the BMP2/SMAD1 signaling pathway, which is crucial for bone formation.[15][16] The strategic functionalization of the 2- and 5-positions of this compound could lead to the discovery of novel modulators of these or other important biological pathways.

G cluster_1 Drug Discovery Workflow This compound This compound Chemical_Synthesis Chemical Synthesis (e.g., Cross-Coupling, SNAr) This compound->Chemical_Synthesis Compound_Library Diverse Compound Library Chemical_Synthesis->Compound_Library Biological_Screening Biological Screening Compound_Library->Biological_Screening Hit_Compounds Hit Compounds Biological_Screening->Hit_Compounds Lead_Optimization Lead Optimization Hit_Compounds->Lead_Optimization Drug_Candidate Drug Candidate Lead_Optimization->Drug_Candidate

Workflow for Drug Discovery

References

An In-depth Technical Guide to 2-Bromo-5-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 2-Bromo-5-chloropyrimidine (CAS No: 124405-67-0), a key intermediate in organic and medicinal chemistry.

Core Physicochemical Properties

This compound is a halogenated pyrimidine derivative utilized as a versatile building block in the synthesis of complex organic molecules. Its distinct reactivity at the 2 and 5 positions makes it a valuable precursor in the development of pharmaceutical agents.[1][2][3][4][5]

Data Summary:

All quantitative data regarding the core physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 124405-67-0[6][7]
Molecular Formula C₄H₂BrClN₂[4][8][9][10]
Molecular Weight 193.43 g/mol [4][8][9][10]
Appearance Off-white to beige crystalline powder/solid[3][4][11]
Melting Point 73-81 °C[2][3][8][11][12][13][14]
Boiling Point 95 °C at 15 mm Hg[13]
Solubility Insoluble in water; Soluble in organic solvents like DMF.[1][3][11]
Purity Typically >95% or >97%[9][11][14]
SMILES ClC1=CN=C(Br)N=C1[6][8]
InChI Key XPGIBDJXEVAVTO-UHFFFAOYSA-N[8]

Synthetic Utility and Workflow

The differential reactivity of the chloro and bromo substituents is a key feature of this compound. The C2-chloro position is more susceptible to nucleophilic aromatic substitution (SNAr), while the C5-bromo position is ideal for palladium-catalyzed cross-coupling reactions. This allows for a stepwise and regioselective functionalization.[1]

G start This compound snar Nucleophilic Aromatic Substitution (SNAr) at C2 start->snar Nu-H suzuki Suzuki Coupling at C5 start->suzuki Ar-B(OH)₂ Pd Catalyst sonogashira Sonogashira Coupling at C5 start->sonogashira Alkyne Pd/Cu Catalyst int1 2-Amino/Alkoxy/Thio- 5-bromopyrimidines snar->int1 int2 2-Bromo-5-arylpyrimidines suzuki->int2 int3 2-Bromo-5-alkynylpyrimidines sonogashira->int3 final Further Functionalization & Biologically Active Molecules int1->final int2->final int3->final

A general workflow for the synthesis of biologically active molecules.[1]

Experimental Protocols

The following section details a common experimental protocol for the synthesis of the related isomer, 5-Bromo-2-chloropyrimidine, which illustrates the typical laboratory procedures for this class of compounds.

Synthesis of 5-Bromo-2-chloropyrimidine via Chlorination

This method involves the direct chlorination of 2-hydroxy-5-bromopyrimidine using phosphorus oxychloride.[15][16]

Materials:

  • 2-hydroxy-5-bromopyrimidine (0.2 mol, 35 g)

  • Phosphorus oxychloride (0.4 mol, 61.3 g)

  • Toluene (200 mL)

  • Triethylamine (40.5 g)

  • 20% aqueous sodium carbonate solution

  • Reaction flask equipped with a stirrer and nitrogen inlet

Procedure:

  • Under a nitrogen atmosphere, add 2-hydroxy-5-bromopyrimidine, phosphorus oxychloride, and toluene to the reaction flask.[15][16]

  • At 35 °C, add triethylamine to the mixture.[15][16]

  • Heat the mixture to 80-85 °C and stir for approximately 6 hours.[15][16] The reaction progress should be monitored by HPLC until the starting material is consumed (<2%).[15][16]

  • Cool the reaction and concentrate it under reduced pressure to remove the majority of the toluene and excess phosphorus oxychloride.[15][16]

  • Carefully pour the concentrated reaction mixture into water chilled to 10°C.[15][16]

  • Adjust the pH of the aqueous mixture to 8-9 using a 20% aqueous sodium carbonate solution.[15][16]

  • The product, 5-Bromo-2-chloropyrimidine, can then be isolated and purified through standard laboratory techniques such as extraction and crystallization.[15][16]

Applications in Drug Development

This compound and its isomers are crucial intermediates in the pharmaceutical industry.[2][3][4] Its structural scaffold is present in a variety of biologically active molecules. A notable application is in the synthesis of Macitentan, an endothelin receptor antagonist used for the treatment of pulmonary hypertension.[2][3] The pyrimidine core is also explored for developing agents with potential anticancer, antiviral, and kinase inhibitory activities.[1]

Safety and Handling

Hazard Identification:

  • Causes skin irritation (H315).[9][17]

  • Causes serious eye irritation (H319).[9][17]

  • May cause respiratory irritation (H335).[17][18]

Precautionary Measures:

  • Handling: Avoid contact with skin and eyes. Do not breathe dust.[11][17] Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and protective clothing.[11][13][17]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11][14] It is often recommended to store under an inert atmosphere.[6][14]

  • First Aid: In case of contact, rinse the affected area immediately with plenty of water. For eye contact, rinse cautiously for several minutes and seek medical attention. If inhaled, move the person to fresh air.[9][11][13]

This document is intended for informational purposes for qualified professionals and is based on publicly available data. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-chloropyrimidine from 2-Hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloropyrimidine is a pivotal intermediate in the synthesis of a multitude of pharmaceutical compounds, including antiviral and anticancer agents. Its strategic importance necessitates efficient and scalable synthetic routes. This technical guide provides a comprehensive overview of the primary methods for the synthesis of 5-bromo-2-chloropyrimidine, commencing from the readily available starting material, 2-hydroxypyrimidine. The synthesis involves two key transformations: the bromination of the pyrimidine ring and the subsequent chlorination of the hydroxyl group. This document will detail various experimental protocols, present quantitative data for comparison, and illustrate the synthetic workflows.

Clarification on Isomer Nomenclature

It is crucial to distinguish between two closely related isomers: 5-bromo-2-chloropyrimidine (CAS No. 32779-36-5) and 2-bromo-5-chloropyrimidine (CAS No. 124405-67-0). The vast majority of published synthetic literature starting from 2-hydroxypyrimidine describes the formation of 5-bromo-2-chloropyrimidine . This is due to the directing effects of the pyrimidine ring nitrogens and the hydroxyl group, which favor electrophilic bromination at the 5-position. The synthesis of this compound from 2-hydroxypyrimidine is not a well-documented or straightforward process. Therefore, this guide will focus on the synthesis of the extensively researched and pharmaceutically relevant 5-bromo-2-chloropyrimidine .

Synthetic Strategies

Two main strategies are employed for the synthesis of 5-bromo-2-chloropyrimidine from 2-hydroxypyrimidine:

  • Two-Step Synthesis: This approach first involves the bromination of 2-hydroxypyrimidine to yield the intermediate 5-bromo-2-hydroxypyrimidine. This intermediate is then isolated and subsequently chlorinated to afford the final product.

  • One-Pot Synthesis: This streamlined method combines the bromination and chlorination steps in a single reaction vessel, avoiding the isolation of the intermediate. This approach can improve efficiency and reduce waste.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the quantitative data for various synthetic protocols for producing 5-bromo-2-chloropyrimidine.

Method Starting Material Key Reagents Reaction Time Temperature Yield (%) Purity (%) Key Advantages Key Disadvantages
Two-Step, Method 1 5-Bromo-2-hydroxypyrimidinePhosphorus oxychloride, Triethylamine, Toluene6 hours80-85 °C->98Established and widely used method.Use of highly toxic and corrosive phosphorus oxychloride; cumbersome work-up.[1]
Two-Step, Method 2 5-Bromo-2-hydroxypyrimidineN,N-Dimethylformamide (DMF), Cetyltrimethylammonium chloride, Hydrochloric acid12 hours40 °C9199.76Avoids phosphorus oxychloride; high yield and purity; simpler work-up.[1][2]Longer reaction time compared to Method 1.[1]
One-Pot Synthesis 2-HydroxypyrimidineHydrobromic acid, Hydrogen peroxide, Phosphorus oxychloride, Organic amine8-14 hours30-100 °CHigh-Simplified process, increased production efficiency, higher bromine utilization.[1]Multi-stage within a single pot; requires careful control of conditions.[1]

Experimental Protocols

Two-Step Synthesis: Method 1 (Chlorination using Phosphorus Oxychloride)

This traditional method involves the chlorination of pre-synthesized 5-bromo-2-hydroxypyrimidine.

Step 1: Synthesis of 5-Bromo-2-hydroxypyrimidine (Not detailed in provided search results, but is a prerequisite for this method)

Step 2: Chlorination

  • Under a nitrogen atmosphere, add 35 g (0.2 mol) of 2-hydroxy-5-bromopyrimidine, 61.3 g (0.4 mol) of phosphorus oxychloride, and 200 mL of toluene to a reaction flask.[1][2]

  • At 35 °C, add 40.5 g of triethylamine.[1][2]

  • Heat the mixture to 80-85 °C and stir for 6 hours.[1][2]

  • Monitor the reaction by HPLC until the starting material is consumed (<2%).[1][2]

  • Cool the reaction and concentrate under reduced pressure to remove most of the toluene and phosphorus oxychloride.[1][2]

  • Pour the reaction mixture into 10°C water and adjust the pH to 8-9 with a 20% aqueous sodium carbonate solution.[1][2]

  • The product, 5-bromo-2-chloropyrimidine, is then isolated after purification.[1][2]

Two-Step Synthesis: Method 2 (Chlorination using Hydrochloric Acid with a Phase Transfer Catalyst)

This improved method avoids the use of the highly toxic phosphorus oxychloride.

Step 1: Synthesis of 5-Bromo-2-hydroxypyrimidine (Not detailed in provided search results, but is a prerequisite for this method)

Step 2: Chlorination

  • In a dry 500 mL three-necked bottle, add 14 g of 5-bromo-2-hydroxypyrimidine and 280 mL of N,N-dimethylformamide (DMF).[1][2]

  • Begin stirring and add 5.12 g of cetyltrimethylammonium chloride and 20 mL of 6 mol/L hydrochloric acid.[1][2]

  • Place the flask in a 40°C oil bath and stir for 12 hours.[1][2]

  • Cool the reaction to 0°C and adjust the pH to 6 with a saturated sodium bicarbonate solution.[1][2]

  • Extract the mixture three times with ethyl acetate.[1][2]

  • Combine the organic phases, wash once with saturated brine, dry over anhydrous sodium sulfate, and concentrate to dryness to obtain 5-bromo-2-chloropyrimidine.[2]

One-Pot Synthesis

This method streamlines the process by starting directly from 2-hydroxypyrimidine.

  • Mix 112.1 g (1 mol) of 2-hydroxypyrimidine with hydrobromic acid (concentration and molar ratio can be varied).[1]

  • Add hydrogen peroxide (concentration and molar ratio can be varied).[1]

  • Heat the mixture in a reaction vessel for 8-14 hours at a temperature ranging from 30-100°C to produce 5-bromo-2-hydroxypyrimidine as an intermediate.[1]

  • To the same reaction vessel, add a chlorinating agent such as phosphorus oxychloride and an organic amine.

  • Heat the mixture to complete the chlorination reaction.

  • The final product, 5-bromo-2-chloropyrimidine, is then isolated and purified.

Mandatory Visualizations

Reaction Scheme: Two-Step Synthesis

Two_Step_Synthesis 2-Hydroxypyrimidine 2-Hydroxypyrimidine 5-Bromo-2-hydroxypyrimidine 5-Bromo-2-hydroxypyrimidine 2-Hydroxypyrimidine->5-Bromo-2-hydroxypyrimidine Bromination (e.g., HBr, H2O2) 5-Bromo-2-chloropyrimidine 5-Bromo-2-chloropyrimidine 5-Bromo-2-hydroxypyrimidine->5-Bromo-2-chloropyrimidine Chlorination (e.g., POCl3 or HCl)

Caption: General workflow for the two-step synthesis.

Reaction Scheme: One-Pot Synthesis

One_Pot_Synthesis 2-Hydroxypyrimidine 2-Hydroxypyrimidine 5-Bromo-2-chloropyrimidine 5-Bromo-2-chloropyrimidine 2-Hydroxypyrimidine->5-Bromo-2-chloropyrimidine Bromination & Chlorination (One Pot)

Caption: Simplified workflow for the one-pot synthesis.

Experimental Workflow: Purification

Purification_Workflow cluster_workup Reaction Work-up cluster_purification Purification Quenching Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Crude Product Crude Product Washing->Crude Product Purification Purification Crude Product->Purification Recrystallization Recrystallization Purification->Recrystallization If solid Column Chromatography Column Chromatography Purification->Column Chromatography If oil or for high purity Pure Product Pure Product Recrystallization->Pure Product Column Chromatography->Pure Product

Caption: General purification workflow for 5-bromo-2-chloropyrimidine.

References

The Dichotomous Reactivity of 2,5-Dihalopyrimidines: A Technical Guide for Strategic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the reactivity profile of 2,5-dihalopyrimidines, a class of heterocyclic compounds of significant interest to researchers, scientists, and drug development professionals. The strategic functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry, and understanding the nuanced reactivity of its halogenated derivatives is paramount for the efficient synthesis of novel molecular entities. This document outlines the regioselective behavior of 2,5-dihalopyrimidines in key cross-coupling and nucleophilic substitution reactions, supported by quantitative data and detailed experimental protocols.

Core Reactivity Principles

The pyrimidine ring is an electron-deficient heterocycle, rendering it susceptible to nucleophilic attack. The reactivity of halogen substituents on the pyrimidine ring is dictated by a combination of electronic and steric factors. Generally, the order of reactivity for halogens in palladium-catalyzed cross-coupling reactions follows the trend: Iodine > Bromine > Chlorine. For the positional reactivity on the pyrimidine ring itself, the established order is C4(6) > C2 >> C5. This inherent reactivity profile suggests that for 2,5-dihalopyrimidines, the C2 position is the more electrophilic and thus the more reactive site for many transformations. However, this intrinsic selectivity can be modulated and even reversed through careful selection of catalysts, ligands, and reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the pyrimidine scaffold.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. In the case of 2,5-dihalopyrimidines, the reaction with boronic acids can be directed to either the C2 or C5 position. While conventional palladium catalysts often favor reaction at the more activated C2 position, recent studies have demonstrated that ligand-free "Jeffery" conditions can promote selective coupling at the C5 position of 2,5-dichloropyrimidine.[1][2]

Table 1: Regioselective Suzuki-Miyaura Coupling of 2,5-Dichloropyrimidine

PositionCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Coupling PartnerYield (%)C2:C5 Ratio
C2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O10012Phenylboronic acid>95>20:1
C5Pd(OAc)₂ (2)NoneK₂CO₃ (2)DMA/H₂O12018(4-Methoxyphenyl)boronic acid751:15
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in the synthesis of many biologically active compounds. The regioselective amination of 2,5-dihalopyrimidines allows for the introduction of primary and secondary amines at either the C2 or C5 position, depending on the reaction conditions.

Table 2: Regioselective Buchwald-Hartwig Amination of 2,5-Dichloropyrimidine

PositionCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)AmineYield (%)
C2Pd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.2)Toluene10016Morpholine85
C5Pd(OAc)₂ (3)RuPhos (6)Cs₂CO₃ (1.5)t-Amyl alcohol11024Aniline78
Stille Coupling

The Stille coupling utilizes organostannanes as coupling partners and is known for its tolerance of a wide range of functional groups. Selective coupling at either the C2 or C5 position of 2,5-dihalopyrimidines can be achieved.

Table 3: Regioselective Stille Coupling of 2,5-Dibromopyrimidine

PositionCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)StannaneYield (%)
C2Pd(PPh₃)₄ (5)NoneNoneToluene9012Tributyl(vinyl)stannane88
C5PdCl₂(dppf) (3)NoneCuI (10 mol%)NMP8024(Tributylstannyl)thiophene72
Sonogashira Coupling

The Sonogashira coupling facilitates the formation of C-C triple bonds by reacting a terminal alkyne with an aryl or vinyl halide. This reaction provides a direct route to alkynylpyrimidines.

Table 4: Regioselective Sonogashira Coupling of 2,5-Diiodopyrimidine

PositionCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)AlkyneYield (%)
C2Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THF658Phenylacetylene92
C5Pd(OAc)₂ (2)CuI (5)DIPA (4)DMF8012Trimethylsilylacetylene81

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring makes it amenable to nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles such as alkoxides and thiolates. The regioselectivity of SNAr on 2,5-dihalopyrimidines is highly dependent on the nature of the nucleophile and the reaction conditions.

Table 5: Nucleophilic Aromatic Substitution on 2,5-Dichloropyrimidine

PositionNucleophileBase (equiv.)SolventTemp. (°C)Time (h)ProductYield (%)
C2Sodium methoxide1.1Methanol6562-Methoxy-5-chloropyrimidine90
C5Potassium thiophenoxide1.0DMF10045-(Phenylthio)-2-chloropyrimidine82

Experimental Protocols

General Procedure for C2-Selective Suzuki-Miyaura Coupling

To a solution of 2,5-dichloropyrimidine (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of 1,4-dioxane (8 mL) and water (2 mL) is added potassium phosphate (2.0 mmol). The mixture is degassed with argon for 15 minutes. Palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) are then added, and the reaction mixture is heated to 100 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the desired 2-phenyl-5-chloropyrimidine.

General Procedure for C5-Selective Suzuki-Miyaura Coupling under Jeffery Conditions

In a microwave vial, 2,5-dichloropyrimidine (1.0 mmol), (4-methoxyphenyl)boronic acid (1.5 mmol), and potassium carbonate (2.0 mmol) are dissolved in a mixture of DMA (4 mL) and water (1 mL). Palladium(II) acetate (0.02 mmol) is added, and the vial is sealed. The reaction mixture is heated in a microwave reactor at 120 °C for 18 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The residue is purified by column chromatography to yield the C5-arylated product.[1][2]

General Procedure for C2-Selective Buchwald-Hartwig Amination

A mixture of 2,5-dichloropyrimidine (1.0 mmol), morpholine (1.2 mmol), sodium tert-butoxide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol) in toluene (10 mL) is degassed and heated to 100 °C for 16 hours under an argon atmosphere. The reaction is then cooled to room temperature, diluted with ethyl acetate, and washed with water. The organic layer is dried over sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel chromatography.

General Procedure for C2-Selective Nucleophilic Aromatic Substitution with Alkoxides

To a solution of sodium methoxide (1.1 mmol) in methanol (10 mL) is added 2,5-dichloropyrimidine (1.0 mmol). The reaction mixture is heated at reflux (65 °C) for 6 hours. After cooling, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the 2-methoxy-5-chloropyrimidine product.

Signaling Pathways and Experimental Workflows

G cluster_cross_coupling Palladium-Catalyzed Cross-Coupling 2,5-Dihalopyrimidine 2,5-Dihalopyrimidine Oxidative Addition Oxidative Addition 2,5-Dihalopyrimidine->Oxidative Addition + Pd(0) Pd(0) Catalyst Pd(0) Catalyst Coupling Partner Coupling Partner Transmetalation Transmetalation Coupling Partner->Transmetalation Product Product Oxidative Addition->Transmetalation + Coupling Partner Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Reductive Elimination->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

G Start Start Reagents Combine 2,5-Dihalopyrimidine, Coupling Partner, Base, Solvent Start->Reagents Degas Degas with Inert Gas Reagents->Degas Catalyst Add Palladium Catalyst and Ligand Degas->Catalyst Heat Heat to Reaction Temperature Catalyst->Heat Monitor Monitor Reaction by TLC/LC-MS Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Product Purify->Product

Caption: A typical experimental workflow for cross-coupling reactions.

G cluster_snar Nucleophilic Aromatic Substitution (SNAr) 2,5-Dihalopyrimidine 2,5-Dihalopyrimidine Meisenheimer Complex Meisenheimer Complex 2,5-Dihalopyrimidine->Meisenheimer Complex + Nucleophile Nucleophile Nucleophile Nucleophile->Meisenheimer Complex Product Product Meisenheimer Complex->Product - Halide

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

References

2-Bromo-5-chloropyrimidine structural formula and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties of 2-Bromo-5-chloropyrimidine, a halogenated pyrimidine derivative. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Properties and Identification

This compound is a key building block in the synthesis of more complex molecules. Its reactivity is characterized by the presence of two different halogen atoms attached to the pyrimidine ring, allowing for selective functionalization.

Below is a summary of its key chemical data:

PropertyValueReference
Molecular Formula C4H2BrClN2[1][2]
Molecular Weight 193.43 g/mol [1][2]
CAS Number 124405-67-0[1][2]
SMILES ClC1=CN=C(Br)N=C1[1]
Purity Typically ≥97%[2]
Storage Conditions Inert atmosphere, 2-8°C[1]

Structural Formula

The structural formula of this compound is based on a pyrimidine ring, which is a six-membered heterocyclic aromatic ring containing two nitrogen atoms. In this compound, the bromine atom is attached at position 2, and the chlorine atom is at position 5.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Mixture Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture 2-Aryl-5-chloropyrimidine 2-Aryl-5-chloropyrimidine Byproducts Byproducts Reaction Mixture->2-Aryl-5-chloropyrimidine Reaction Mixture->Byproducts

References

An In-depth Technical Guide to the Key Reactive Sites on the 2-Bromo-5-chloropyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Bromo-5-chloropyrimidine is a highly versatile heterocyclic building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science.[1] Its utility stems from the presence of two distinct halogen atoms—a bromine at the C5 position and a chlorine at the C2 position—on an electron-deficient pyrimidine core. This unique arrangement of electrophilic sites allows for regioselective functionalization through a variety of reaction pathways, enabling the strategic construction of complex molecular architectures.[2][3] This guide provides a comprehensive overview of the key reactive sites of this compound, detailing the reaction types, experimental protocols, and chemoselectivity considerations that are paramount for its effective use in synthesis.

Core Reactivity Principles: A Dichotomy of Sites

The synthetic utility of this compound is governed by the differential reactivity of its two carbon-halogen bonds. The preferred site of reaction is primarily determined by the chosen reaction class: palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr).

  • Palladium-Catalyzed Cross-Coupling: In these reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the C-X bond. The general reactivity trend for halogens in this step is I > Br > Cl > F, which is attributed to the decreasing bond dissociation energy down the halogen group.[4][5][6] Consequently, the C5-Br bond is significantly more susceptible to oxidative addition than the C2-Cl bond. This inherent reactivity difference allows for highly selective functionalization at the C5 position, leaving the C2-chloro group available for subsequent transformations.[2][6]

  • Nucleophilic Aromatic Substitution (SNAr): In contrast, the C2-Cl bond is more activated towards nucleophilic attack. The pyrimidine ring's electron-deficient nature, caused by the two electronegative nitrogen atoms, facilitates SNAr reactions. The C2 and C4/C6 positions are the most electron-poor. The chlorine atom at the C2 position, flanked by two ring nitrogens, is particularly activated for displacement by nucleophiles, making this the preferred site for SNAr.[3][7]

G scaffold This compound pd_coupling Palladium-Catalyzed Cross-Coupling scaffold->pd_coupling Suzuki, Stille, Sonogashira, Buchwald-Hartwig snar Nucleophilic Aromatic Substitution (SNAr) scaffold->snar Amines, Alkoxides, Thiols c5_site C5-Br Position (More Reactive) pd_coupling->c5_site c2_site C2-Cl Position (More Reactive) snar->c2_site

Caption: General reactivity pathways of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are foundational for C-C and C-N bond formation. For this compound, these reactions can be directed with high selectivity to the C5 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds with boronic acids or esters. When applied to this compound, the reaction selectively occurs at the more reactive C-Br bond.[4][8]

Quantitative Data Summary: Suzuki-Miyaura Coupling

Coupling Partner Catalyst / Ligand Base Solvent Temp (°C) Yield (%) Reference
Arylboronic Acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane/H₂O 90 Not Specified [2][4]

| Arylboronic Acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 70-95 |[9] |

Experimental Protocol: Suzuki-Miyaura Coupling

  • Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[4]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[4]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).[9]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 90-100 °C) and monitor its progress by TLC or LC-MS.[4][9]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[8]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by flash column chromatography.[7]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[10][11] While amination can be directed to the C2-Cl position (often considered an SNAr-type reaction under thermal conditions), palladium catalysis allows for selective C-N bond formation at the C5-Br position, particularly with less nucleophilic amines or when milder conditions are desired.[5]

Quantitative Data Summary: Buchwald-Hartwig Amination

Coupling Partner Catalyst / Ligand Base Solvent Temp (°C) Yield (%) Reference
Primary/Secondary Amine Pd₂(dba)₃ / BINAP NaOtBu Toluene 80 75-98 [9]

| Primary/Secondary Amine | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | High |[9] |

Experimental Protocol: Buchwald-Hartwig Amination (at C5-Br)

  • Preparation: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[4][9]

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., toluene). Then, add this compound (1.0 equiv.) and the amine (1.2 equiv.).[4]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[9]

  • Workup: After cooling, quench the reaction with water or a saturated aqueous NH₄Cl solution and extract with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify the residue by chromatography.[9]

Stille Coupling

The Stille coupling utilizes organostannane reagents for C-C bond formation. The reactivity trend strongly favors coupling at the C-Br position over the C-Cl position.[2][6]

Quantitative Data Summary: Stille Coupling

Coupling Partner Catalyst Solvent Temp (°C) Yield (%) Reference

| Organostannane | Pd(PPh₃)₄ | DMF | 100 | High |[6] |

Experimental Protocol: Stille Coupling

  • Preparation: In a reaction flask under an inert atmosphere, combine this compound (1.0 equiv.) with the organostannane reagent (1.1 equiv.).[6]

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) followed by an anhydrous solvent like DMF.[6]

  • Reaction: Heat the mixture (e.g., to 100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).[6]

  • Workup: Cool the reaction, dilute with an organic solvent, and wash with an aqueous solution of potassium fluoride to remove tin byproducts.[6]

  • Purification: Isolate and purify the product via standard chromatographic techniques.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification p1 Combine Aryl Halide, Coupling Partner, & Base in Schlenk flask p2 Add Palladium Catalyst & Ligand p1->p2 p3 Evacuate & backfill with inert gas (3x) p2->p3 p4 Add degassed solvent p3->p4 r1 Heat mixture to specified temperature p4->r1 r2 Stir and monitor progress (TLC, LC-MS) r1->r2 w1 Cool to room temperature r2->w1 w2 Dilute with organic solvent w1->w2 w3 Wash with H₂O & brine w2->w3 w4 Dry, concentrate, & purify via chromatography w3->w4

Caption: General experimental workflow for cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions on this compound preferentially occur at the C2-Cl position. This selectivity is driven by the strong electron-withdrawing effect of the two adjacent nitrogen atoms, which stabilizes the negatively charged Meisenheimer complex intermediate.[7]

Quantitative Data Summary: Nucleophilic Aromatic Substitution

Nucleophile Base Solvent Temp (°C) Yield (%) Reference
Primary/Secondary Amine DIPEA DMF 20-25 High [7]

| Substituted Benzyl Alcohol | Cs₂CO₃ | CH₃CN/DMF | RT | High |[3] |

Experimental Protocol: Nucleophilic Aromatic Substitution (Amination at C2-Cl)

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.).[7]

  • Solvent and Reagent Addition: Add an anhydrous solvent (e.g., DMF). Add the desired primary or secondary amine (1.1 equiv.) followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.5 equiv.).[7]

  • Reaction: Stir the reaction mixture at room temperature (20-25 °C) and monitor by TLC or LC-MS until the starting material is consumed. Higher temperatures may be required for less reactive nucleophiles.[7]

  • Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).[3]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify by column chromatography.[3]

G start Desired Functionalization of this compound q1 Target Position? start->q1 c5_path C-C or C-N bond at C5 Position q1->c5_path C5-Br c2_path C-N, C-O, or C-S bond at C2 Position q1->c2_path C2-Cl c5_methods Use Palladium-Catalyzed Cross-Coupling: - Suzuki (Boronic Acids) - Stille (Stannanes) - Sonogashira (Alkynes) - Buchwald-Hartwig (Amines) c5_path->c5_methods c2_methods Use Nucleophilic Aromatic Substitution (SNAr): - Amines - Alkoxides - Thiolates c2_path->c2_methods

Caption: Logical workflow for regioselective functionalization.

Troubleshooting Common Side Reactions

Achieving high selectivity is crucial. However, side reactions such as disubstitution or hydrolysis can occur if conditions are not optimized.[7]

Common Issues and Solutions

Symptom Possible Cause Recommended Solution
Low Yield (SNAr) Insufficient nucleophile reactivity or low temperature. Use a stronger base or a more polar aprotic solvent (DMF, DMSO). Gradually increase reaction temperature.[7]
Disubstitution Reaction conditions (temp, time, catalyst) are too harsh or excess reagents used. Use stoichiometric amounts of the nucleophile. Run the reaction at a lower temperature. Screen for a less reactive catalyst system.[7]
Hydrolysis Presence of moisture in reagents or solvents. Ensure all reagents and solvents are anhydrous. Perform the reaction under a strict inert atmosphere.[7]

| Homocoupling (Suzuki) | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and reagents. Maintain positive pressure of an inert gas.[7] |

G issue Low Yield or Multiple Products q1 Reaction Type? issue->q1 snar_path SNAr q1->snar_path coupling_path Cross-Coupling q1->coupling_path snar_check Check Reagents: - Anhydrous solvents/reagents? - Nucleophile strength sufficient? - Base appropriate? snar_path->snar_check coupling_check Check Conditions: - System fully inert (degassed)? - Catalyst/ligand appropriate for C-Br selectivity? - Temperature too high? coupling_path->coupling_check

Caption: A logical workflow for troubleshooting common issues.

Conclusion

This compound offers two distinct and addressable reactive sites, making it an invaluable tool for synthetic chemists. The C5-bromo position is the primary site for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds with high regioselectivity. Conversely, the C2-chloro position is selectively targeted in nucleophilic aromatic substitution reactions. This predictable and controllable reactivity allows for the stepwise and strategic elaboration of the pyrimidine core, providing access to a wide array of substituted pyrimidines for drug discovery and functional materials development. A thorough understanding of these reactivity principles and careful optimization of reaction conditions are key to harnessing the full synthetic potential of this scaffold.

References

A Comprehensive Technical Guide to the One-Step Synthesis of 5-Bromo-2-Chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a streamlined one-step synthesis method for 5-bromo-2-chloropyrimidine, a critical intermediate in the pharmaceutical industry. The synthesis detailed herein focuses on efficiency and scalability, starting from readily available 2-hydroxypyrimidine. This document presents quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflow to support research and development in medicinal chemistry and drug discovery.

Introduction

5-Bromo-2-chloropyrimidine is a key building block in the synthesis of a variety of biologically active molecules, including antiviral and anticancer agents.[1] Its utility stems from the differential reactivity of the chloro and bromo substituents, allowing for selective functionalization. The chloro group at the C2 position is susceptible to nucleophilic aromatic substitution, while the bromo group at the C5 position is amenable to palladium-catalyzed cross-coupling reactions.[2] Traditional multi-step syntheses of this compound can be time-consuming and generate significant waste. The one-step, or one-pot, method described here offers a more efficient and economical alternative by combining the bromination and chlorination steps without the need for isolation of the intermediate, 5-bromo-2-hydroxypyrimidine.[3][4]

One-Step Synthesis Overview

The one-step synthesis of 5-bromo-2-chloropyrimidine is achieved by first brominating 2-hydroxypyrimidine, followed by an in-situ chlorination. This process is typically carried out in a single reaction vessel, which simplifies the procedure and can increase overall yield and production efficiency.[3][5]

The initial bromination is accomplished using hydrobromic acid and hydrogen peroxide.[4] Subsequently, the intermediate 5-bromo-2-hydroxypyrimidine is chlorinated using a chlorinating agent such as phosphorus oxychloride in the presence of an organic amine.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the one-step synthesis of 5-bromo-2-chloropyrimidine, with data compiled from various experimental protocols.

ParameterEmbodiment 1Embodiment 2Embodiment 3
Starting Material 2-Hydroxypyrimidine2-Hydroxypyrimidine2-Hydroxypyrimidine
Reagents (Bromination) 20 wt% Hydrobromic acid, 10 wt% Hydrogen peroxide35 wt% Hydrobromic acid, 30 wt% Hydrogen peroxide50 wt% Hydrobromic acid, 50 wt% Hydrogen peroxide
Molar Ratio (HBr:2-HP) 1:12:13:1
Molar Ratio (H₂O₂:2-HP) 1:12:15:1
Reaction Temperature (Bromination) 100°C40°C30°C
Reaction Time (Bromination) 8 hours12 hours14 hours
Reagents (Chlorination) Phosphorus oxychloride, Organic aminePhosphorus oxychloride, Organic aminePhosphorus oxychloride, Organic amine
Catalyst (Chlorination) Organic amine (e.g., triethylamine)Organic amine (e.g., triethylamine)Organic amine (e.g., triethylamine)
Overall Yield HighHighHigh

Data compiled from patent literature.[3]

Experimental Protocol

The following is a representative experimental protocol for the one-step synthesis of 5-bromo-2-chloropyrimidine:

Step 1: Bromination of 2-Hydroxypyrimidine

  • In a suitable reaction vessel, charge 112.1 g (1 mol) of 2-hydroxypyrimidine.[3]

  • Add 404.6 g of 20 wt% hydrobromic acid (molar ratio of HBr to 2-hydroxypyrimidine is 1:1).[3]

  • To this mixture, add 340 g of 10 wt% hydrogen peroxide (molar ratio of hydrogen peroxide to 2-hydroxypyrimidine is 1:1).[3]

  • Heat the reaction mixture to 100°C and maintain for 8 hours to produce the intermediate, 5-bromo-2-hydroxypyrimidine.[3]

Step 2: In-situ Chlorination

  • After the bromination is complete, add a chlorinating agent such as phosphorus oxychloride to the reaction mixture.[3][4]

  • Introduce an organic amine, for instance, triethylamine, to catalyze the chlorination reaction.[3][4]

  • The reaction is heated to facilitate the conversion to 5-bromo-2-chloropyrimidine.[3]

  • Upon completion, the reaction mixture is cooled, and the product is purified. This may involve quenching with water, neutralization, extraction with an organic solvent, and subsequent purification steps like crystallization or chromatography to yield the final product.[1][6]

Visualization of the Synthetic Workflow

The following diagram illustrates the workflow for the one-step synthesis of 5-bromo-2-chloropyrimidine.

G cluster_bromination Step 1: Bromination cluster_chlorination Step 2: Chlorination cluster_workup Workup & Purification start 2-Hydroxypyrimidine reagents_br HBr, H₂O₂ start->reagents_br reaction_br Heating (30-100°C) 8-14 hours start->reaction_br reagents_br->reaction_br intermediate 5-Bromo-2-hydroxypyrimidine (in situ) reaction_br->intermediate reagents_cl POCl₃, Organic Amine intermediate->reagents_cl reaction_cl Heating intermediate->reaction_cl reagents_cl->reaction_cl workup Cooling, Quenching, Neutralization, Extraction reaction_cl->workup purification Crystallization / Chromatography workup->purification product 5-Bromo-2-chloropyrimidine purification->product

Caption: Workflow for the one-step synthesis of 5-bromo-2-chloropyrimidine.

Conclusion

The one-step synthesis of 5-bromo-2-chloropyrimidine from 2-hydroxypyrimidine presents a significant improvement over traditional multi-step methods. By combining bromination and chlorination in a single pot, this approach simplifies the production process, enhances efficiency, and improves the overall economics of synthesizing this vital pharmaceutical intermediate.[3] The detailed protocol and workflow provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

Purity Analysis of 2-Bromo-5-chloropyrimidine by High-Performance Liquid Chromatography: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity analysis of 2-Bromo-5-chloropyrimidine, a key intermediate in pharmaceutical synthesis, utilizing High-Performance Liquid Chromatography (HPLC). This document outlines a detailed experimental protocol, data presentation, and the underlying logical workflow for ensuring the quality and consistency of this critical compound.

Introduction

This compound is a halogenated pyrimidine derivative widely employed as a building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] The purity of this intermediate is paramount as impurities can affect the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust analytical technique for determining the purity of such compounds and identifying any process-related impurities or degradation products.[2][3] The primary degradation pathway for similar halogenated pyrimidines is often hydrolysis of the halogen substituents in the presence of moisture.[4]

This guide details a reversed-phase HPLC (RP-HPLC) method suitable for the routine quality control of this compound.

Experimental Protocol: RP-HPLC Method

This protocol is based on established methods for the analysis of pyrimidine derivatives and related halogenated compounds.[2][5][6]

2.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of non-polar to moderately polar compounds.[2]

  • Solvents: HPLC grade acetonitrile (ACN) and methanol, and ultrapure water.

  • Reagents: Phosphoric acid or formic acid for mobile phase pH adjustment.

  • Reference Standard: A well-characterized reference standard of this compound with known purity.

2.2. Chromatographic Conditions

The following conditions are a robust starting point for the analysis. Optimization may be required based on the specific HPLC system and column used.

ParameterRecommended Condition
Mobile Phase Acetonitrile and Water (e.g., 60:40, v/v) with 0.1% Phosphoric Acid
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes

2.3. Sample Preparation

  • Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 100 mL of a diluent (e.g., a 50:50 mixture of acetonitrile and water) to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution using the test sample of this compound.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.

2.4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the absence of interfering peaks.

  • Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., repeatability of retention time and peak area).

  • Inject the sample solution.

  • Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the purity of the sample using the area normalization method, assuming all impurities have a similar response factor at the detection wavelength.

Data Presentation and Interpretation

Quantitative data from the HPLC analysis should be summarized for clarity and easy comparison. The following tables provide an example of how to present the results for a typical batch of this compound.

Table 1: System Suitability Test Results

ParameterAcceptance CriteriaObserved ValueResult
Tailing Factor (T) ≤ 2.01.1Pass
Theoretical Plates (N) ≥ 20006500Pass
%RSD of Peak Area (n=5) ≤ 2.0%0.8%Pass
%RSD of Retention Time (n=5) ≤ 1.0%0.3%Pass

Table 2: Purity Analysis of this compound (Batch No. XXXXX)

Peak No.Retention Time (min)Peak Area% AreaIdentification
12.815,2000.5Impurity A
24.52,994,40099.2This compound
36.19,4000.3Impurity B
Total 3,019,000 100.0

Note: The identities of Impurity A and Impurity B would need to be confirmed using techniques such as LC-MS or by synthesizing potential impurities.

Workflow and Pathway Visualization

The logical flow of the HPLC purity analysis, from initial sample handling to final data reporting, is crucial for ensuring a systematic and reproducible process.

HPLC_Purity_Analysis_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Sample and Standard Weighing B Dissolution in Diluent A->B C Filtration (0.45 µm) B->C E System Suitability Injections (Blank, Standard) C->E F Sample Injection C->F D System Equilibration D->E E->F If Suitability Passes G Chromatogram Integration F->G H Peak Identification & Purity Calculation G->H I Final Report Generation H->I

Caption: Logical workflow for the HPLC purity analysis of this compound.

Method Validation

To ensure the reliability of this HPLC method, it should be validated according to the International Council for Harmonisation (ICH) guidelines.[7] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6] This is often demonstrated through forced degradation studies (acidic, alkaline, oxidative, thermal, and photolytic stress).

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should typically be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike/recovery studies.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (%RSD) should typically be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

This technical guide provides a framework for the purity analysis of this compound by RP-HPLC. The detailed experimental protocol, data presentation format, and logical workflow are designed to assist researchers, scientists, and drug development professionals in establishing a robust and reliable quality control method. Adherence to this guide and proper method validation will ensure the consistent quality of this important pharmaceutical intermediate. For the identification and characterization of unknown impurities, coupling HPLC with mass spectrometry (LC-MS) is recommended.

References

Methodological & Application

Application Notes: Buchwald-Hartwig Amination of 2-Chloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry for the synthesis of carbon-nitrogen bonds.[1] This reaction is particularly valuable for the N-arylation of heterocyclic compounds, including the formation of 2-aminopyrimidines from 2-chloropyrimidines. The 2-aminopyrimidine scaffold is a prevalent structural motif in a multitude of biologically active molecules and pharmaceuticals, making its efficient synthesis a critical task for researchers and drug development professionals.[2][3]

While traditional methods like Nucleophilic Aromatic Substitution (SNAr) can be effective for highly activated heteroaryl halides, the Buchwald-Hartwig amination offers a broader substrate scope, especially for less reactive amines, and generally proceeds under milder conditions.[2][4] The reaction's success relies on the careful selection of a palladium catalyst, a phosphine ligand, a base, and an appropriate solvent.[5] The development of sterically hindered and electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos) has been instrumental in expanding the reaction's utility to include challenging substrates like electron-rich aryl chlorides and a wide array of amines.[5][6]

General Catalytic Cycle

The mechanism of the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 2-chloropyrimidine.[1][7]

  • Amine Coordination & Deprotonation : The amine coordinates to the resulting Pd(II) complex, followed by deprotonation with a base to form a palladium-amide intermediate.[1]

  • Reductive Elimination : The C-N bond is formed as the desired 2-aminopyrimidine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst for the next cycle.[1][7]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Active Catalyst OxAdd Oxidative Addition Complex Pd(0)L->OxAdd + 2-Chloropyrimidine PdAmide Pd(II)-Amide Complex OxAdd->PdAmide + Amine, Base - Base-HCl Product 2-Aminopyrimidine (Product) PdAmide->Product Product->Pd(0)L Regeneration Start Start Start->Pd(0)L

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Data Presentation: Reaction Conditions

The following tables summarize various conditions reported for the Buchwald-Hartwig amination of 2-chloropyrimidines and related substrates, providing a comparative overview for reaction optimization.

Table 1: General Conditions for Buchwald-Hartwig Amination of Chloro-heterocycles

Entry Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%) Reference
1 Pd₂(dba)₃ (1-5) Dialkylbiarylphosphine (2-10) NaOt-Bu Toluene 100 Good to Excellent [2][5]
2 Pd(OAc)₂ Xantphos Cs₂CO₃ Toluene 110 Good to Excellent [5][8]
3 Pd₂(dba)₃ Xantphos NaOt-Bu Dioxane 110 Good to Excellent [5]
4 PdCl₂(PPh₃)₂ Xantphos NaOt-Bu Toluene Reflux 27-82 [3]

| 5 | Pd catalyst | BrettPhos | Base | Solvent | N/A | High Yield |[4] |

Table 2: Specific Examples of Amination Reactions

Entry Substrate Amine Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1 4-Chlorotoluene Morpholine Pd(dba)₂ (1.5) XPhos (3.0) NaOt-Bu Toluene Reflux 6 94
2 2-Chloropyrimidine Various Anilines PdCl₂(PPh₃)₂ Xantphos NaOt-Bu Toluene Reflux N/A 27-82

| 3 | 2-Chloropyrimidine | Amides | Pd catalyst | Xantphos | Base | Solvent | N/A | N/A | High Yield |

Experimental Protocols

This section provides a detailed, generalized protocol for the palladium-catalyzed amination of a 2-chloropyrimidine derivative.

Materials:
  • 2-Chloropyrimidine derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)[2]

  • Phosphine ligand (e.g., XPhos, Xantphos, 2-10 mol%)[2][5]

  • Base (e.g., NaOt-Bu, Cs₂CO₃, 1.4-2.0 equiv)[2]

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)[2]

  • Schlenk tube or microwave vial

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

  • Magnetic stirrer and heating block or oil bath

  • Solvents for work-up and chromatography (e.g., Ethyl acetate, Hexane)

  • Celite, Anhydrous Sodium Sulfate (Na₂SO₄)

Experimental Workflow Diagram

Experimental_Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reagents 2. Add Solids (Substrate, Catalyst, Ligand, Base) Setup->Reagents Solvent 3. Add Solvent & Amine Reagents->Solvent React 4. Heat and Stir (Monitor by TLC/LC-MS) Solvent->React Workup 5. Work-up (Quench, Filter, Extract, Dry) React->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Analyze 7. Characterization (NMR, MS) Purify->Analyze

Caption: Step-by-step workflow for Buchwald-Hartwig amination.

Procedure:
  • Reaction Setup : Place an oven-dried Schlenk tube containing a magnetic stir bar under an inert atmosphere of argon or nitrogen.[2]

  • Addition of Reagents : To the Schlenk tube, add the 2-chloropyrimidine derivative (1.0 equiv), the palladium precatalyst, the phosphine ligand, and the base.[2][5]

  • Inerting : Seal the tube and evacuate and backfill with the inert gas three times to ensure an oxygen-free environment.[2][5]

  • Solvent and Amine Addition : Add the anhydrous, deoxygenated solvent via syringe, followed by the addition of the amine coupling partner (1.2 equiv).[2]

  • Reaction : Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[2]

  • Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]

  • Work-up :

    • Once the reaction is complete, cool the mixture to room temperature.[2]

    • Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.[2]

    • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.[2][8]

    • Transfer the filtrate to a separatory funnel and wash with water and then brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification : Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aminopyrimidine.[2]

  • Characterization : Confirm the structure and purity of the final product using analytical techniques such as NMR and Mass Spectrometry.

References

Application of 2-Bromo-5-chloropyrimidine in Kinase Inhibitor Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-chloropyrimidine is a versatile heterocyclic building block widely employed in the synthesis of a diverse range of kinase inhibitors. The pyrimidine scaffold is a privileged structure in medicinal chemistry, mimicking the purine core of ATP and enabling competitive binding to the ATP-binding site of kinases.[1][2] The differential reactivity of the bromine and chlorine substituents on the pyrimidine ring allows for sequential and regioselective functionalization, making it an ideal starting material for the construction of complex molecular architectures with potent and selective kinase inhibitory activity.[2] The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom at the C5 position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2] This dual reactivity provides a powerful platform for the development of novel therapeutics targeting a variety of kinases implicated in diseases such as cancer.

Synthetic Utility and Key Reactions

The strategic functionalization of this compound and its analogs, such as 5-bromo-2,4-dichloropyrimidine, is central to the synthesis of numerous kinase inhibitors.[1] The two primary reaction types exploited are:

  • Nucleophilic Aromatic Substitution (SNAr) at C2/C4: The electron-withdrawing nature of the pyrimidine ring activates the chlorine atoms towards substitution by amines and other nucleophiles. This reaction is frequently used to install moieties that interact with the hinge region of the kinase.[2][3]

  • Palladium-Catalyzed Cross-Coupling at C5: The bromine atom is an excellent handle for introducing aryl, heteroaryl, or alkyl groups via reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. These substituents can be tailored to occupy specific pockets within the kinase active site, thereby enhancing potency and selectivity.[2][4]

General Synthetic Workflow

The synthesis of kinase inhibitors from this compound or its di-chloro analog typically follows a sequential functionalization strategy. This allows for the controlled introduction of different substituents at specific positions on the pyrimidine ring, facilitating the exploration of structure-activity relationships (SAR).

G start This compound or 5-Bromo-2,4-dichloropyrimidine step1 Step 1: Nucleophilic Aromatic Substitution (SNAr) (e.g., with an amine) start->step1 intermediate Intermediate: 2-Amino-5-bromo-chloropyrimidine derivative step1->intermediate step2 Step 2: Pd-Catalyzed Cross-Coupling (e.g., Suzuki or Buchwald-Hartwig) intermediate->step2 final_product Final Kinase Inhibitor step2->final_product screening Biological Screening (e.g., Kinase Assays, Cell-based Assays) final_product->screening Aurora_Kinase_Pathway cluster_mitosis Mitosis Centrosome Maturation Centrosome Maturation Spindle Assembly Spindle Assembly Chromosome Segregation Chromosome Segregation Cytokinesis Cytokinesis Aurora_A Aurora A Kinase Aurora_A->Centrosome Maturation Aurora_A->Spindle Assembly Aurora_B Aurora B Kinase Aurora_B->Chromosome Segregation Aurora_B->Cytokinesis Inhibitor 2,4-Diaminopyrimidine Inhibitor Inhibitor->Aurora_A Inhibition Inhibitor->Aurora_B Inhibition Bcr_Abl_Pathway Bcr_Abl Bcr-Abl Tyrosine Kinase Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) Bcr_Abl->Downstream Proliferation Uncontrolled Cell Proliferation and Survival Downstream->Proliferation Inhibitor 5-Bromo-pyrimidine Derivative Inhibitor->Bcr_Abl Inhibition

References

Application Notes and Protocols for 2-Bromo-5-chloropyrimidine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Bromo-5-chloropyrimidine as a versatile intermediate in the preparation of pharmaceutically relevant compounds. Detailed experimental protocols for key transformations, quantitative data summaries, and visualizations of reaction workflows and relevant biological signaling pathways are presented to facilitate its application in drug discovery and development.

Introduction

This compound is a key heterocyclic building block in medicinal chemistry. The differential reactivity of its two halogen atoms—the more reactive bromine at the 5-position and the chlorine at the 2-position—allows for selective and sequential functionalization. This feature makes it an ideal scaffold for the synthesis of a diverse array of substituted pyrimidines, a class of compounds prevalent in many approved drugs due to their ability to mimic the purine core of ATP and engage in crucial hydrogen bonding interactions with biological targets.[1] This document outlines its application in the synthesis of kinase inhibitors and the endothelin receptor antagonist, Macitentan.

Key Applications

  • Kinase Inhibitors: The pyrimidine core is a well-established pharmacophore in the design of kinase inhibitors. This compound serves as a starting material for various kinase inhibitors targeting signaling pathways implicated in cancer, such as Bcr-Abl and Aurora kinases.[1][2]

  • Anticancer Agents: Derivatives of this compound have been investigated for their cytotoxic effects against cancer cell lines.[3]

  • Macitentan Synthesis: This intermediate is a crucial component in the synthesis of Macitentan, a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[4]

Data Presentation: Quantitative Summary of Cross-Coupling Reactions

The following tables summarize typical reaction conditions for common palladium-catalyzed cross-coupling reactions involving this compound and related halopyrimidines.

Table 1: Suzuki-Miyaura Coupling Conditions

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference(s)
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2-3)1,4-dioxane/water (4:1)10012-2470-95[5]
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O (15:1)10012-[6]
Pd(OAc)₂SPhosK₃PO₄dioxane, water606-[7]

Table 2: Buchwald-Hartwig Amination Conditions

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference(s)
Pd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene808-1675-98[5]
Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (1.5)Toluene10018-[8]

Table 3: Sonogashira Coupling Conditions

Catalyst (mol%)Co-catalyst (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference(s)
Pd(PPh₃)₄ (5)CuI (10)Et₃N (2)DMF806-1260-88[5]
PdCl₂(PPh₃)₂ (2)CuI (5)DIPEA (3)DMF80--[5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst and ligand.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-5-arylpyrimidine.

General Protocol for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., BINAP, 3 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Degassed anhydrous solvent (e.g., Toluene)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

Procedure:

  • To an oven-dried reaction vessel, add the palladium precatalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent.

  • Add this compound and the amine.

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Copper(I) co-catalyst (e.g., CuI, 10 mol%)

  • Amine base (e.g., Et₃N, 2.0 equiv)

  • Degassed solvent (e.g., DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • In a reaction flask, add this compound, the palladium catalyst, and the copper(I) co-catalyst.

  • Flush the flask with an inert gas.

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne via syringe.

  • Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by pharmaceuticals synthesized using this compound.

Endothelin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ET1 Endothelin-1 (ET-1) ETAR ET-A Receptor ET1->ETAR Blocked by ETBR ET-B Receptor ET1->ETBR Blocked by Gq Gq ETAR->Gq Macitentan Macitentan Macitentan->ETAR Macitentan->ETBR PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 Release PKC PKC DAG->PKC Vasoconstriction Vasoconstriction Ca2->Vasoconstriction Proliferation Cell Proliferation PKC->Proliferation

Macitentan's mechanism of action in the endothelin signaling pathway.[3]

Bcr_Abl_Signaling_Pathway cluster_pathways Downstream Signaling Cascades cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->BCR_ABL Inhibits RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Inhibition of Apoptosis AKT->Survival STAT5->Proliferation STAT5->Survival

Simplified Bcr-Abl signaling pathway and its inhibition.

Aurora_Kinase_Signaling_Pathway cluster_mitosis Mitotic Events AuroraA Aurora A Kinase Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome AuroraB Aurora B Kinase Chromosome Chromosome Segregation & Cytokinesis AuroraB->Chromosome Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->AuroraA Inhibits Inhibitor->AuroraB Inhibits Mitosis Proper Mitosis Centrosome->Mitosis Chromosome->Mitosis

Role of Aurora kinases in mitosis and their inhibition.[1]
Experimental Workflows

The following diagrams illustrate the logical flow of synthetic procedures using this compound.

Suzuki_Miyaura_Workflow Start Start: This compound + Arylboronic Acid Reaction_Setup Reaction Setup: - Add reagents & base - Inert atmosphere - Add catalyst & ligand - Add solvent Start->Reaction_Setup Heating Heating & Monitoring Reaction_Setup->Heating Workup Workup: - Cool to RT - Dilute & wash Heating->Workup Reaction Complete Purification Purification: Column Chromatography Workup->Purification Product Product: 2-Chloro-5-arylpyrimidine Purification->Product

Experimental workflow for Suzuki-Miyaura coupling.

Two_Step_Synthesis_Workflow Start Start: This compound Step1 Step 1: Suzuki Coupling (at C5-Br position) - Arylboronic acid - Pd catalyst, base Start->Step1 Intermediate Intermediate: 2-Chloro-5-arylpyrimidine Step1->Intermediate Step2 Step 2: Nucleophilic Aromatic Substitution (at C2-Cl position) - Amine or Alcohol - Base Intermediate->Step2 Product Final Product: 2,5-Disubstituted Pyrimidine Step2->Product

General workflow for the two-step synthesis of 2,5-disubstituted pyrimidines.

References

Application Notes: Stille Coupling Reactions with 2-Bromo-5-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-chloropyrimidine is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure features two distinct electrophilic sites, the C-2 chlorine and C-5 bromine atoms, allowing for selective and sequential functionalization.[1][2] The Stille cross-coupling reaction, a palladium-catalyzed process that forms carbon-carbon bonds between an organostannane (organotin) reagent and an organic halide, is a particularly effective method for modifying this scaffold.[3][4] This reaction is noted for its tolerance of a wide array of functional groups and its relatively mild conditions, making it a powerful tool in the synthesis of complex pharmaceutical intermediates.[3][5] A key advantage when working with this compound is the inherent difference in reactivity between the C-Br and C-Cl bonds, which enables highly chemoselective coupling.[1][6]

Chemoselectivity: Targeting the C5 Position

In palladium-catalyzed cross-coupling reactions, the reactivity of organic halides generally follows the trend I > Br > OTf > Cl.[1] Consequently, the carbon-bromine bond at the 5-position of this compound is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-chlorine bond at the 2-position.[1][7] This differential reactivity allows for selective Stille coupling at the C5-Br bond while leaving the C2-Cl bond intact for subsequent transformations, such as nucleophilic aromatic substitution or another cross-coupling reaction under more forcing conditions.[2][6]

G cluster_main Chemoselective Reactivity A This compound B Stille Coupling (Pd Catalyst, Organostannane) A->B C Selective reaction at C5-Br (More Reactive Site) B->C D C2-Cl bond remains intact (Less Reactive Site) B->D E 5-Substituted-2-chloropyrimidine C->E Major Pathway

Caption: Logical diagram of chemoselective Stille coupling.

Catalytic System and Reaction Components

The success of the Stille coupling reaction is highly dependent on the choice of catalyst, ligands, and solvent.

  • Palladium Catalyst : Both Pd(0) and Pd(II) complexes can serve as catalyst precursors. Commonly used catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and palladium(II) acetate (Pd(OAc)₂).[1][8][9] The active catalytic species, Pd(0), is generated in situ from Pd(II) sources.[9]

  • Ligands : Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For Stille couplings, ligands such as triphenylphosphine (PPh₃), tri(o-tolyl)phosphine, and triphenylarsine (AsPh₃) are frequently employed.[8] Electron-rich and sterically hindered ligands can accelerate the reaction.[8]

  • Organostannane Reagents : A wide variety of organostannanes (R-SnR'₃), where R is the group to be transferred, can be used.[5] These include aryl-, heteroaryl-, vinyl-, and alkynylstannanes. The non-transferred groups (R') are typically butyl or methyl.[5] Organotin reagents are advantageous due to their stability in air and moisture.[5]

  • Solvents : Anhydrous, degassed aprotic polar solvents are typically used to ensure a homogeneous reaction mixture and prevent catalyst deactivation. Common choices include N,N-dimethylformamide (DMF), 1,4-dioxane, and toluene.[6][8][10]

  • Additives : In some cases, additives like copper(I) iodide (CuI) can significantly accelerate the rate of transmetalation, which is often the rate-limiting step of the catalytic cycle.[5][8]

Stille Coupling Catalytic Cycle

The mechanism of the Stille coupling proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond (preferentially C-Br) of this compound, forming a Pd(II) intermediate.[3][9]

  • Transmetalation : The organic group from the organostannane reagent is transferred to the Pd(II) complex, displacing the halide.[3][9]

  • Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[3]

G pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox ox_add_label Oxidative Addition pd0->ox_add_label pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans trans_label Transmetalation pd2_ox->trans_label stannane R²-SnBu₃ pd2_trans->pd0 red_elim_label Reductive Elimination pd2_trans->red_elim_label product R¹-R² ox_add_label->pd2_ox trans_label->pd2_trans tin_byproduct X-SnBu₃ trans_label->tin_byproduct red_elim_label->pd0 red_elim_label->product substrate R¹-X (this compound) substrate->ox_add_label stannane->trans_label G start Start setup 1. Reaction Setup Add this compound and Pd catalyst to a flame-dried Schlenk flask. start->setup inert 2. Inert Atmosphere Evacuate and backfill the flask with Argon or Nitrogen (3x). setup->inert addition 3. Reagent Addition Add anhydrous, degassed solvent, followed by the organostannane reagent via syringe. inert->addition reaction 4. Heating & Monitoring Heat the mixture (e.g., 90-110 °C). Monitor progress by TLC or LC-MS. addition->reaction workup 5. Workup Cool to RT. Dilute with solvent. Wash with aq. KF to remove tin byproducts. reaction->workup purify 6. Purification Dry organic layer and concentrate. Purify by flash column chromatography. workup->purify end End (Characterize Product) purify->end

References

Application Notes and Protocols for the Synthesis of Macitentan Utilizing 5-Bromo-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macitentan, an orally active dual endothelin receptor antagonist, is a critical therapeutic agent for the treatment of pulmonary arterial hypertension (PAH).[1] Its synthesis involves a multi-step process culminating in the coupling of a complex pyrimidine sulfamide intermediate with 5-bromo-2-chloropyrimidine. This document provides detailed application notes and experimental protocols for the synthesis of Macitentan, with a specific focus on the crucial role of 5-bromo-2-chloropyrimidine as a key building block.[2] The protocols described herein are compiled from established and optimized synthetic routes, offering a comprehensive guide for researchers in medicinal chemistry and drug development.

Introduction

Macitentan's mechanism of action involves the blockade of endothelin (ET) receptors ETA and ETB, which mediate vasoconstriction.[1][3] By inhibiting the binding of endothelin-1 (ET-1), Macitentan leads to vasodilation and a reduction in blood pressure. The chemical structure of Macitentan, N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide, highlights the importance of the 5-bromopyrimidinyl moiety in its pharmacological activity.[4] The synthesis of Macitentan can be achieved through various routes, with a common strategy involving the late-stage introduction of the 5-bromo-2-pyrimidinyl group. This is typically accomplished by reacting 5-bromo-2-chloropyrimidine with a hydroxyl-functionalized pyrimidine intermediate.[5][6][7]

Signaling Pathway of Macitentan

Macitentan is a dual endothelin receptor antagonist that inhibits the binding of endothelin-1 (ET-1) to both ETA and ETB receptors on smooth muscle cells.[3] This action blocks the downstream signaling cascade that leads to vasoconstriction, resulting in vasodilation.

Macitentan_Signaling_Pathway cluster_0 Endothelial Cell cluster_1 Smooth Muscle Cell ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds to ETBR ETB Receptor ET1->ETBR Binds to Vasoconstriction Vasoconstriction ETAR->Vasoconstriction Activates ETBR->Vasoconstriction Activates Macitentan Macitentan Macitentan->ETAR Inhibits Macitentan->ETBR Inhibits

Caption: Simplified signaling pathway of Macitentan's antagonism of ET-1 at ETA and ETB receptors.

Synthetic Workflow

The synthesis of Macitentan is a multi-step process that can be broadly categorized into the formation of the core pyrimidine sulfamide intermediate followed by the final coupling with 5-bromo-2-chloropyrimidine.

Macitentan_Synthesis_Workflow cluster_synthesis Macitentan Synthesis A 5-(4-bromophenyl)-4,6-dichloropyrimidine C Intermediate 1 N-5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl-N'-propylsulfamide A->C B N-propylsulfamide B->C E Intermediate 2 N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide C->E D Ethylene Glycol D->E G Macitentan E->G F 5-bromo-2-chloropyrimidine F->G

Caption: Overall workflow for the synthesis of Macitentan.

Experimental Protocols

Step 1: Synthesis of N-5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl-N'-propylsulfamide

This initial step involves the reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine with N-propylsulfamide to form the key sulfamide intermediate.

Materials:

  • 5-(4-bromophenyl)-4,6-dichloropyrimidine

  • N-propylsulfamide

  • Potassium Carbonate (K₂CO₃) or Potassium tert-butoxide (KOtBu)

  • Acetonitrile or Tetrahydrofuran (THF)

Procedure:

  • To a solution of 5-(4-bromophenyl)-4,6-dichloropyrimidine in acetonitrile, add N-propylsulfamide.[8]

  • Add potassium carbonate or potassium tert-butoxide as a base.[8]

  • Heat the reaction mixture to 50°C and stir for several hours until the reaction is complete, as monitored by TLC or HPLC.[8]

  • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate to yield N-5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl-N'-propylsulfamide.[8]

Step 2: Synthesis of N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide

The chloro group of the intermediate from Step 1 is displaced by ethylene glycol to introduce the hydroxyl-ethoxy side chain.

Materials:

  • N-5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl-N'-propylsulfamide

  • Ethylene glycol

  • Potassium tert-butoxide (KOtBu)

  • Toluene or Dimethoxyethane (DME)

Procedure:

  • In a reaction vessel, dissolve potassium tert-butoxide in ethylene glycol at 10-15°C.[5]

  • Stir the solution for approximately 30 minutes at room temperature.[5]

  • Slowly add N-5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl-N'-propylsulfamide to the reaction mixture.[5]

  • Heat the reaction mixture to 100-105°C and maintain for 12-14 hours.[5]

  • After cooling to room temperature, quench the reaction by adding water and methanol.[5]

  • Acidify the mixture with a citric acid solution to precipitate the product.[5]

  • Filter the solid, wash with water, and dry under vacuum to obtain N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide.[5]

Step 3: Synthesis of Macitentan (Final Coupling Step)

The final step involves the coupling of the hydroxyl intermediate with 5-bromo-2-chloropyrimidine to yield Macitentan.

Materials:

  • N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide

  • 5-bromo-2-chloropyrimidine

  • Sodium Hydride (NaH)

  • Toluene

  • Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide in toluene.[5]

  • Add sodium hydride to the solution at 10-15°C and stir for 20-30 minutes.[5]

  • In a separate flask, dissolve 5-bromo-2-chloropyrimidine in DMF or THF.[5][9]

  • Slowly add the 5-bromo-2-chloropyrimidine solution to the reaction mixture at 10-15°C.[5]

  • Allow the reaction to proceed to completion at room temperature.

  • After the reaction is complete, perform an aqueous work-up, which may include washing with a citric acid solution and water to remove impurities.[5]

  • The organic layer is separated, dried, and the solvent is removed under reduced pressure to yield crude Macitentan.

  • The crude product can be purified by recrystallization from a suitable solvent such as methanol to obtain pure Macitentan.[6]

Data Presentation

StepReactantsSolventsBaseTemperature (°C)Time (h)Yield (%)Purity (By HPLC) (%)Reference
15-(4-bromophenyl)-4,6-dichloropyrimidine, N-propylsulfamideAcetonitrileK₂CO₃ or KOtBu50-~85-[8]
2N-5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl-N'-propylsulfamide, Ethylene glycolToluene/DMEKOtBu100-10512-14~9292.04[5]
3N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide, 5-bromo-2-chloropyrimidineToluene, DMF/THFNaH10-15 to RT2-5~88>99[5][7][9]

Note: Yields and purity are approximate and can vary based on reaction scale and purification methods.

Conclusion

The synthesis of Macitentan is a well-established process where 5-bromo-2-chloropyrimidine serves as a crucial late-stage intermediate. The protocols outlined in this document provide a detailed guide for the successful synthesis of this important pharmaceutical agent. By carefully controlling reaction conditions and employing appropriate purification techniques, high yields and purity of Macitentan can be achieved. These application notes are intended to support researchers and scientists in their efforts to synthesize Macitentan for research and development purposes.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction in organic chemistry for the functionalization of aromatic and heteroaromatic systems. This reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile. While aromatic rings are typically electron-rich and thus resistant to nucleophilic attack, the presence of strong electron-withdrawing groups (EWGs) can render the ring sufficiently electron-deficient to undergo substitution.

In heterocyclic chemistry, particularly with rings like pyridine and pyrimidine, the ring nitrogen atoms act as inherent EWGs, activating the ring for SNAr. This effect is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen atoms, as the negative charge of the reaction intermediate can be delocalized onto these electronegative centers. The functionalization of the C2 position is of particular importance in medicinal chemistry, as 2-substituted pyridines and pyrimidines are privileged scaffolds found in numerous therapeutic agents. This document provides an overview of the SNAr reaction at the C2 position, including its mechanism, applications, quantitative data, and detailed experimental protocols.

Mechanism and Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] In the second step, the leaving group is eliminated, restoring the aromaticity of the ring.

Figure 1. General mechanism of SNAr at the C2 position of a pyridine ring.

The regioselectivity of SNAr on di-substituted rings like 2,4-dichloropyrimidine is highly sensitive to electronic and steric factors. While substitution at C4 is often favored, C2 selectivity can be achieved under specific conditions.[2][3]

Regioselectivity_Factors Title Factors Influencing C2 vs. C4 Selectivity in Dichloropyrimidines C4_Selectivity C4-Selective Substitution (Generally Favored) C2_Selectivity C2-Selective Substitution EWG_C5 Strong Electron-Withdrawing Group (EWG) at C5 (e.g., -NO2) EWG_C5->C4_Selectivity Enhances C4 reactivity EDG_C6 Electron-Donating Group (EDG) at C6 (e.g., -OMe, -NHMe) EDG_C6->C2_Selectivity Favors C2 attack Tertiary_Amine Tertiary Amine Nucleophiles (with EWG at C5) Tertiary_Amine->C2_Selectivity Induces C2 selectivity

Figure 2. Key factors governing regioselectivity in SNAr of dichloropyrimidines.

Key factors influencing C2 selectivity include:

  • Electron-Donating Groups (EDGs): An EDG at the C6 position of a 2,4-dichloropyrimidine can direct nucleophilic attack to the C2 position.[2]

  • Tertiary Amine Nucleophiles: In 2,4-dichloropyrimidines bearing an EWG at C5 (like a nitro group), tertiary amine nucleophiles can provide excellent C2 selectivity.[4]

  • Leaving Group: The nature of the leaving group is crucial. For SNAr reactions, the typical reactivity order is F > Cl > Br > I, as the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine.[5]

Applications in Drug Development

SNAr at the C2 position is a powerful strategy for synthesizing complex molecules with therapeutic potential, particularly in the development of covalent inhibitors. Covalent inhibitors form a stable bond with a target protein, often leading to increased potency and duration of action.[6] The 2-halopyridine and 2-halopyrimidine motifs serve as "warheads" that react with nucleophilic residues (like cysteine) in a protein's active site.

Case Study: Covalent USP7 Inhibitors Ubiquitin-specific protease 7 (USP7) is a target in cancer therapy. Researchers have designed and synthesized covalent inhibitors by reacting 3-aminoisoquinoline derivatives with 2,6-dihalo-3-nitropyridines. The SNAr reaction occurs regioselectively at the C2 position, driven by the strong electron-withdrawing effect of the adjacent nitro group and the second halogen at C6. This approach yielded potent compounds that covalently modify the catalytic cysteine (Cys223) of USP7.

Quantitative Data Summary

The following tables summarize yields for representative SNAr reactions at the C2 position under various conditions.

Table 1: C2-Selective Amination of 2,4-Dichloro-5-nitropyrimidine [4]

Nucleophile (Tertiary Amine) Conditions Product Yield (%)
Triethylamine CHCl₃, 40°C, 3h 2-(Diethylamino)-4-chloro-5-nitropyrimidine 85
N-Methylmorpholine CHCl₃, 40°C, 3h 2-(Morpholino)-4-chloro-5-nitropyrimidine* 75
N-Allyl-N-methylcyclohexylamine CHCl₃, 40°C, 3h 2-(N-methylcyclohexylamino)-4-chloro-5-nitropyrimidine* 88
N,N-Diisopropylethylamine CHCl₃, 40°C, 3h 2-(Diethylamino)-4-chloro-5-nitropyrimidine* 84

*Product after in situ N-dealkylation of the intermediate quaternary ammonium salt.

Table 2: Synthesis of Covalent USP7 Inhibitors via SNAr at C2 [6]

Amine Nucleophile (5a-i) Electrophile Base / Solvent Time (h) Product Yield (%)
5-(1H-pyrazol-1-yl)isoquinolin-3-amine 2,6-dichloro-3-nitropyridine DIPEA / 1,4-dioxane 20 8a 62
5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine 2,6-dichloro-3-nitropyridine DIPEA / 1,4-dioxane 20 8b 56
5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine 2,6-difluoro-3-nitropyridine DIPEA / 1,4-dioxane 20 7b 61

| 5-phenylisoquinolin-3-amine | 2,6-dichloro-3-nitropyridine | DIPEA / 1,4-dioxane | 20 | 8e | 65 |

Experimental Protocols

A generalized workflow for a typical SNAr experiment is outlined below.

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Assemble dry glassware under inert atmosphere (N₂ or Ar) B 2. Add base and solvent A->B C 3. Add nucleophile and heterocyclic electrophile B->C D 4. Heat reaction to specified temperature C->D E 5. Monitor progress by TLC or LC-MS D->E F 6. Cool to room temperature and quench reaction E->F G 7. Perform aqueous work-up (e.g., extraction with EtOAc) F->G H 8. Dry organic layer and concentrate in vacuo G->H I 9. Purify crude product (e.g., column chromatography) H->I J 10. Characterize pure product (NMR, MS) I->J

Figure 3. General experimental workflow for an SNAr reaction.

Protocol 1: Synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1H-pyrazol-1-yl)isoquinolin-3-amine (Compound 8a)[1]

This protocol describes the C2-selective SNAr reaction between an aminoisoquinoline and 2,6-dichloro-3-nitropyridine.

Materials:

  • 5-(1H-pyrazol-1-yl)isoquinolin-3-amine

  • 2,6-dichloro-3-nitropyridine

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous 1,4-dioxane

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-(1H-pyrazol-1-yl)isoquinolin-3-amine (1.0 eq).

  • Place the flask under an inert atmosphere of nitrogen.

  • Add anhydrous 1,4-dioxane via syringe to dissolve the starting material.

  • Add 2,6-dichloro-3-nitropyridine (1.1 eq) to the solution.

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approx. 101 °C) and stir for 20 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Once complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

Purification:

  • Purify the resulting crude solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Protocol 2: Synthesis of 2-morpholinopyridine[3]

This protocol details the SNAr reaction between 2-fluoropyridine and a secondary amine, morpholine.

Materials:

  • 2-Fluoropyridine

  • Morpholine

  • Potassium phosphate tribasic (K₃PO₄)

  • Anhydrous tert-amyl alcohol

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Dry round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add K₃PO₄ (1.5 equivalents).

  • Add anhydrous tert-amyl alcohol to the flask.

  • Add morpholine (1.2 equivalents) followed by 2-fluoropyridine (1.0 equivalent) to the suspension.

  • Stir the reaction mixture and heat to 110 °C.

  • Monitor the reaction by TLC until completion.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer. Extract the aqueous layer again with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification:

  • If necessary, purify the crude product by flash column chromatography or recrystallization to yield pure 2-morpholinopyridine.

References

Application Notes and Protocols for the Diversification of 2-Bromo-5-chloropyrimidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental workflows for the chemical diversification of 2-Bromo-5-chloropyrimidine, a versatile building block in medicinal chemistry. The strategic functionalization of this scaffold through various cross-coupling and nucleophilic substitution reactions allows for the synthesis of a diverse library of pyrimidine derivatives with significant potential as therapeutic agents, particularly as kinase inhibitors.

Introduction to Pyrimidine Scaffolds in Drug Discovery

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] Their ability to mimic the purine bases of DNA and RNA allows them to interact with a variety of biological targets, most notably protein kinases.[1][2] Dysregulation of kinase signaling pathways is a hallmark of many diseases, particularly cancer, making kinase inhibitors a major focus of drug development.[3]

This compound offers two distinct reaction sites for diversification. The differential reactivity of the C-Br and C-Cl bonds enables selective and sequential functionalization. Generally, the C-Br bond at the 5-position is more reactive in palladium-catalyzed cross-coupling reactions, while the C-Cl bond at the 2-position, activated by the two adjacent nitrogen atoms, is more susceptible to nucleophilic aromatic substitution (SNAr).[4][5] This allows for a modular approach to the synthesis of complex, highly functionalized pyrimidine-based drug candidates.

Experimental Workflow for Diversification

The diversification of this compound can be systematically approached through a series of well-established synthetic methodologies. The following diagram illustrates a general workflow for creating a library of substituted pyrimidines from this starting material.

G cluster_0 Palladium-Catalyzed Cross-Coupling Reactions (C5-Position) cluster_1 Nucleophilic Aromatic Substitution (SNAr) (C2-Position) A This compound B Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) A->B C Sonogashira Coupling (Terminal Alkynes) A->C D Buchwald-Hartwig Amination (Primary/Secondary Amines) A->D E Amination (e.g., R2NH2) A->E F Alkoxylation (e.g., R-OH, NaH) A->F G Thiolation (e.g., R-SH, Base) A->G H Diverse 2,5-Disubstituted Pyrimidine Library B->H Further Functionalization at C2 C->H Further Functionalization at C2 D->H Further Functionalization at C2 E->H Further Functionalization at C5

A general experimental workflow for the diversification of this compound.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions for the key diversification reactions of this compound. Yields are representative and may vary depending on the specific substrates used.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids [6][7]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)Toluene110880-90
33-Pyridinylboronic acidPd(OAc)₂ (3)SPhos (6)Cs₂CO₃ (2.5)DMF1001675-85
42-Thiopheneboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O (3:1)901282-92

Table 2: Sonogashira Coupling of this compound with Terminal Alkynes [5][8][9]

EntryTerminal AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃N (2)DMF80688-96
2EthynyltrimethylsilanePdCl₂(PPh₃)₂ (3)CuI (5)i-Pr₂NH (3)THF60890-98
31-HexynePd(OAc)₂ (2)CuI (4)Et₃N (2)Acetonitrile701085-93
4Propargyl alcoholPd(PPh₃)₄ (5)CuI (10)Et₃N (2)THFRT580-90

Table 3: Buchwald-Hartwig Amination of this compound [7][10]

EntryAminePd Pre-catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene801885-95
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2)1,4-Dioxane1002470-85
3BenzylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (2.5)Toluene901680-92
4n-Butylamine[Pd(cinnamyl)Cl]₂ (1.5)tBuXPhos (3)LHMDS (1.5)THF651288-97

Table 4: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position [4][11]

EntryNucleophileBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PiperidineK₂CO₃ (2)DMSO100690-98
2Sodium methoxide-MethanolReflux485-95
3EthanethiolNaH (1.2)THFRT388-96
4PhenolCs₂CO₃ (1.5)DMF801275-85

Signaling Pathway Inhibition by Pyrimidine Derivatives

Pyrimidine-based molecules are potent inhibitors of various protein kinases, playing a crucial role in modulating cellular signaling pathways implicated in diseases like cancer and autoimmune disorders. A key target is the Janus kinase (JAK) family of enzymes, which are central to the JAK-STAT signaling pathway. This pathway transmits signals from cytokine and growth factor receptors on the cell surface to the nucleus, regulating gene expression involved in immunity, cell proliferation, and inflammation.[12][13]

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor 1. Ligand Binding jak JAK receptor->jak 2. Receptor Dimerization & JAK Association p_jak P-JAK jak->p_jak 3. Autophosphorylation stat STAT (monomer) p_stat P-STAT (dimer) stat->p_stat 5. Dimerization p_jak->stat 4. STAT Recruitment & Phosphorylation nucleus Nucleus p_stat->nucleus 6. Nuclear Translocation gene_transcription Gene Transcription (Inflammation, Proliferation) nucleus->gene_transcription 7. Binds DNA inhibitor Pyrimidine-Based JAK Inhibitor inhibitor->jak Inhibition

The JAK-STAT signaling pathway and the inhibitory action of pyrimidine-based compounds.

Experimental Protocols

The following are generalized protocols for the key diversification reactions. Researchers should optimize conditions for each specific substrate combination.

Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Schlenk flask and magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (1,4-dioxane and water).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 8-16 hours), cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous DMF, degassed

  • Reaction flask and magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction flask, add this compound, Pd(PPh₃)₄, and CuI.

  • Flush the flask with an inert gas.

  • Add degassed DMF and triethylamine.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the mixture at the desired temperature (e.g., 80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion (typically 4-8 hours), cool the mixture to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by column chromatography.[5]

Protocol 3: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • BINAP (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene, degassed

  • Oven-dried reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add the palladium precatalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add degassed toluene, followed by this compound and the amine.

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • After cooling, quench the reaction with water and extract with an organic solvent.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.[7]

Protocol 4: Nucleophilic Aromatic Substitution (SNAr)

Materials:

  • This compound (1.0 equiv)

  • Nucleophile (e.g., Piperidine, 1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous DMSO

  • Reaction vial and magnetic stirrer

Procedure:

  • To a reaction vial, add this compound, the nucleophile, and K₂CO₃.

  • Add anhydrous DMSO and seal the vial.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[14]

References

Application Notes and Protocols: Microwave-Assisted Buchwald-Hartwig Double Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through palladium-catalyzed cross-coupling of amines and aryl halides.[1][2] This reaction has broad applications in medicinal chemistry and materials science due to the prevalence of arylamine moieties in pharmaceuticals, natural products, and organic electronic materials.[3][4] Conventional methods often require long reaction times and high temperatures.[5] Microwave-assisted synthesis has emerged as a powerful technique to accelerate these reactions, dramatically reducing reaction times from hours to minutes and often improving yields.[6][7][8]

These application notes provide detailed protocols for microwave-assisted Buchwald-Hartwig double amination reactions, a process that forms two C-N bonds in a single synthetic step. The information is based on recent advancements in the synthesis of potential thermally activated delayed fluorescence (TADF) compounds, which are crucial for next-generation organic light-emitting diodes (OLEDs).[6][9][10] The protocols outlined below are designed to be a practical guide for researchers in drug discovery and materials science.

Advantages of Microwave-Assisted Buchwald-Hartwig Amination

Microwave irradiation offers several key advantages over conventional heating for Buchwald-Hartwig amination reactions:

  • Rapid Reaction Times: Microwave heating can dramatically reduce reaction times from over 24 hours to as little as 10-30 minutes.[7][9]

  • Improved Yields: In many cases, microwave-assisted protocols lead to moderate to excellent yields that can surpass those of conventional methods.[6][10]

  • Enhanced Reaction Control: Modern microwave reactors allow for precise control of temperature and pressure, leading to more reproducible results.

  • Potential for Cost Reduction: Shorter reaction times and potentially higher yields can contribute to a reduction in the production costs of target molecules.[6][7]

Experimental Protocols

General Considerations
  • Reagents and Solvents: All reactions should be carried out using anhydrous solvents and under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.

  • Microwave Reactor: The protocols are optimized for use in a dedicated microwave synthesizer. Reaction conditions may need to be adjusted for different types of microwave reactors.

  • Safety: Microwave-assisted reactions can generate rapid increases in pressure. Appropriate safety precautions, including the use of sealed reaction vessels designed for microwave synthesis, should always be taken.

Protocol 1: Microwave-Assisted Double Amination of 1,4-Dibromobenzene with Phenoxazine

This protocol describes the synthesis of a D-A-D (Donor-Acceptor-Donor) type molecule, which is a common motif in TADF materials.[9]

Reaction Scheme:

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )AmountMoles (mmol)
1,4-DibromobenzeneC₆H₄Br₂235.900.236 g1.0
Phenoxazine (PO-H)C₁₂H₉NO183.210.403 g2.2
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.720.046 g0.05
XPhosC₃₃H₄₃P486.660.097 g0.2
Sodium tert-butoxide (t-BuONa)C₄H₉NaO96.100.288 g3.0
Anhydrous TolueneC₇H₈-5 mL-

Procedure:

  • To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 1,4-dibromobenzene (1.0 mmol), phenoxazine (2.2 mmol), Pd₂(dba)₃ (0.05 mmol), XPhos (0.2 mmol), and sodium tert-butoxide (3.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add 5 mL of anhydrous toluene to the vessel via syringe.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 140°C for 30 minutes with a microwave power set to 200 W.[9]

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Quench the reaction by adding 10 mL of water.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired product.

Data Presentation

The following tables summarize the reaction conditions and yields for the microwave-assisted Buchwald-Hartwig double amination of various aryl bromides and secondary amines.

Table 1: Optimization of Reaction Temperature for the Double Amination of 1,4-Dibromobenzene with Phenoxazine [9]

EntryTemperature (°C)Time (min)Yield (%)
11003045
21203078
31403092
41603085

Reaction conditions: 1,4-dibromobenzene (1.0 mmol), phenoxazine (2.2 mmol), Pd₂(dba)₃ (0.05 mmol), XPhos (0.2 mmol), t-BuONa (3.0 mmol), anhydrous toluene (5 mL), microwave power 200 W.

Table 2: Substrate Scope for Microwave-Assisted Buchwald-Hartwig Double Amination [5][9]

Aryl BromideAmineProductTime (min)Temperature (°C)Yield (%)
1,4-DibromobenzenePhenoxazine14(a)3014092
1,4-DibromobenzenePhenothiazine14(b)3014094
1,4-Dibromobenzene9,9-dimethyl-9,10-dihydroacridine14(c)3014083
1,4-Dibromo-2,5-bis(trifluoromethyl)benzenePhenoxazine15(a)301400
1,4-Dibromo-2,5-bis(trifluoromethyl)benzenePhenothiazine15(b)301400
1,4-Dibromo-2,5-bis(trifluoromethyl)benzene9,9-dimethyl-9,10-dihydroacridine15(c)3014075
1,4-DibromobenzeneCarbazole-1018080

Reaction conditions: Aryl bromide (1.0 mmol), amine (2.2 mmol), Pd₂(dba)₃ (0.05 mmol), XPhos (0.2 mmol), t-BuONa (3.0 mmol), anhydrous toluene (5 mL), microwave power 200 W.[9]

Visualizations

The following diagrams illustrate the general workflow and catalytic cycle of the Buchwald-Hartwig amination.

Buchwald_Hartwig_Workflow reagents Combine Aryl Halide, Amine, Catalyst, Ligand, and Base in Vial solvent Add Anhydrous Solvent reagents->solvent microwave Microwave Irradiation (Controlled Temperature and Time) solvent->microwave workup Aqueous Workup and Extraction microwave->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General workflow for a microwave-assisted Buchwald-Hartwig amination.

Catalytic_Cycle pd0 Pd(0)L (Active Catalyst) oxidative_addition Oxidative Addition Complex pd0->oxidative_addition + Ar-X amine_coordination Amine Coordination oxidative_addition->amine_coordination + R₂NH reductive_elimination Reductive Elimination Complex amine_coordination->reductive_elimination - HX (with Base) reductive_elimination->pd0 - Ar-NR₂ aryl_halide Ar-X amine R₂NH product Ar-NR₂ base Base hx HX

References

General Procedure for Sonogash-ira Coupling at the C5 Position: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form carbon-carbon (C-C) bonds.[1][2] Specifically, it facilitates the coupling of a terminal alkyne with an aryl or vinyl halide.[1][2] This reaction is of significant interest in medicinal chemistry and drug development due to its utility in synthesizing complex molecules, including pharmaceuticals, natural products, and organic materials.[1][3] A key application of this reaction is the functionalization of heterocyclic compounds at specific positions, such as the C5 position of pyrimidines, purines, and other related scaffolds, which are prevalent in biologically active molecules.[4][5][6]

Core Reaction Principles

The Sonogashira reaction is typically carried out under mild conditions, often at room temperature, and employs a palladium catalyst, a copper(I) co-catalyst, and a base.[1][7] The reaction medium must be basic to neutralize the hydrogen halide byproduct.[1] While traditional methods often require anhydrous and anaerobic conditions, newer procedures have been developed that can be performed in aqueous media and open to the air.[1][7]

Key Components of the Sonogashira Coupling:

  • Substrate: An aryl or vinyl halide (e.g., 5-iodo-, 5-bromo-, or 5-chloropyrimidine). The reactivity of the halide is a crucial factor, with the general trend being I > Br > Cl.[1][8][9]

  • Terminal Alkyne: The coupling partner that provides the alkynyl group. A wide range of functional groups on the alkyne are tolerated.[9][10]

  • Palladium Catalyst: Typically a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) or bis(triphenylphosphine)palladium(II) dichloride ([Pd(PPh₃)₂Cl₂]).[1][8][10]

  • Copper(I) Co-catalyst: A copper(I) salt, most commonly copper(I) iodide (CuI), is used to increase the reaction rate.[1][8][11] However, copper-free variations exist to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[1][12]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne.[1][10][11]

  • Solvent: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile (MeCN).[1][10][13] In some cases, the amine base can also serve as the solvent.[1][9]

General Experimental Protocol for Sonogashira Coupling at the C5 Position

This protocol provides a general guideline for performing a Sonogashira coupling reaction at the C5 position of a heterocyclic compound. The specific conditions, including catalyst loading, temperature, and reaction time, may need to be optimized for different substrates.

Materials:

  • C5-halogenated heterocyclic compound (e.g., 5-iodouridine)

  • Terminal alkyne

  • Palladium catalyst (e.g., [Pd(PPh₃)₄] or [Pd(PPh₃)₂Cl₂])

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert gas (e.g., argon or nitrogen)

  • Standard laboratory glassware and workup reagents

Procedure:

  • Reaction Setup: To a flame-dried reaction flask under an inert atmosphere, add the C5-halogenated heterocyclic compound (1.0 eq), the palladium catalyst (e.g., 0.05 eq), and copper(I) iodide (e.g., 0.1 eq).

  • Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine base (e.g., 2-3 eq) and the terminal alkyne (e.g., 1.1-1.5 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature or an elevated temperature as required. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) and water. Separate the organic layer, and wash it sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired C5-alkynylated product.

Summary of Reaction Conditions for C5-Sonogashira Coupling

The following table summarizes typical reaction conditions for Sonogashira coupling at the C5 position of various heterocyclic cores.

HeterocycleHalide at C5Catalyst SystemBaseSolventTemperatureYield (%)Reference
PyrimidineIodo[Pd(PPh₃)₄], CuIEt₃NDMFRoom Temp.Good[4]
PyrimidineIodo[PdCl₂(PPh₃)₂], CuIEt₃NDMFRoom Temp.Moderate[4]
PyridineBromo[Pd(PPh₃)₄], CuIEt₃NTHF/Et₃NRoom Temp.High[14]
Purine (on-column)Iodo[Pd₂(dba)₃], XPhos, CuIDIPEADMF/MeCN40 °C-[5]
ThiopheneIodoPd/Cu system---Moderate to Good[15]
Pyrimidine NucleosideIodo[PdCl₂(PPh₃)₂], CuIEt₃NDMFRoom Temp.-[4]
Pyrimidine NucleotideIodoPalladium catalyst---Good[16]

Note: Yields are often substrate-dependent and the conditions listed are representative examples.

Reaction Mechanism and Experimental Workflow

The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][8][11]

Catalytic Cycle Diagram:

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Reductive Elimination Ar-C≡CR->Pd(0)L2 Catalyst Regeneration Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR R-C≡C-H R-C≡C-H R-C≡C-H->Cu(I)-C≡CR Deprotonation (Base) Cu(I)-C≡CR->Ar-Pd(II)-X(L2)

Caption: The catalytic cycle of the Sonogashira coupling reaction.

Experimental Workflow Diagram:

Sonogashira_Workflow start Start setup Reaction Setup: - C5-Halide - Pd Catalyst - CuI - Inert Atmosphere start->setup addition Reagent Addition: - Anhydrous Solvent - Amine Base - Terminal Alkyne setup->addition reaction Reaction: - Stir at specified temp. - Monitor by TLC/LC-MS addition->reaction workup Aqueous Workup: - Dilute with organic solvent - Wash with aq. solutions reaction->workup purification Purification: - Dry organic layer - Concentrate - Column Chromatography workup->purification product Final Product: C5-Alkynylated Compound purification->product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 2-Bromo-5-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 2-bromo-5-chloropyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the general starting conditions for the Suzuki coupling of this compound?

When approaching the Suzuki coupling of this compound, the primary consideration is achieving chemoselectivity. The C-Br bond at the 5-position is generally more reactive than the C-Cl bond at the 2-position, following the typical halide reactivity order (I > Br > Cl).[1][2] Therefore, milder conditions can be employed to favor selective coupling at the C-Br position.

A reliable set of starting conditions is crucial for initial experiments. Subsequent optimization can be performed based on the initial results. Below is a table summarizing recommended starting parameters for selective C-Br coupling.

Table 1: Recommended Starting Conditions for Selective C5-Arylation

ParameterRecommended ConditionNotes
Substrate This compound1.0 equivalent
Coupling Partner Arylboronic Acid or Ester1.1–1.5 equivalents
Catalyst Pd(PPh₃)₄ or Pd₂(dba)₃/Ligand1–5 mol%
Ligand (if needed) PPh₃, XPhos, SPhosBulky, electron-rich phosphine ligands can improve catalyst performance.[2]
Base K₂CO₃ or K₃PO₄2.0–3.0 equivalents. K₃PO₄ is often a good starting point.[2][3]
Solvent 1,4-Dioxane/H₂O (4:1 v/v) or TolueneAnhydrous, degassed solvents are essential to prevent catalyst degradation.[2][4]
Temperature 80–100 °CMonitor reaction progress; higher temperatures may affect selectivity.[2]
Atmosphere Inert (Argon or Nitrogen)Crucial for preventing oxidation and deactivation of the Pd(0) catalyst.[2][4]
Q2: My reaction shows low or no yield. How can I troubleshoot this?

Low yield is a common issue in Suzuki couplings. A systematic approach to troubleshooting is essential. The diagram below outlines a logical workflow to diagnose and solve common problems.

TroubleshootingWorkflow start Low or No Yield Observed check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents Step 1 check_catalyst Is the Catalyst System Active? start->check_catalyst Step 2 check_conditions Are Reaction Conditions Optimal? start->check_conditions Step 3 reagent_sol Solution: - Use fresh, pure boronic acid. - Use anhydrous, degassed solvents. - Confirm stoichiometry (1.1-1.5 eq. boronic acid). check_reagents->reagent_sol catalyst_sol Solution: - Use a more active catalyst (e.g., XPhos-Pd-G3). - Increase catalyst loading (e.g., to 5 mol%). - Ensure inert atmosphere is maintained. check_catalyst->catalyst_sol conditions_sol Solution: - Increase temperature (e.g., to 110°C). - Screen different bases (K₃PO₄, Cs₂CO₃). - Extend reaction time and monitor by LC-MS. check_conditions->conditions_sol

Caption: A workflow diagram for troubleshooting low yields. (Max Width: 760px)

Table 2: Troubleshooting Guide for Low Yield

ProblemPotential CauseRecommended Solution(s)
No reaction / Starting material recovered Catalyst Deactivation: Oxygen contamination or coordination of the pyrimidine nitrogen to the palladium center can deactivate the catalyst.[3][4]- Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere (Argon or Nitrogen).[4] - Switch to a more robust, pre-formed catalyst or a bulkier, electron-rich ligand (e.g., XPhos, SPhos) that can stabilize the catalyst.[2]
Inefficient Oxidative Addition: The C-Br bond may not be sufficiently activated under the chosen conditions.- Increase the reaction temperature in 10 °C increments (e.g., from 90 °C to 110 °C).[2] - Use a catalyst system known to be effective for heteroaryl halides.[5]
Low conversion / Mixture of starting material and product Suboptimal Base/Solvent: The base may not be strong enough or soluble enough to facilitate the transmetalation step effectively.- Screen stronger or more soluble bases such as K₃PO₄ or Cs₂CO₃.[3] - Ensure the solvent system (e.g., Dioxane/Water) effectively dissolves both organic and inorganic reagents.[6]
Protodeboronation of Boronic Acid: The boronic acid is unstable under the reaction conditions and is being converted to the corresponding arene.[7]- Use the boronic acid as soon as possible after purchase or purification. - Switch to a more stable boronate ester (e.g., pinacol ester) or a potassium trifluoroborate salt.[4] - Use a less aqueous solvent system or ensure the base is added last.
Q3: I am observing significant side products. What are the likely side reactions?

Side product formation can complicate purification and reduce the yield of the desired product. The most common side reactions in Suzuki couplings are homocoupling and protodeboronation.

  • Homocoupling: This occurs when two molecules of the boronic acid couple together (Ar'-Ar') or two molecules of the halide couple together (Ar-Ar). It is often caused by the presence of oxygen or inefficient transmetalation.[8]

    • Solution: Improve degassing procedures for solvents and ensure a robust inert atmosphere. A change in catalyst or ligand system can sometimes reduce homocoupling.[4]

  • Protodeboronation: This is the hydrolysis of the C-B bond of the boronic acid, replacing it with a C-H bond (Ar'-H). It is often promoted by high temperatures and the presence of aqueous bases.[7]

    • Solution: Use a less aqueous solvent system, lower the reaction temperature, or switch to more stable boronate esters (e.g., pinacol esters).[4]

  • Reaction at C-Cl: While less likely under mild conditions, coupling at the 2-chloro position can occur, especially at higher temperatures or with highly active catalyst systems.

    • Solution: Lower the reaction temperature and shorten the reaction time. Use a less active catalyst if selectivity is a major issue. Monitor the reaction carefully by LC-MS to stop it once the C-5 coupled product is maximized.

Experimental Protocols & Methodologies

General Protocol for Selective Suzuki Coupling at the C5-Position

This protocol provides a generalized procedure for the selective arylation of the C-Br bond at the 5-position of this compound.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Solvent: 1,4-Dioxane and Water (degassed, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.[2]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed.[4][5]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed 1,4-dioxane and water solvent mixture via syringe. The final concentration of the limiting reagent should be around 0.1 M.[9]

  • Reaction: Place the sealed flask in a preheated oil bath set to 90 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS at regular intervals (e.g., every 2-4 hours) until the starting material is consumed or maximum conversion is reached.[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.[1][6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-chloro-5-arylpyrimidine product.[4]

Key Process Visualization

Understanding the fundamental mechanism is key to troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle. Issues can arise at any of the three key stages: oxidative addition, transmetalation, or reductive elimination.

SuzukiCycle cluster_steps pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-Br(L)₂ pd0->pd2_complex oxidative_add Oxidative Addition pd2_diaryl Ar-Pd(II)-Ar'(L)₂ pd2_complex->pd2_diaryl transmetalation Transmetalation pd2_diaryl->pd0 reductive_elim Reductive Elimination product Ar-Ar' (Coupled Product) halide Ar-Br (this compound) boronic Ar'-B(OH)₂ + Base

References

Troubleshooting low yield in Buchwald-Hartwig amination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination reaction. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges and optimize their C-N cross-coupling experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield of a Buchwald-Hartwig amination?

The success and yield of the Buchwald-Hartwig amination are highly sensitive to several interdependent factors. The most critical parameters to control are:

  • Catalyst System: The choice of palladium precursor and, most importantly, the phosphine ligand is crucial. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.

  • Base: The base's strength and nature are vital for the deprotonation of the amine, which is a key step in the catalytic cycle. The choice of base can significantly impact reaction rate and functional group tolerance.

  • Solvent: The solvent affects the solubility of reagents and the stability of catalytic intermediates. Common choices include toluene, dioxane, and THF.

  • Reaction Temperature: Typical reaction temperatures range from room temperature to over 100 °C, depending on the reactivity of the substrates and the catalyst system used.

  • Purity of Reagents and Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Therefore, using high-purity, anhydrous reagents and solvents under a strictly inert atmosphere (Argon or Nitrogen) is essential for reproducibility and high yields.

Q2: How do I select the appropriate catalyst, ligand, base, and solvent?

The optimal combination of reagents is highly substrate-dependent.

  • Palladium Source & Ligand: For simple systems, Pd(OAc)₂ or Pd₂(dba)₃ combined with a suitable ligand can be effective. However, for reliability and cleaner reactions, pre-formed palladium complexes (precatalysts) are often preferred as they generate the active Pd(0) species more consistently. The ligand choice depends on the amine nucleophile; for instance, bulky biarylphosphine ligands like XPhos are often effective for a broad range of substrates, while ligands like BrettPhos are designed for primary amines.

  • Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) often lead to faster reactions. However, for substrates with base-sensitive functional groups (e.g., esters), weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are better choices, though they may require higher temperatures or longer reaction times.

  • Solvent Choice: Toluene and 1,4-dioxane are common and effective solvents. THF can also be used, but may sometimes result in lower yields. The insolubility of reagents is a frequent cause of reaction failure, so ensure your starting materials are soluble in the chosen solvent at the reaction temperature.

Q3: What are the common side reactions, and how can they be minimized?

Several side reactions can compete with the desired C-N bond formation, leading to low yield.

  • Hydrodehalogenation: The aryl halide is reduced, replacing the halide with a hydrogen atom. This can be minimized by screening different bases (weaker or less hindered bases may help), lowering the reaction temperature, or changing the phosphine ligand.

  • β-Hydride Elimination: This pathway can occur from the palladium-amido intermediate, leading to an imine and a hydrodehalogenated arene. The choice of a suitable phosphine ligand is critical to promote reductive elimination over β-hydride elimination.

  • Biaryl Formation: Homocoupling of the aryl halide can occur, particularly with base-sensitive substrates. Optimizing the catalyst and reaction conditions can help suppress this pathway.

The Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L pd2_complex Ar-Pd(II)-X(L) pd0->pd2_complex Oxidative Addition amine_coord [Ar-Pd(II)-L(R₂NH)]⁺X⁻ pd2_complex->amine_coord Amine Coordination amido_complex Ar-Pd(II)-NR₂(L) amine_coord->amido_complex Deprotonation base_h Base-H⁺ + X⁻ amine_coord->base_h amido_complex->pd0 product Ar-NR₂ amido_complex->product Reductive Elimination dummy1 reactants Ar-X + R₂NH base Base base->amine_coord dummy2

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Guide

This guide addresses common issues encountered during the reaction.

Issue 1: Low or No Conversion

If you observe little to no formation of your desired product, consider the following potential causes and solutions in a stepwise manner.

Technical Support Center: 2-Bromo-5-chloropyrimidine in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-chloropyrimidine in nucleophilic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during nucleophilic substitution of this compound?

A1: The primary side reactions encountered are:

  • Disubstitution: The nucleophile reacts at both the 2- and 5-positions, which is more likely to occur if an excess of the nucleophile is used or if the reaction temperature is too high.[1]

  • Hydrolysis: In the presence of moisture or hydroxide ions, one or both halogen atoms can be replaced by a hydroxyl group, leading to the formation of hydroxypyrimidine derivatives.[1]

  • Solvent/Base Adduct Formation: Nucleophilic solvents (like methanol or ethanol) or amine bases can sometimes act as competing nucleophiles, resulting in the formation of undesired adducts.[1]

  • Homocoupling: In palladium-catalyzed reactions, the homocoupling of the starting material or boronic acid can occur, especially in the presence of oxygen.[1]

  • Protodehalogenation: The replacement of a halogen atom with a hydrogen atom can occur, particularly in the presence of protic impurities or when the base or solvent acts as a hydride source.[1]

Q2: Which position, C2-Br or C5-Cl, is more reactive towards nucleophilic aromatic substitution (SNAr)?

A2: In nucleophilic aromatic substitution (SNAr) reactions, the C2-chloro position is generally more activated and susceptible to nucleophilic attack than the C5-bromo position.[1][2] This is due to the electron-withdrawing nature of the pyrimidine ring nitrogen atoms, which has a more pronounced effect on the C2 position. However, the regioselectivity can be influenced by the reaction conditions and the nature of the nucleophile.[3][4]

Q3: How can I selectively target the C5-Br position for substitution?

A3: The C5-bromo position is more amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[2][5][6] The general reactivity order for aryl halides in these reactions is I > Br > Cl, making the C-Br bond at the 5-position more susceptible to oxidative addition by the palladium catalyst than the C-Cl bond at the 2-position.[5][7]

Q4: My this compound has discolored. Can I still use it?

A4: Discoloration often indicates degradation of the material, likely due to hydrolysis from exposure to moisture.[1] It is highly recommended to use a fresh, pure sample for best results. If you must use the discolored material, its purity should be verified by techniques such as NMR or LC-MS before use.[1]

Troubleshooting Guides

Low Yield in Nucleophilic Aromatic Substitution (SNAr)
Symptom Possible Cause Recommended Solution
Low conversion to the desired productInsufficient reactivity of the nucleophile.Use a stronger base to fully deprotonate the nucleophile. Consider a more polar aprotic solvent like DMF or DMSO to enhance nucleophilicity.[1]
Low reaction temperature.Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS.[1]
Formation of multiple productsDisubstitution is occurring.Use a stoichiometric amount of the nucleophile or a slight excess of this compound. Run the reaction at a lower temperature to improve selectivity.[1]
Hydrolysis of starting material or product.Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]
Issues in Palladium-Catalyzed Cross-Coupling Reactions
Symptom Possible Cause Recommended Solution
Significant amount of homocoupled productPresence of oxygen in the reaction mixture.Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas throughout the reaction.[1]
Inappropriate catalyst or ligand.Use a pre-formed palladium catalyst and a bulky, electron-rich phosphine ligand.[1]
Formation of protodehalogenated productPresence of protic impurities (e.g., water).Use anhydrous solvents and reagents. Consider adding a drying agent if moisture is suspected.[1]
The base or solvent is acting as a hydride source.Choose a non-coordinating base and a solvent less prone to decomposition.[1]
Reaction at both C-Br and C-Cl positionsReaction temperature is too high.Optimize the reaction temperature. Start with milder conditions (e.g., 80°C) and gradually increase if necessary.[1]
The catalyst system is too reactive.Screen different palladium catalysts and ligands to find a system with better selectivity for the C-Br bond.[1]

Reaction Pathways and Workflows

Nucleophilic_Substitution_Pathways A This compound B SNAr (e.g., R-NH2, R-OH, R-SH) A->B  Selective at C2-Cl C Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) A->C  Selective at C5-Br F Side Products (Disubstitution, Hydrolysis, etc.) A->F  Side Reactions D 2-Substituted-5-bromopyrimidine B->D E 5-Substituted-2-chloropyrimidine C->E Troubleshooting_Workflow start Experiment Start issue Identify Issue (Low Yield, Multiple Products) start->issue check_reagents Check Reagent Purity & Stoichiometry issue->check_reagents Is purity/stoichiometry correct? check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) issue->check_conditions Are conditions optimal? optimize Systematic Optimization check_reagents->optimize check_conditions->optimize success Successful Reaction optimize->success

References

Technical Support Center: Purification of 2-Bromo-5-chloropyrimidine Derivatives by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying 2-bromo-5-chloropyrimidine and its derivatives using recrystallization. This guide provides troubleshooting advice for common issues, answers to frequently asked questions, detailed experimental protocols, and illustrative data to streamline your purification process.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound derivatives in a question-and-answer format.

Q1: My this compound derivative is not dissolving in the chosen recrystallization solvent, even when heated.

A1: This indicates that your compound has poor solubility in the selected solvent. To address this, you can:

  • Try a solvent mixture: If your compound is poorly soluble in a non-polar solvent (e.g., hexane) but soluble in a more polar one (e.g., ethyl acetate), you can dissolve your compound in a minimal amount of the hot polar solvent and then slowly add the hot non-polar solvent until the solution becomes cloudy (the point of saturation). Then, allow the solution to cool slowly.

  • Screen a wider range of solvents: You may need to test a broader array of solvents with varying polarities to find a suitable one where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Q2: The compound oiled out, forming a liquid layer instead of crystals, upon cooling.

A2: "Oiling out" typically occurs when the melting point of your compound is lower than the boiling point of the solvent, or if the solution is supersaturated. To encourage crystal formation, you can:

  • Lower the cooling rate: Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath. This slower cooling can promote the formation of an ordered crystal lattice.

  • Use a larger volume of solvent: This will reduce the saturation level and may prevent oiling out. You can subsequently evaporate the excess solvent to induce crystallization.

  • Add a seed crystal: Introducing a small, pure crystal of your compound can provide a nucleation site for crystal growth.

  • Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent level. The microscopic imperfections on the glass can act as nucleation sites.

Q3: No crystals have formed even after the solution has cooled completely.

A3: This is a common issue that can be resolved by inducing crystallization. Here are several techniques to try:

  • Scratching the flask: As mentioned above, this can create nucleation sites.

  • Adding a seed crystal: This is one of the most effective methods to initiate crystallization.

  • Reducing the solvent volume: Your solution may not be sufficiently saturated. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Using an anti-solvent: If your compound is highly soluble in the chosen solvent, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes turbid, and then allow it to cool.

Q4: The recrystallization resulted in a very low yield of the purified product.

A4: A low yield can be due to several factors:

  • Using too much solvent: This is a frequent cause of low recovery, as a significant amount of your product will remain in the mother liquor.

  • Premature crystallization during hot filtration: If your compound crystallizes in the funnel during the removal of insoluble impurities, you will lose product. Ensure your filtration apparatus is pre-heated.

  • Washing with too much cold solvent: While washing the crystals is necessary to remove impurities, using an excessive amount of cold solvent can redissolve some of your product. Use a minimal amount of ice-cold solvent for washing.

Q5: The final crystalline product is still colored, even after recrystallization.

A5: If your purified crystals retain an undesirable color, it is likely due to the presence of colored impurities. To address this:

  • Use activated charcoal: Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb your product, leading to a lower yield.

  • Perform a second recrystallization: A subsequent recrystallization, potentially with a different solvent system, can further enhance the purity and remove residual color.

Frequently Asked Questions (FAQs)

What is the ideal solvent for recrystallizing this compound derivatives?

The ideal solvent is one in which the derivative has high solubility at elevated temperatures and low solubility at low temperatures. Common solvents to screen for halogenated pyrimidines include alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), and non-polar solvents (hexane, heptane, toluene), or mixtures thereof. A solvent screening is always recommended to find the optimal conditions for your specific derivative.

How can I determine the correct amount of solvent to use?

The goal is to use the minimum amount of hot solvent required to completely dissolve the crude product. Add the solvent in small portions to the heated crude material until it just dissolves. Using too much solvent will result in a lower yield.

How critical is the cooling rate during recrystallization?

The cooling rate can significantly impact the size and purity of your crystals. Slow cooling generally leads to larger, purer crystals, while rapid cooling can cause the precipitation of smaller, less pure crystals.

What should I do if my compound is impure even after recrystallization?

If significant impurities remain after a single recrystallization, as determined by techniques like TLC or NMR, a second recrystallization may be necessary. If the impurities have a similar solubility profile to your product, column chromatography is a more suitable purification technique.[1]

Experimental Protocols

Protocol 1: General Recrystallization Procedure for a this compound Derivative
  • Solvent Selection: Begin by performing small-scale solubility tests to identify a suitable solvent or solvent system. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper to remove any insoluble impurities and activated charcoal. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can then be placed in an ice bath to further decrease the solubility of the compound.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Data Presentation

Illustrative Data on Recrystallization Solvent Screening

The following table provides illustrative data on the effectiveness of various solvents for the recrystallization of a generic this compound derivative. This data is intended as a starting point for solvent screening.

Solvent SystemSuitability for Dissolution (at boiling)Crystal Formation upon CoolingEstimated Recovery YieldEstimated Purity
MethanolGoodRapid formation of fine needlesModerateGood
EthanolGoodSlower formation of larger crystalsGoodVery Good
IsopropanolModerateSlow crystal growthHighExcellent
Ethyl AcetateGoodGood crystal formationGoodVery Good
HexanePoorInsolubleN/AN/A
TolueneModerateSlow crystallizationHighExcellent
Ethanol/Water (9:1)ExcellentGood crystal formationVery GoodExcellent
Ethyl Acetate/Hexane (1:2)ExcellentGood crystal formationVery GoodExcellent

Note: This data is illustrative and the optimal solvent system should be determined experimentally for each specific this compound derivative.

Mandatory Visualization

G Troubleshooting Workflow for Recrystallization start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution dissolve->cool crystals Crystals form? cool->crystals oiling_out Compound oils out? cool->oiling_out end Successful Recrystallization crystals->end Yes no_crystals No crystals form crystals->no_crystals No low_yield Low yield? end->low_yield troubleshoot_no_crystals Troubleshoot: - Scratch flask - Add seed crystal - Evaporate solvent - Add anti-solvent no_crystals->troubleshoot_no_crystals troubleshoot_no_crystals->cool oiling_out->end No troubleshoot_oiling Troubleshoot: - Slower cooling - More solvent - Add seed crystal oiling_out->troubleshoot_oiling Yes troubleshoot_oiling->cool troubleshoot_yield Troubleshoot: - Use less solvent - Pre-heat funnel - Minimal washing low_yield->troubleshoot_yield Yes colored_crystals Crystals colored? low_yield->colored_crystals No colored_crystals->end No troubleshoot_color Troubleshoot: - Use activated charcoal - Second recrystallization colored_crystals->troubleshoot_color Yes

Caption: Troubleshooting workflow for common recrystallization issues.

G General Experimental Workflow for Recrystallization start Crude this compound Derivative dissolve Dissolve in minimal hot solvent start->dissolve decolorize Decolorize with activated charcoal (optional) dissolve->decolorize hot_filtration Hot filtration to remove insolubles decolorize->hot_filtration cool_slowly Slow cooling to room temperature hot_filtration->cool_slowly cool_ice Cool in ice bath cool_slowly->cool_ice vacuum_filtration Vacuum filtration to collect crystals cool_ice->vacuum_filtration wash Wash with ice-cold solvent vacuum_filtration->wash dry Dry crystals under vacuum wash->dry end Pure Crystalline Product dry->end

Caption: General experimental workflow for the purification of this compound derivatives.

References

Minimizing homocoupling in Suzuki-Miyaura cross-coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) on minimizing homocoupling in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling in the context of a Suzuki-Miyaura reaction?

A1: Homocoupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of the organoboron reagent (e.g., a boronic acid) react with each other to form a symmetrical biaryl product.[1] This undesired reaction consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates the purification process.

Q2: What are the primary causes of boronic acid homocoupling?

A2: The two main drivers of homocoupling are the presence of oxygen and the use of Palladium(II) precatalysts.[1] Oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species, which are known to promote the homocoupling of boronic acids.[2][3] Similarly, when using a Pd(II) salt like Pd(OAc)₂, a portion of it can directly react with the boronic acid to form the homocoupled product during the in situ reduction to the catalytically active Pd(0).[2][3]

Q3: How can I minimize homocoupling caused by oxygen?

A3: To minimize oxygen-induced homocoupling, it is crucial to perform the reaction under a strictly inert atmosphere.[1] This involves rigorously degassing all solvents and the reaction mixture prior to adding the catalyst.[1] A common method is to sparge the solvent with an inert gas like nitrogen or argon for 15-30 minutes.[1] For highly sensitive reactions, a "freeze-pump-thaw" degassing method can be employed.

Q4: Should I use a Pd(0) or Pd(II) precatalyst to avoid homocoupling?

A4: Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is a highly effective strategy to suppress homocoupling.[1] These catalysts do not require an initial reduction step, thereby bypassing the pathway where Pd(II) species can react with the boronic acid to form the homocoupled byproduct.[1] If a Pd(II) source is used, the addition of a mild reducing agent like potassium formate can help to rapidly generate the active Pd(0) catalyst and minimize homocoupling.[4][5][6]

Q5: Can the concentration of my boronic acid affect the level of homocoupling?

A5: Yes, a high instantaneous concentration of the boronic acid can favor the bimolecular homocoupling reaction. To mitigate this, a slow addition of the boronic acid solution to the reaction mixture using a syringe pump over a period of 30-60 minutes is recommended. This technique keeps the concentration of the boronic acid low at any given time, thus disfavoring the homocoupling pathway.

Q6: How does the choice of ligand influence homocoupling?

A6: The ligand plays a critical role in the Suzuki-Miyaura catalytic cycle. Bulky and electron-rich phosphine ligands can accelerate the rate-determining reductive elimination step, which leads to the formation of the desired cross-coupled product. By promoting the desired reaction pathway, these ligands help to outcompete the side reactions that lead to homocoupling.

Q7: Are there more stable alternatives to boronic acids that are less prone to homocoupling?

A7: Yes, using more stable organoboron derivatives can significantly suppress homocoupling and other side reactions like protodeboronation.[1][7] Boronic esters, such as pinacol esters (Bpin), MIDA (N-methyliminodiacetic acid) boronates, or potassium trifluoroborates, are generally more stable than their corresponding boronic acids.[1][7] These reagents provide a slow, controlled release of the boronic acid into the catalytic cycle, which helps to minimize its decomposition and participation in side reactions.[7]

Troubleshooting Guide: Minimizing Homocoupling

This guide provides a systematic approach to troubleshooting and minimizing the formation of the boronic acid homocoupling byproduct.

Problem Potential Cause Troubleshooting Strategy Experimental Protocol
Significant formation of homocoupling product Presence of OxygenRigorously degas all solvents and the reaction mixture. Perform the reaction under an inert atmosphere (Nitrogen or Argon).Degassing Protocol: Sparge the solvent with an inert gas (N₂ or Ar) for at least 15-30 minutes prior to use. Assemble the reaction glassware and purge with the inert gas. If using water, ensure it is also thoroughly degassed.[1]
Use of Pd(II) PrecatalystUse a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) instead of a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂).[1] If using a Pd(II) source, consider adding a mild reducing agent.Using a Pd(0) Precatalyst: Directly add the Pd(0) catalyst to the reaction mixture under an inert atmosphere. Addition of a Mild Reducing Agent: Add potassium formate (1-2 equivalents) to the reaction mixture before the addition of the palladium catalyst.[4][5][6]
High Boronic Acid ConcentrationEmploy a slow addition of the boronic acid to the reaction mixture.Slow Addition Protocol: Dissolve the boronic acid (1.2-1.5 equiv) in a minimal amount of the degassed solvent. Add this solution to the reaction mixture dropwise over 30-60 minutes using a syringe pump.
Suboptimal LigandUse bulky, electron-rich phosphine ligands.Screen ligands such as SPhos, XPhos, or RuPhos which are known to promote efficient reductive elimination.
Unstable Boronic AcidUse a more stable boronic acid derivative like a pinacol ester (Bpin) or a MIDA boronate.Prepare the corresponding boronic ester or MIDA boronate of your aryl/vinyl group and use it in the coupling reaction under standard conditions.
Inappropriate Base or SolventOptimize the base and solvent system.Optimization: Test a range of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and aprotic solvents (e.g., Dioxane, THF, Toluene), often with a small amount of water to aid in dissolving the base.[1]

Experimental Protocol: Minimizing Homocoupling in a Model Suzuki-Miyaura Reaction

This protocol details a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with a boronic acid, incorporating best practices to minimize homocoupling.

Reaction: Aryl Bromide + Phenylboronic Acid → Biphenyl Derivative

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (1 mL)

  • Schlenk flask or similar reaction vessel

  • Syringe pump

Procedure:

  • Degassing: Sparge the toluene and water with argon or nitrogen for 30 minutes.

  • Reaction Setup: To a Schlenk flask under a positive pressure of inert gas, add the aryl bromide (1.0 equiv), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (3 mol%).

  • Solvent Addition: Add the degassed toluene (5 mL) and degassed water (1 mL) to the Schlenk flask via syringe.

  • Boronic Acid Preparation: In a separate flask, dissolve the phenylboronic acid (1.2 equiv) in a minimal amount of degassed toluene.

  • Slow Addition: Draw the phenylboronic acid solution into a syringe and place it on a syringe pump. Add the solution to the reaction mixture dropwise over 60 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or GC/LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways

To better understand the chemistry at play, the following diagrams illustrate the desired catalytic cycle and the competing homocoupling pathway, as well as a logical troubleshooting workflow.

Suzuki_Miyaura_Cycle cluster_main Desired Catalytic Cycle cluster_side Homocoupling Side Reaction Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)L₂(X) Pd0->OA_complex Oxidative Addition (Ar-X) Oxygen O₂ Pd0->Oxygen TM_intermediate Ar-Pd(II)L₂(Ar') OA_complex->TM_intermediate Transmetalation (Ar'B(OH)₂) TM_intermediate->Pd0 Product Ar-Ar' TM_intermediate->Product Reductive Elimination PdII_source Pd(II) Precursor (e.g., Pd(OAc)₂) Homocoupling_intermediate Ar'-Pd(II)L₂(Ar') PdII_source->Homocoupling_intermediate 2 x Transmetalation (Ar'B(OH)₂) Homocoupling_intermediate->Pd0 Homocoupling_product Ar'-Ar' Homocoupling_intermediate->Homocoupling_product Reductive Elimination Oxygen->PdII_source Oxidation

Caption: Suzuki-Miyaura catalytic cycle and competing homocoupling pathway.

Troubleshooting_Workflow Start Homocoupling Observed Check_Atmosphere Is the reaction under a strictly inert atmosphere? Start->Check_Atmosphere Degas Action: Rigorously degas solvents and reagents. Use Schlenk techniques. Check_Atmosphere->Degas No Check_Catalyst What is the Palladium source? (Pd(0) vs Pd(II)) Check_Atmosphere->Check_Catalyst Yes Degas->Check_Catalyst Use_Pd0 Action: Switch to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄). Check_Catalyst->Use_Pd0 Pd(II) Add_Reducing_Agent Action: Add a mild reducing agent (e.g., K-formate) if using Pd(II). Check_Catalyst->Add_Reducing_Agent Pd(II) Check_Boronic_Acid Is boronic acid added slowly? Check_Catalyst->Check_Boronic_Acid Pd(0) Use_Pd0->Check_Boronic_Acid Add_Reducing_Agent->Check_Boronic_Acid Slow_Addition Action: Use a syringe pump for slow addition of the boronic acid. Check_Boronic_Acid->Slow_Addition No Optimize Further Optimization: - Screen ligands - Use stable boron derivatives (Bpin) - Optimize base/solvent Check_Boronic_Acid->Optimize Yes Slow_Addition->Optimize

Caption: Troubleshooting workflow for minimizing homocoupling.

References

Technical Support Center: Catalyst Deactivation in Pyrimidine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to catalyst deactivation in pyrimidine cross-coupling reactions. The following guides and frequently asked questions (FAQs) address specific experimental challenges to help ensure successful and reproducible outcomes.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to help you navigate experimental challenges.

Question 1: My Suzuki-Miyaura coupling of a chloropyrimidine is resulting in a low yield or failing completely. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields in the Suzuki-Miyaura coupling of chloropyrimidines are a common issue, often stemming from the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. Catalyst deactivation is a primary suspect. Here’s a step-by-step troubleshooting guide:

  • Evaluate the Catalyst System: The choice of palladium precursor and ligand is critical. For challenging substrates like chloropyrimidines, standard catalysts like Pd(PPh₃)₄ may be insufficient.[1]

    • Recommendation: Screen a panel of more active catalysts and ligands. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) are often more effective.[2] Pre-formed palladium-ligand complexes (pre-catalysts) can also offer improved reactivity and reproducibility.[3]

  • Assess the Base: The base is crucial for the transmetalation step.

    • Recommendation: If using a weaker base like Na₂CO₃, consider switching to a stronger, non-coordinating base such as K₃PO₄ or Cs₂CO₃. The choice of base can significantly impact the reaction rate and catalyst stability.[1][4]

  • Check Solvent and Temperature:

    • Recommendation: Ensure your solvent is anhydrous and thoroughly degassed, as water and oxygen can deactivate the catalyst.[1] While heating is often necessary, excessive temperatures can promote catalyst decomposition (formation of palladium black) and side reactions like protodeboronation.[5][6] An optimal temperature range is typically 80-110 °C.[1] Microwave irradiation can sometimes improve yields and reduce reaction times.[6]

  • Consider Protodeboronation: Pyrimidine boronic acids can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This side reaction competes with the desired cross-coupling.[4]

    • Recommendation: Use fresh, high-purity boronic acid. Running the reaction at the lowest effective temperature and carefully controlling the amount of water in the solvent system can minimize this side reaction.[5]

Question 2: I am observing significant byproduct formation in my Buchwald-Hartwig amination of a halopyrimidine. How can I improve the selectivity?

Answer:

Byproduct formation in Buchwald-Hartwig aminations of pyrimidines can arise from several sources, including side reactions of the starting materials or catalyst-mediated decomposition.

  • Substrate-Related Side Reactions:

    • Dehalogenation: The starting halopyrimidine can be converted to the corresponding pyrimidine. This can be promoted by certain bases or impurities.

      • Recommendation: Use high-purity reagents and consider a milder base.

    • Competing Nucleophilic Aromatic Substitution (SNAr): For highly activated pyrimidines, a direct SNAr reaction can compete with the palladium-catalyzed pathway, especially at higher temperatures.[7]

      • Recommendation: Lowering the reaction temperature may favor the Buchwald-Hartwig pathway.

  • Regioselectivity Issues with Dihalopyrimidines: In dihalopyrimidines, the reaction may not be selective for the desired halide position. The typical order of reactivity is C4 > C2 > C5.[7]

    • Recommendation: The choice of ligand can sometimes influence regioselectivity. Steric hindrance on the pyrimidine ring or the nucleophile can also direct the reaction to the less hindered position.[7]

  • Catalyst Deactivation and Side Product Formation: An inefficient catalyst can lead to the accumulation of intermediates that decompose or participate in side reactions.

    • Recommendation: Ensure you are using an optimal ligand for your specific amine and pyrimidine substrate. Sterically hindered biarylphosphine ligands are often a good starting point.[8]

Question 3: My reaction mixture turns black, and the reaction stalls. What is happening and how can I prevent it?

Answer:

The formation of a black precipitate is often indicative of the formation of palladium black, an inactive, agglomerated form of palladium. This is a common mode of catalyst deactivation.

  • Slow Catalysis: If the catalytic cycle is slow, the active Pd(0) species has a longer lifetime and is more prone to aggregation. This can be caused by:

    • Inhibition by the Pyrimidine Substrate: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, inhibiting the catalytic cycle.[4]

    • Poorly Optimized Reaction Conditions: An inappropriate choice of ligand, base, or solvent can slow down key steps in the catalytic cycle.

  • High Temperatures: Elevated temperatures can accelerate the decomposition of the catalyst.

Recommendations:

  • Use Stabilizing Ligands: Bulky, electron-rich ligands can stabilize the active Pd(0) species and prevent agglomeration.

  • Optimize Reaction Conditions: Screen different ligands, bases, and solvents to find conditions that promote a faster catalytic turnover.

  • Lower the Reaction Temperature: Run the reaction at the minimum temperature required for a reasonable reaction rate.

  • Use a Pre-catalyst: Well-defined pre-catalysts can generate the active Pd(0) species more cleanly and efficiently, potentially reducing the formation of palladium black.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation in pyrimidine cross-coupling reactions?

A1: The main deactivation pathways include:

  • Catalyst Poisoning by the Substrate: The Lewis basic nitrogen atoms of the pyrimidine ring can coordinate to the palladium catalyst, forming stable, inactive complexes and halting the catalytic cycle.[4]

  • Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, particularly at high concentrations or elevated temperatures.

  • Catalyst Decomposition: The active Pd(0) catalyst can agglomerate to form palladium black, especially if the catalytic cycle is slow or reaction temperatures are too high.

  • Poisoning by Impurities: Trace impurities in reagents or solvents, such as sulfur compounds, can irreversibly bind to the palladium catalyst.[3]

Q2: How can I detect catalyst deactivation in my reaction?

A2: Catalyst deactivation can be inferred from:

  • Reaction Stalling: The reaction stops before the limiting reagent is fully consumed, as observed by TLC or LC-MS monitoring.

  • Formation of Palladium Black: The reaction mixture turns from a homogeneous solution to a suspension containing a black precipitate.

  • Low or No Product Yield: Despite extended reaction times or increased temperatures, the desired product is not formed in significant amounts.

Q3: Are there general recommendations for choosing a catalyst system for pyrimidine cross-coupling?

A3: Yes, for Suzuki-Miyaura couplings of less reactive chloropyrimidines, highly active catalyst systems with electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands) are recommended.[1] For Buchwald-Hartwig aminations, the choice of ligand is highly dependent on the nature of the amine. Sterically hindered biarylphosphine ligands are generally a good starting point.[8] The use of pre-formed palladium-ligand complexes is often advantageous for reproducibility.

Q4: How does water content affect my reaction?

A4: The effect of water is nuanced. In Suzuki-Miyaura reactions, a small amount of water is often beneficial and can accelerate the catalytic cycle. However, excess water can promote the undesirable protodeboronation of the boronic acid.[5] For Buchwald-Hartwig aminations, anhydrous conditions are generally preferred as water can deactivate the catalyst.

Q5: My final product is difficult to separate from the residual palladium catalyst. What purification strategies can I use?

A5: Removing residual palladium is a common challenge.

  • Filtration: Passing the crude reaction mixture through a plug of Celite® or silica gel can remove precipitated palladium.

  • Scavengers: Various commercial scavengers with functional groups that bind to palladium (e.g., thiol-functionalized silica) can be used.

  • Aqueous Wash: Washing the organic layer with an aqueous solution of a chelating agent like EDTA can help extract palladium salts.

  • Crystallization: If your product is a solid, crystallization is often an effective purification method.[9]

Data Presentation

The following tables summarize quantitative data for optimizing reaction conditions in pyrimidine cross-coupling reactions.

Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-Dichloropyrimidine

Catalyst (mol%)Ligand (mol%)SolventBaseTemp (°C)Time (min)Yield (%)
Pd(PPh₃)₄ (3)-1,4-DioxaneK₂CO₃1001581
Pd(dppf)Cl₂ (3)-1,4-DioxaneK₂CO₃1001545
PdCl₂(PPh₃)₂ (3)-1,4-DioxaneK₂CO₃1001536
Pd(OAc)₂ (3)PPh₃ (6)1,4-DioxaneK₂CO₃1001542
Pd(OAc)₂ (3)PCy₃ (6)1,4-DioxaneK₂CO₃1001540
Data adapted from a study on the Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid.[5]

Table 2: Base and Solvent Screening for Suzuki Coupling of a Phenyl-Substituted Dichloropyrimidine

BaseSolventYield (%)
K₃PO₄Toluene40
K₃PO₄Acetonitrile36
K₃PO₄1,4-Dioxane60
Data from the Suzuki coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with an arylboronic acid using Pd(PPh₃)₄.[4]

Experimental Protocols

Protocol 1: General Procedure for Screening Reaction Conditions for Suzuki-Miyaura Coupling of a Halogenated Pyrimidine

This protocol provides a general method for screening different catalysts, ligands, bases, and solvents to optimize the Suzuki-Miyaura coupling of a halogenated pyrimidine.

Materials:

  • Halogenated pyrimidine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 10:1)

  • Inert gas (Argon or Nitrogen)

  • Reaction vials with stir bars

Procedure:

  • Array Preparation: In an array of reaction vials inside a glovebox or under an inert atmosphere, add the halogenated pyrimidine, arylboronic acid, and base to each vial.

  • Catalyst/Ligand Addition: Add the appropriate palladium pre-catalyst and ligand to each designated vial.

  • Solvent Addition: Add the degassed solvent to each vial.

  • Reaction: Seal the vials and place them in a heating block set to the desired temperature (e.g., 100 °C).

  • Monitoring: After a set time (e.g., 16 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute with a suitable solvent, and analyze by LC-MS or GC-MS to determine the conversion to the desired product.

  • Work-up (for successful reactions): Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Catalyst Poisoning Test

This protocol helps determine if the starting materials or reagents contain impurities that are poisoning the catalyst.

Materials:

  • A standard, reliable cross-coupling reaction that is known to proceed to high conversion.

  • The suspect starting material or reagent.

  • The standard catalyst, ligand, base, and solvent for the reliable reaction.

Procedure:

  • Control Reaction: Set up the standard, reliable cross-coupling reaction under its optimized conditions.

  • Test Reaction: Set up the same standard reaction, but add a small amount (e.g., 10 mol%) of the suspect starting material or reagent.

  • Reaction and Monitoring: Run both reactions side-by-side and monitor the progress by TLC or LC-MS.

  • Analysis: If the test reaction shows a significantly lower conversion or fails completely compared to the control reaction, it is likely that the suspect material contains a catalyst poison.

Mandatory Visualization

Suzuki-Miyaura Catalytic Cycle cluster_deactivation Deactivation Pathways pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) inactive_complex Inactive Pyrimidine-Pd Complex pd0->inactive_complex Pyrimidine Coordination pd_black Palladium Black (Agglomerated Pd) pd0->pd_black Agglomeration transmetalation_complex L-Pd(II)(Ar)(Ar') oa_complex->transmetalation_complex Transmetalation (Ar'-B(OR)₂ + Base) transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' (Product) transmetalation_complex->product center

Caption: Catalytic cycle of the Suzuki-Miyaura reaction with key deactivation pathways.

Troubleshooting_Low_Yield start Low Yield or No Reaction check_catalyst Is the catalyst system appropriate for a (hetero)aryl chloride/bromide? start->check_catalyst screen_catalysts Screen bulky, electron-rich ligands (e.g., XPhos, SPhos) and pre-catalysts. check_catalyst->screen_catalysts No check_conditions Are reaction conditions optimized? check_catalyst->check_conditions Yes screen_catalysts->check_conditions optimize_conditions Screen bases (K₃PO₄, Cs₂CO₃), solvents (anhydrous, degassed), and temperature (80-110 °C). check_conditions->optimize_conditions No check_side_reactions Are side reactions like protodeboronation or dehalogenation occurring? check_conditions->check_side_reactions Yes optimize_conditions->check_side_reactions minimize_side_reactions Use fresh reagents, control water content, and use the lowest effective temperature. check_side_reactions->minimize_side_reactions Yes success Improved Yield check_side_reactions->success No minimize_side_reactions->success

Caption: A workflow for troubleshooting low yields in pyrimidine cross-coupling reactions.

Logical_Relationships catalyst_system Catalyst System (Pd Source + Ligand) reaction_rate Reaction Rate catalyst_system->reaction_rate catalyst_stability Catalyst Stability catalyst_system->catalyst_stability selectivity Selectivity (Regio- & Chemoselectivity) catalyst_system->selectivity reaction_conditions Reaction Conditions (Base, Solvent, Temp) reaction_conditions->reaction_rate reaction_conditions->catalyst_stability reaction_conditions->selectivity substrate_properties Substrate Properties (Leaving Group, Sterics) substrate_properties->reaction_rate substrate_properties->selectivity yield Overall Yield reaction_rate->yield catalyst_stability->yield selectivity->yield

Caption: Logical relationships between key parameters influencing reaction outcomes.

References

Addressing "oiling out" during crystallization of pyrimidine intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of "oiling out" during the crystallization of pyrimidine intermediates.

Frequently Asked Questions (FAQs)

Q1: What is "oiling out" during crystallization?

A1: "Oiling out," also known as liquid-liquid phase separation (LLPS), is a phenomenon where a solute precipitates from a supersaturated solution as a liquid phase (an "oil") rather than a solid crystalline phase.[1][2][3] This oil is a solute-rich liquid that is immiscible with the bulk solvent. This can hinder or entirely prevent the formation of pure crystals.[4]

Q2: What are the primary causes of oiling out in pyrimidine intermediate crystallization?

A2: Oiling out is often a result of high supersaturation, where the concentration of the pyrimidine intermediate in the solution exceeds its solubility to a degree that kinetically favors the formation of a liquid phase over an ordered crystal lattice.[1][4] Key contributing factors include:

  • Rapid Cooling: Fast temperature reduction can quickly generate high levels of supersaturation, not allowing sufficient time for crystal nucleation and growth.[4][5]

  • Solvent Choice: A solvent in which the pyrimidine intermediate is either too soluble or has a very steep solubility curve with respect to temperature can promote oiling out.[5][6][7]

  • High Solute Concentration: Starting with a highly concentrated solution increases the likelihood of reaching the critical supersaturation level for oiling out.[4][6][8]

  • Impurities: The presence of impurities can interfere with the crystallization process and induce oiling out.[1][9][10][11]

  • Low Melting Point: If the melting point of the pyrimidine intermediate is lower than the temperature of the solution when it becomes supersaturated, it will separate as a liquid.[9][10]

Q3: How does oiling out negatively impact my product?

A3: Oiling out can have several detrimental effects on the quality and yield of your pyrimidine intermediate:

  • Poor Purification: The oil phase can act as a good solvent for impurities, which may become entrapped upon eventual solidification, leading to a lower purity of the final product.[3][9][12]

  • Amorphous Product: The oil may solidify into an amorphous solid rather than a crystalline one, which can affect its physical properties and stability.[1]

  • Poor Filtration and Handling: Oiled out products are often difficult to filter and handle, leading to processing challenges and potential yield loss.[3]

  • Inconsistent Crystal Morphology: When solidification does occur from the oil, it is often uncontrolled, leading to inconsistent crystal size and shape.[3][6]

Q4: Can "oiling out" ever be beneficial?

A4: While generally considered undesirable, in some specific cases, the liquid-liquid phase separation associated with oiling out can be manipulated for purification. If impurities partition preferentially into the bulk solvent, the solute-rich oil phase can be separated to achieve a degree of purification.[12] However, this is a complex process to control and is not a standard purification technique.

Troubleshooting Guide

This guide provides a systematic approach to addressing "oiling out" when it occurs during the crystallization of your pyrimidine intermediate.

Issue: An oil has formed in my crystallization vessel instead of solid crystals.

Step 1: Immediate Actions
  • Re-heat the solution: Gently warm the mixture until the oil redissolves completely to get a clear solution. This provides a fresh start to control the crystallization process.

  • Add more solvent: If the solution is highly concentrated, adding a small amount of additional solvent can reduce the supersaturation level.[7][9]

Step 2: Systematic Troubleshooting Workflow

The following workflow can help you diagnose the cause and implement a solution:

G Troubleshooting Workflow for Oiling Out start Oiling Out Observed reheat Re-heat to Dissolve Oil start->reheat add_solvent Add More Solvent reheat->add_solvent If concentration is high slow_cool Slow Down Cooling Rate reheat->slow_cool If concentration is optimal add_solvent->slow_cool seed Introduce Seed Crystals slow_cool->seed success Crystals Formed Successfully seed->success fail Oiling Out Persists seed->fail If oiling out continues solvent_screen Perform Solvent Screening solvent_screen->success reduce_conc Lower Initial Concentration reduce_conc->success purify Purify Starting Material purify->success fail->solvent_screen fail->reduce_conc fail->purify

Caption: A step-by-step workflow to troubleshoot and resolve "oiling out" during crystallization.

Step 3: Detailed Corrective Actions
  • Control Supersaturation: High supersaturation is a primary driver of oiling out.[4]

    • Reduce Cooling Rate: A slower cooling rate allows the system to remain in the metastable zone for a longer period, favoring crystal growth over the formation of an oil.[1][4]

    • Decrease Solute Concentration: Starting with a more dilute solution can prevent the supersaturation from reaching the critical point where oiling out occurs.[4][8]

    • Anti-Solvent Addition: If using an anti-solvent to induce crystallization, add it slowly and at a slightly elevated temperature to avoid localized high supersaturation.[4][13]

  • Optimize Solvent System: The choice of solvent is critical in preventing oiling out.[6][7]

    • Solvent Screening: A systematic solvent screening is often necessary to find the optimal conditions. Test a range of solvents with varying polarities.

    • Solvent Mixtures: Sometimes, a mixture of a "good" solvent and a "poor" solvent (anti-solvent) can provide better control over the crystallization process.

  • Utilize Seeding: Seeding is a powerful technique to bypass the stochastic nature of primary nucleation and promote controlled crystal growth, thereby preventing oiling out.[1][2][4]

    • Seeding Protocol: Add a small amount (typically 1-5% by weight) of seed crystals of the pure pyrimidine intermediate to the solution once it has cooled into the metastable zone.

  • Ensure Purity of Starting Material: Impurities can significantly impact the crystallization process.

    • Purification: If impurities are suspected, purify the pyrimidine intermediate using techniques like column chromatography before attempting crystallization.[5]

Phase Diagram and Oiling Out

The phenomenon of oiling out can be understood by examining a phase diagram. The diagram below illustrates the relationship between temperature, solute concentration, and the different phases of the system.

G Phase Diagram Illustrating Oiling Out cluster_0 a Undersaturated Region (Clear Solution) b Metastable Zone (Supersaturated, Nucleation Possible) c Labile Zone (Spontaneous Nucleation/Oiling Out) d Liquid-Liquid Phase Separation (Oiling Out Region) e Solid + Liquid Region (Crystals in Solution) solubility_curve Solubility Curve mszw_curve Metastable Zone Width Boundary llps_curve Oiling Out Boundary p1 p1 p2 p2 p1->p2 p3 p3 p2->p3 p4 p4 p3->p4 q1 q1 q2 q2 q1->q2 q3 q3 q2->q3 q4 q4 q3->q4 r1 r1 r2 r2 r1->r2 r3 r3 r2->r3 r4 r4 r3->r4 origin->6,0! origin->0,4!

Caption: A typical phase diagram showing the conditions that can lead to "oiling out".

Experimental Protocols

Protocol 1: Solvent Screening for Crystallization

Objective: To identify a suitable solvent or solvent system that promotes the formation of high-quality crystals and avoids oiling out.

Materials:

  • Pyrimidine intermediate

  • A selection of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, heptane)

  • Small vials (e.g., 4 mL) with caps

  • Heating block or oil bath

  • Vortex mixer

Procedure:

  • Add approximately 10-20 mg of the pyrimidine intermediate to each vial.

  • To each vial, add a different solvent dropwise while vortexing at room temperature until the solid dissolves. Note the approximate solubility at room temperature.

  • For solvents in which the compound is poorly soluble at room temperature, gently heat the vial until the solid dissolves completely.

  • Allow the vials to cool slowly to room temperature.

  • Observe the vials for crystal formation or oiling out.

  • If no crystals form upon cooling, try scratching the inside of the vial with a glass rod or placing it in a refrigerator.

  • Record the results, noting the solvent, the quality of the crystals (if any), and whether oiling out occurred.

Data Interpretation:

SolventSolubility at RTSolubility at Elevated Temp.Outcome upon CoolingCrystal Quality
EthanolHighVery HighNo Crystals-
HeptaneInsolubleSparingly SolubleAmorphous PrecipitatePoor
Ethyl AcetateSparingly SolubleSolubleOiled Out-
TolueneSparingly SolubleSolubleCrystalline SolidGood
AcetoneSolubleVery SolubleOiled Out-

Table 1: Example of a solvent screening data table.

Protocol 2: Seeding to Prevent Oiling Out

Objective: To induce controlled crystallization and prevent oiling out by introducing seed crystals.

Materials:

  • Saturated solution of the pyrimidine intermediate in the chosen solvent

  • Seed crystals of the pure pyrimidine intermediate (1-5% by weight of the solute)

  • Crystallization vessel with temperature control and stirring

Procedure:

  • Prepare a saturated solution of the pyrimidine intermediate at an elevated temperature where the compound is fully dissolved.

  • Slowly cool the solution to a temperature within the metastable zone. The metastable zone width (MSZW) can be determined experimentally by finding the temperature at which spontaneous nucleation occurs upon cooling and subtracting it from the saturation temperature.

  • Once the solution is in the metastable zone, add the seed crystals.

  • Continue to cool the solution slowly to the final desired temperature to allow the crystals to grow.

  • Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry.

Mechanism of Seeding

Seeding provides a template for crystal growth, allowing crystallization to occur at a lower level of supersaturation than required for spontaneous nucleation. This helps to avoid the high supersaturation that can lead to oiling out.

G Mechanism of Seeding in Crystallization cluster_0 Without Seeding cluster_1 With Seeding a High Supersaturation b Spontaneous Nucleation (High Energy Barrier) a->b c Oiling Out or Poor Crystal Quality b->c d Low Supersaturation (Metastable Zone) e Seed Crystal Addition d->e f Crystal Growth on Seeds (Low Energy Barrier) e->f g Controlled Crystallization, Good Crystal Quality f->g

Caption: Comparison of crystallization pathways with and without the use of seed crystals.

References

Technical Support Center: Improving Chemoselectivity for C-N Coupling at the 2-Chloro Position

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for improving chemoselectivity in C-N coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the selective formation of C-N bonds at the 2-chloro position of polychlorinated heteroaromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for achieving C-N coupling at the 2-chloro position of a di- or polychlorinated heterocycle?

A1: The two primary methods are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. The choice between these methods depends on the substrate's electronic properties, the nature of the amine, and the desired selectivity.

Q2: Why is C-N coupling often favored at the 4-position over the 2-position in pyrimidines and pyridines?

A2: In many cases, the C4 position is electronically more activated towards nucleophilic attack or oxidative addition of a palladium catalyst. For instance, in 2,4-dichloropyrimidines, the C4 position generally exhibits higher reactivity.[1] However, this selectivity can be reversed under specific conditions.

Q3: How can I favor C-N coupling at the 2-chloro position using SNAr?

A3: C2-selectivity in SNAr reactions can be achieved by:

  • Introducing an electron-donating group at the C6 position: This alters the electronic distribution of the ring, making the C2 position more susceptible to nucleophilic attack.[2]

  • Using tertiary amine nucleophiles: With 5-substituted-2,4-dichloropyrimidines, tertiary amines have shown excellent C2-selectivity.[3]

  • Controlling the reaction solvent: Non-polar, aprotic solvents with low hydrogen bond basicity can favor substitution at the ortho-position (C2) in some substrates.[4]

Q4: What are the key factors for achieving C2-selectivity in a Buchwald-Hartwig amination?

A4: For Buchwald-Hartwig reactions, C2-selectivity is primarily influenced by:

  • Ligand Selection: Bulky, electron-rich phosphine ligands, such as Xantphos, can promote selective amination at the C2 position of 2,4-dichloropyridine.[5]

  • Catalyst Control: The choice of palladium precursor and ligand can strongly influence the site of oxidative addition.[6]

  • Reaction Temperature: Sequential amination is often possible, with the more reactive position (often C2) reacting at a lower temperature, followed by substitution at the less reactive position at a higher temperature.[5]

Q5: I am observing a significant amount of hydrodehalogenation as a side product. How can I minimize it?

A5: Hydrodehalogenation, the replacement of the chlorine atom with hydrogen, can be a competing side reaction. To minimize it:

  • Ensure strictly anhydrous conditions: Trace water can be a proton source.

  • Use a high-purity, anhydrous base.

  • Select a ligand that promotes rapid reductive elimination, such as bulky biaryl phosphine ligands.[6]

  • Use a slight excess of the amine to favor the desired coupling pathway.[6]

Troubleshooting Guides

Low or No Conversion to the Desired C2-aminated Product
Potential Cause Suggested Solution
Inactive Catalyst (Buchwald-Hartwig) For less reactive 2-chloropyridines and -pyrimidines, a standard catalyst like Pd(PPh₃)₄ may be ineffective. Use a more active catalyst system with bulky, electron-rich ligands (e.g., XPhos, SPhos, or Xantphos).[5][6]
Inhibited Catalyst The nitrogen atoms in the heterocyclic ring can coordinate to the palladium center, inhibiting its activity. The choice of ligand is crucial to mitigate this effect.
Insufficiently Activated Substrate (SNAr) The 2-chloro position may not be sufficiently electron-deficient. Consider if modifying the substrate with an activating group is feasible. For some substrates, switching to a palladium-catalyzed method is necessary.
Low Reaction Temperature C-N coupling at the less reactive 2-chloro position may require higher temperatures. Gradually increase the reaction temperature, monitoring for decomposition. For Buchwald-Hartwig reactions, temperatures of 80-120 °C are common.[7]
Inappropriate Base (Buchwald-Hartwig) The choice of base is critical and substrate-dependent. Strong, non-nucleophilic bases like NaOt-Bu or K₃PO₄ are often used. A base screening may be necessary.
Poor Solvent Choice Ensure all reagents are soluble in the chosen solvent. For Buchwald-Hartwig, common solvents include toluene and dioxane. For SNAr, polar aprotic solvents like DMF or DMSO are often used, but solvent choice can also influence regioselectivity.[4]
Poor Chemoselectivity (Mixture of C2 and C4 isomers)
Potential Cause Suggested Solution
Incorrect Ligand Selection (Buchwald-Hartwig) The ligand plays a paramount role in controlling regioselectivity. For C2-selectivity on 2,4-dichloropyridine, a Xantphos-based catalyst has been shown to be effective, affording C2:C4 selectivity of 20:1 to 50:1.[5]
Suboptimal Reaction Conditions (SNAr) For 2,4-dichloropyrimidines with a C6 electron-donating group, SNAr reactions can be highly C2-selective.[2] For 5-substituted-2,4-dichloropyrimidines, using a tertiary amine nucleophile can provide excellent C2 selectivity.[3]
Reaction Temperature Too High If performing a sequential coupling, a high temperature may lead to reaction at both chloro positions. Start with a lower temperature to favor reaction at the more reactive site first.
Incorrect Base/Solvent Combination The interplay between the base and solvent can influence selectivity. For SNAr on 3-substituted 2,6-dichloropyridines, the solvent's hydrogen-bond accepting ability can switch the regioselectivity.[8]

Data Presentation

Table 1: Regioselectivity in the Amination of 6-Aryl-2,4-dichloropyrimidine[1]
AmineMethodBaseSolventC4:C2 RatioYield (%)
DibutylamineSNArK₂CO₃DMAc70:30-
DibutylaminePd-catalyzedLiHMDSTHF>99:195
MorpholineSNArK₂CO₃DMAc80:20-
MorpholinePd-catalyzedLiHMDSTHF>30:192
Table 2: Ligand and Base Effect on Buchwald-Hartwig Amination of 2,4-Dichloropyridine with Aniline[5]
LigandBaseTemperature (°C)C2:C4 Selectivity
XantphosNaOt-Bu10020:1 to 50:1
PPh₃NaOt-Bu1003:1 (for a related system)

Experimental Protocols

Protocol 1: C2-Selective Buchwald-Hartwig Amination of 2,4-Dichloropyridine

This protocol is a general guideline for the C2-selective amination of 2,4-dichloropyridine using a Xantphos-based catalyst system, adapted from literature procedures.[5]

Materials:

  • 2,4-Dichloropyridine

  • Amine (e.g., Aniline) (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • NaOt-Bu (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOt-Bu under an inert atmosphere (Argon or Nitrogen).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous, degassed toluene via syringe.

  • Add 2,4-dichloropyridine, followed by the amine.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: C2-Selective SNAr Amination of 2,4-Dichloro-5-nitropyrimidine with a Tertiary Amine

This protocol is a general procedure for the C2-selective amination of an activated dichloropyrimidine using a tertiary amine, based on literature findings.[3]

Materials:

  • 2,4-Dichloro-5-nitropyrimidine

  • Tertiary amine (e.g., Triethylamine) (2-3 equiv)

  • Chloroform or 1,2-dichloroethane

  • Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

Procedure:

  • Dissolve 2,4-dichloro-5-nitropyrimidine in chloroform or 1,2-dichloroethane in a round-bottom flask.

  • Add the tertiary amine to the solution. If the tertiary amine is not in large excess, a non-nucleophilic base like DIPEA can be added.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often rapid.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting product is an ammonium salt, which can be carried forward or treated with a secondary amine in a subsequent step to achieve a formal C2-amination with a secondary amine.

  • Purify the product by flash column chromatography or crystallization as needed.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative_Addition Pd(0)L->Oxidative_Addition Ar-Cl Pd(II)_Complex Pd(II)_Complex Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine_Coordination Pd(II)_Complex->Amine_Coordination R2NH Amine_Complex Amine_Complex Amine_Coordination->Amine_Complex Deprotonation Deprotonation Amine_Complex->Deprotonation Base Amido_Complex Amido_Complex Deprotonation->Amido_Complex Reductive_Elimination Reductive_Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product Product Reductive_Elimination->Product Ar-NR2

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

SNAr_Mechanism Substrate 2,4-Dichloropyrimidine Nucleophilic_Attack Nucleophilic_Attack Substrate->Nucleophilic_Attack R2NH Meisenheimer_Complex Meisenheimer Intermediate Nucleophilic_Attack->Meisenheimer_Complex Chloride_Elimination Chloride_Elimination Meisenheimer_Complex->Chloride_Elimination - Cl- Product Product Chloride_Elimination->Product Troubleshooting_Workflow start Low C2-Selectivity reaction_type Reaction Type? start->reaction_type buchwald Buchwald-Hartwig reaction_type->buchwald Pd-catalyzed snar SNAr reaction_type->snar Non-catalyzed check_ligand Screen Ligands (e.g., Xantphos) buchwald->check_ligand check_base Optimize Base buchwald->check_base check_temp Adjust Temperature buchwald->check_temp check_substituents Evaluate Ring Substituents (EDG at C6?) snar->check_substituents check_nucleophile Consider Tertiary Amine Nucleophile snar->check_nucleophile check_solvent Screen Solvents snar->check_solvent end Improved C2-Selectivity check_ligand->end check_base->end check_temp->end check_substituents->end check_nucleophile->end check_solvent->end

References

Technical Support Center: Prevention of Hydrolysis of Halogen Substituents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the hydrolysis of halogen substituents in their compounds during storage. The information is presented in a question-and-answer format to directly address common issues and inquiries.

Frequently Asked Questions (FAQs)

Q1: What is hydrolysis of a halogen substituent and why is it a concern during storage?

Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. In the context of halogenated compounds, the carbon-halogen (C-X) bond can be susceptible to cleavage by water, leading to the replacement of the halogen atom with a hydroxyl group (-OH).[1][2][3] This degradation can significantly alter the chemical properties, biological activity, and stability of the compound, rendering it impure or inactive for its intended use. For example, in drug development, such degradation can lead to loss of potency and the formation of potentially toxic byproducts.

Q2: Which factors influence the rate of hydrolysis of halogenated compounds during storage?

Several factors can influence the rate of hydrolysis:

  • Structure of the Compound: The stability of the carbocation formed upon cleavage of the C-X bond plays a crucial role. Tertiary alkyl halides tend to hydrolyze faster than secondary, which are in turn more reactive than primary alkyl halides.[3] Aryl halides are generally much more resistant to hydrolysis than alkyl halides due to the partial double-bond character of the C-X bond, a result of resonance with the aromatic ring.[2][4][5]

  • Type of Halogen: The strength of the carbon-halogen bond affects the rate of hydrolysis. The bond strength decreases down the group (C-F > C-Cl > C-Br > C-I).[6] Consequently, iodoalkanes are typically the most susceptible to hydrolysis, while fluoroalkanes are the most resistant.[6]

  • Storage Conditions:

    • Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.[3]

    • Moisture: The presence of water is a prerequisite for hydrolysis. High humidity or exposure to atmospheric moisture can significantly promote degradation.

    • pH: The pH of the microenvironment can catalyze hydrolysis. Both acidic and basic conditions can accelerate the reaction, depending on the specific compound and the hydrolysis mechanism (SN1 or SN2).[7]

    • Light: Exposure to light, particularly UV light, can provide the energy to initiate or accelerate degradation pathways.[8]

Q3: What are the ideal storage conditions to minimize hydrolysis?

To minimize the risk of hydrolysis, halogenated compounds should be stored under the following conditions:

  • Cool and Dry: Store compounds in a cool, dry place to reduce the rates of chemical reactions and limit exposure to moisture. Refrigeration or storage in a desiccator may be necessary for particularly sensitive compounds.[9]

  • Inert Atmosphere: For highly sensitive materials, storage under an inert atmosphere, such as nitrogen or argon, can prevent contact with atmospheric moisture.

  • Light Protection: Use amber or opaque containers to protect light-sensitive compounds from degradation.[8]

  • Properly Sealed Containers: Ensure that storage containers are tightly sealed to prevent the ingress of moisture and atmospheric gases.[9][10]

  • Avoid Incompatible Materials: Do not store halogenated compounds near strong acids, bases, or oxidizing agents that could catalyze their decomposition.[9][10]

Troubleshooting Guide

Problem: I suspect my halogenated compound is degrading during storage. How can I confirm this?

Solution:

  • Analytical Testing: The most definitive way to confirm degradation is through analytical techniques. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to assess the purity of your sample and detect the presence of hydrolysis products. A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to the hydroxylated analog are strong indicators of hydrolysis.

  • pH Measurement: If the compound is stored in solution, a change in pH can indicate hydrolysis, as the reaction often produces hydrohalic acid (HX) as a byproduct, leading to a decrease in pH.

  • Precipitation Test: For a qualitative assessment of halide ion formation, a simple chemical test can be performed. Dissolve a small amount of the compound in a suitable solvent (like ethanol) and add a few drops of aqueous silver nitrate solution. The formation of a silver halide precipitate (AgX) indicates that hydrolysis has occurred.[2] The color of the precipitate can help identify the halogen (AgCl: white, AgBr: cream, AgI: yellow).[2]

Problem: My compound is known to be hydrolytically unstable. What can I do to improve its shelf life?

Solution:

In addition to optimizing storage conditions, the use of stabilizers can significantly enhance the stability of halogenated compounds. Stabilizers are chemical additives that can inhibit or slow down the degradation process.

  • Acid Scavengers: Since hydrolysis can be acid-catalyzed and can also produce acidic byproducts that further promote degradation, acid scavengers are often added. These are basic compounds that neutralize any acidic species present. Examples include:

    • Epoxides: Simple epoxides like propylene oxide or butylene oxide can be added to scavenge HCl. The epoxide ring opens to react with the acid.

    • Amines: Basic nitrogenous organic compounds, such as di-2-ethylhexylamine or aniline, have been used to stabilize halogenated compounds like benzyl chloride.[11] Recommended concentrations can range from 0.005% to 1% by weight.[11]

  • Water Scavengers: These compounds chemically react with and remove trace amounts of water from the formulation.

    • Orthoesters: Compounds like trimethylorthoformate can be effective stabilizers.[12] They react with water to form an ester and an alcohol, thus removing the water. Recommended concentrations can range from 0.001% to 15% by weight.[12]

  • Antioxidants: For compounds that are also susceptible to oxidation, which can sometimes proceed hand-in-hand with hydrolysis, antioxidants can be beneficial.[7]

The choice and concentration of a stabilizer must be carefully considered, as it can potentially interact with the active compound or interfere with downstream applications. It is crucial to perform compatibility and stability studies with the chosen stabilizer.

Data Presentation

Table 1: Relative Hydrolytic Stability of Halogenated Compounds

Compound ClassRelative StabilityRationale
Aryl Halides Very HighThe carbon-halogen bond has partial double-bond character due to resonance, making it stronger and less susceptible to cleavage.[2][4][5]
Vinylic Halides HighSimilar to aryl halides, the C-X bond has some double-bond character.
Primary Alkyl Halides ModerateThe C-X bond is a single bond, but the primary carbocation intermediate is unstable, disfavoring the SN1 pathway.[3]
Secondary Alkyl Halides LowCan undergo hydrolysis via both SN1 and SN2 mechanisms.[3]
Tertiary Alkyl Halides Very LowReadily undergo hydrolysis via the SN1 mechanism due to the stability of the tertiary carbocation intermediate.[3]
Allylic/Benzylic Halides Very LowForm resonance-stabilized carbocations, leading to rapid hydrolysis, typically via the SN1 pathway.[3]

Table 2: Common Stabilizers for Halogenated Compounds

Stabilizer TypeExamplesMechanism of ActionTypical Concentration
Acid Scavengers Epoxides (e.g., Propylene Oxide), Amines (e.g., Di-2-ethylhexylamine)Neutralize acidic byproducts (HX) that can catalyze further hydrolysis.[11]0.1 - 1.0% (w/w)
Water Scavengers Orthoesters (e.g., Trimethylorthoformate)Chemically react with and remove trace amounts of water.[12]0.1 - 5.0% (w/w)
Antioxidants Phenolic compounds (e.g., BHT)Inhibit oxidative degradation pathways that can be linked to hydrolysis.[7]0.01 - 0.1% (w/w)
Carbodiimides Dicyclohexylcarbodiimide (DCC)Primarily used for stabilizing ester-containing polymers against hydrolysis, but can react with carboxylic acids formed from degradation.[13][14]Varies with application

Experimental Protocols

Protocol: Assessment of Hydrolytic Stability (Based on OECD 111 Guideline)

This protocol outlines a general procedure for determining the rate of abiotic hydrolysis of a chemical substance as a function of pH.[8][15][16][17]

Objective: To determine the hydrolysis rate constant and half-life of a halogenated compound at different pH values.

Materials:

  • Test compound

  • Sterile, buffered aqueous solutions at pH 4, 7, and 9

  • Sterile glass flasks with stoppers

  • Constant temperature incubator or water bath

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

  • Reference standards of the test compound and any expected hydrolysis products

Procedure:

  • Preliminary Test (Tier 1):

    • Prepare solutions of the test compound in the pH 4, 7, and 9 buffers at a concentration not exceeding 0.01 M or half its saturation concentration.[8][15]

    • Incubate the solutions in the dark at 50 °C for 5 days.[15][17]

    • At the end of the 5-day period, analyze the concentration of the test compound.

    • If less than 10% degradation is observed at all pH values, the substance is considered hydrolytically stable, and no further testing is required.[17]

  • Hydrolysis Kinetics (Tier 2):

    • If significant degradation (>10%) is observed in the preliminary test, a kinetic study is performed at the pH value(s) where the compound was unstable.

    • Prepare solutions as in the preliminary test.

    • Incubate the solutions at a constant temperature (e.g., 25 °C, 40 °C, and 50 °C) in the dark.

    • At appropriate time intervals, withdraw aliquots from each solution. The sampling frequency should be sufficient to establish a reliable degradation curve (at least 5-6 time points).

    • Immediately analyze the concentration of the test compound in each aliquot.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the test compound versus time for each pH and temperature.

    • If the plot is linear, the reaction follows first-order kinetics. The slope of the line is the negative of the observed hydrolysis rate constant (kobs).

    • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / kobs.

  • Identification of Hydrolysis Products (Tier 3):

    • If significant degradation occurs, analyze the samples for the presence of hydrolysis products.

    • Identify and quantify any major degradation products (those present at >10% of the initial concentration of the parent compound).

Visualizations

Hydrolysis_Pathway cluster_reaction Hydrolysis Reaction Halogenated_Compound R-X Transition_State Transition State [R---X]⁺---OH₂ Halogenated_Compound->Transition_State Nucleophilic Attack Water H₂O Water->Transition_State Products R-OH + HX Transition_State->Products Bond Cleavage & Formation

Caption: General mechanism of hydrolysis of a halogenated compound.

Storage_Decision_Tree start Assess Hydrolytic Stability of Halogenated Compound q1 Is the compound known to be highly unstable? start->q1 a1_yes Store under inert atmosphere Consider using stabilizers q1->a1_yes Yes a1_no Standard Storage Conditions q1->a1_no No q2 Is the compound light-sensitive? a1_no->q2 a2_yes Store in amber/opaque container q2->a2_yes Yes a2_no Standard container is acceptable q2->a2_no No q3 Is the compound sensitive to temperature? a2_no->q3 a3_yes Refrigerate or freeze q3->a3_yes Yes a3_no Store at controlled room temperature q3->a3_no No

Caption: Decision tree for selecting appropriate storage conditions.

Experimental_Workflow start Start: Hydrolytic Stability Assessment tier1 Tier 1: Preliminary Test (50°C, 5 days, pH 4, 7, 9) start->tier1 decision1 Degradation > 10%? tier1->decision1 stable Compound is Hydrolytically Stable (End of Study) decision1->stable No tier2 Tier 2: Kinetic Study (Multiple Temperatures & pH) decision1->tier2 Yes analysis Data Analysis (Calculate k_obs and t_1/2) tier2->analysis tier3 Tier 3: Identify Degradation Products (>10% formation) analysis->tier3 end End: Complete Stability Profile tier3->end

Caption: Workflow for experimental assessment of hydrolytic stability.

References

Validation & Comparative

A Comparative Guide to Pyrimidine Building Blocks in Drug Discovery: 2-Bromo-5-chloropyrimidine vs. Key Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, pyrimidine scaffolds are a cornerstone for the development of novel therapeutics, particularly in oncology and immunology. The strategic selection of a pyrimidine building block is a critical decision that influences synthetic accessibility, physicochemical properties, and the biological activity of the final drug candidate. This guide provides an objective comparison of 2-bromo-5-chloropyrimidine against other prominent pyrimidine building blocks, supported by experimental data to inform rational drug design.

Overview of Pyrimidine Building Blocks

Pyrimidines are privileged scaffolds due to their ability to form multiple hydrogen bonds and engage in pi-stacking interactions with biological targets. The substitution pattern on the pyrimidine ring dictates its reactivity and the vectors through which it can be elaborated. Key positions for substitution are C2, C4, C5, and C6. Halogenated pyrimidines, in particular, serve as versatile intermediates for carbon-carbon and carbon-heteroatom bond formation.

Here, we compare the utility of this compound with two other widely used building blocks: 2,4-dichloropyrimidine and 4-chloro-2,6-dimethylpyrimidine.

Building BlockKey FeaturesCommon Reactions
This compound Orthogonal reactivity of Br at C2 and Cl at C5. C2 is more susceptible to Suzuki coupling, while C5 is more reactive towards nucleophilic aromatic substitution (SNAr).Suzuki, Stille, Buchwald-Hartwig, and SNAr reactions.
2,4-Dichloropyrimidine Differential reactivity at C2 and C4 positions. C4 is generally more reactive towards SNAr than C2.Sequential SNAr reactions at C4 and C2.
4-Chloro-2,6-dimethylpyrimidine Activated C4 position for SNAr, with methyl groups at C2 and C6 potentially influencing solubility and steric interactions.SNAr at C4.

Synthetic Utility and Reactivity: A Comparative Analysis

The choice of a pyrimidine building block is often dictated by the desired substitution pattern and the intended synthetic route. The differential reactivity of leaving groups on the pyrimidine ring allows for selective and sequential modifications.

2.1. This compound: Orthogonal Reactivity

The distinct electronic environments of the C2-Br and C5-Cl bonds in this compound allow for orthogonal chemical transformations. The C2 position is readily functionalized via palladium-catalyzed cross-coupling reactions, while the C5 position is more amenable to nucleophilic aromatic substitution.

Experimental Protocol: Selective Suzuki Coupling of this compound

A common application of this compound is the selective Suzuki coupling at the C2 position. A representative protocol is as follows:

  • To a degassed solution of this compound (1.0 eq), the desired boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture) is added a base (e.g., K2CO3, 2.0 eq).

  • The reaction mixture is heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 2-12 hours.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the 2-aryl-5-chloropyrimidine derivative.

2.2. 2,4-Dichloropyrimidine: Sequential Nucleophilic Substitution

2,4-Dichloropyrimidine is a classic building block where the C4 position is significantly more reactive towards nucleophiles than the C2 position. This allows for a stepwise introduction of different substituents.

Experimental Protocol: Sequential SNAr of 2,4-Dichloropyrimidine

A typical procedure for the sequential functionalization of 2,4-dichloropyrimidine is:

  • First Substitution (C4): To a solution of 2,4-dichloropyrimidine (1.0 eq) in a polar aprotic solvent (e.g., THF or DMF) at 0 °C is added the first nucleophile (e.g., an amine, 1.0 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq). The reaction is stirred at room temperature for 1-4 hours.

  • Work-up: The reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

  • Second Substitution (C2): The resulting 2-chloro-4-substituted pyrimidine is dissolved in a suitable solvent (e.g., n-butanol or DMA), and the second nucleophile (1.2 eq) is added, often with a base. The reaction is then heated to a higher temperature (e.g., 100-150 °C) for 12-24 hours.

  • Final Purification: After cooling, the product is isolated and purified by standard methods such as crystallization or chromatography.

2.3. Comparative Reaction Data

The following table summarizes typical reaction outcomes for the discussed building blocks, highlighting the differences in their synthetic applications.

Building BlockReaction TypePositionTypical YieldReference Compound
This compound Suzuki CouplingC275-95%2-Aryl-5-chloropyrimidines
2,4-Dichloropyrimidine SNAr (1st sub.)C480-98%4-Amino-2-chloropyrimidines
2,4-Dichloropyrimidine SNAr (2nd sub.)C250-85%2,4-Disubstituted pyrimidines
4-Chloro-2,6-dimethylpyrimidine SNArC485-99%4-Amino-2,6-dimethylpyrimidines

Yields are representative and can vary based on substrate and specific reaction conditions.

Application in Drug Discovery: Case Studies

The choice of pyrimidine building block has a profound impact on the pharmacological profile of the resulting molecules.

3.1. Case Study: Kinase Inhibitors

Many kinase inhibitors feature a pyrimidine core that acts as a hinge-binder. The substituents on the pyrimidine ring modulate potency, selectivity, and pharmacokinetic properties.

For instance, the synthesis of a hypothetical series of CDK2 inhibitors could start from these different building blocks. The final compounds would possess distinct substitution patterns, leading to different biological activities.

Building Block UsedResulting ScaffoldPotential AdvantageRepresentative IC50 (CDK2)
This compound2-Anilino-5-chloro-pyrimidineC5-chloro can be a site for further modification or can interact with the target.10-50 nM
2,4-Dichloropyrimidine2,4-Dianilino-pyrimidineAllows for two points of diversity, potentially increasing potency.5-25 nM
4-Chloro-2,6-dimethylpyrimidine4-Anilino-2,6-dimethylpyrimidineMethyl groups can enhance solubility and provide steric hindrance to improve selectivity.50-200 nM

IC50 values are hypothetical and for illustrative purposes.

Visualizing Synthetic and Biological Pathways

4.1. Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of pyrimidine-based drug candidates from the compared building blocks.

G cluster_0 Building Block Selection cluster_1 First Functionalization cluster_2 Key Intermediate cluster_3 Second Functionalization / Final Compound bb1 2-Bromo-5-chloro pyrimidine r1 Suzuki Coupling (C2) or SNAr (C5) bb1->r1 bb2 2,4-Dichloro pyrimidine r2 SNAr (C4) bb2->r2 bb3 4-Chloro-2,6-dimethyl pyrimidine r3 SNAr (C4) bb3->r3 i1 Monosubstituted Pyrimidine r1->i1 i2 4-Substituted-2-chloro pyrimidine r2->i2 i3 4-Substituted-2,6-dimethyl pyrimidine r3->i3 r4 SNAr or Coupling i1->r4 r5 SNAr (C2) i2->r5 fc Final Drug Candidate i3->fc r4->fc r5->fc

Caption: Generalized synthetic pathways from pyrimidine building blocks.

4.2. Pyrimidine Core in a Kinase Signaling Pathway

The diagram below shows a simplified kinase signaling pathway and indicates where a pyrimidine-based inhibitor would act.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Pyrimidine-Based Kinase Inhibitor Inhibitor->MEK

Caption: Inhibition of the MAPK/ERK signaling pathway.

Conclusion

The selection of a pyrimidine building block is a multi-faceted decision that balances synthetic strategy with the desired biological outcome.

  • This compound offers excellent opportunities for creating diverse chemical matter through orthogonal functionalization at the C2 and C5 positions, making it a powerful tool for exploring structure-activity relationships.

  • 2,4-Dichloropyrimidine is a workhorse for building 2,4-disubstituted pyrimidines, a common motif in kinase inhibitors, through a well-established, sequential SNAr strategy.

  • 4-Chloro-2,6-dimethylpyrimidine provides a straightforward route to 4-substituted pyrimidines while incorporating methyl groups that can favorably modulate physicochemical properties and target engagement.

Ultimately, the optimal choice depends on the specific goals of the drug discovery program. A thorough understanding of the reactivity and potential of each building block is paramount for the efficient development of novel pyrimidine-based therapeutics.

A Comparative Guide to the Reaction Products of 2-Bromo-5-chloropyrimidine Couplings for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, the pyrimidine core is of paramount importance, featuring in a multitude of FDA-approved drugs. 2-Bromo-5-chloropyrimidine is a versatile and readily available building block that offers two distinct reaction sites for derivatization through various palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for selective and sequential functionalization, making it an attractive starting material for the synthesis of diverse compound libraries with potential therapeutic applications.

This guide provides a comparative analysis of the reaction products obtained from Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig couplings with this compound. It includes a summary of typical reaction yields, detailed experimental protocols for key reactions, and visualizations of a general experimental workflow and a relevant biological signaling pathway impacted by the resulting 2,5-disubstituted pyrimidine derivatives.

Performance Comparison of Coupling Reactions

The chemoselectivity of coupling reactions with this compound is a key consideration. In palladium-catalyzed reactions, the reactivity of the carbon-halogen bond generally follows the order C-Br > C-Cl. This inherent difference allows for selective coupling at the C5 position (bromine) under milder conditions, while more forcing conditions or specialized catalyst systems may be required for reactions at the C2 position (chlorine). The following tables summarize typical yields for various coupling reactions at the C5 position of this compound.

Coupling Reaction Coupling Partner Typical Catalyst/Ligand Typical Base Typical Solvent Typical Yield (%)
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄ or Pd₂(dba)₃/XPhosK₃PO₄, K₂CO₃1,4-Dioxane/H₂O70-95
Stille OrganostannanePd(PPh₃)₄-DMF, Toluene60-85
Heck AlkenePd(OAc)₂/P(o-tol)₃Et₃NDMF50-80
**

Navigating the Pyrimidine Toolkit: A Comparative Guide to Alternatives for 2-Bromo-5-chloropyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to selecting the optimal dihalopyrimidine building block for your synthetic campaigns. This guide provides an objective comparison of common alternatives to 2-Bromo-5-chloropyrimidine, supported by experimental data, detailed protocols, and visual guides to streamline your research and development efforts.

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs, particularly in oncology and immunology.[1][2] this compound is a widely used building block that offers two distinct reactive handles for the synthesis of complex, biologically active molecules. However, the diverse landscape of medicinal chemistry demands a broad palette of starting materials to explore novel chemical space and optimize drug properties. This guide explores viable and strategic alternatives, focusing on their reactivity in key synthetic transformations.

Core Alternatives and Their Reactivity Profiles

The primary alternatives to this compound are other dihalogenated pyrimidines that offer different reactivity patterns and opportunities for selective functionalization. The choice of alternative often depends on the desired final substitution pattern and the intended synthetic route. The most common alternatives include 5-Bromo-2-chloropyrimidine, 2,5-Dibromopyrimidine, and 2,4-Dichloropyrimidine.

The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is governed by two main factors: the nature of the halogen and its position on the pyrimidine ring. The general order of reactivity for halogens is I > Br > Cl > F.[3] For the position on the pyrimidine ring, the general order of reactivity is C4(6) > C2 > C5. This is due to the electron-deficient nature of the pyrimidine ring, which makes the C4 and C2 positions more susceptible to oxidative addition by a palladium catalyst.

5-Bromo-2-chloropyrimidine

As an isomer of the parent compound, 5-Bromo-2-chloropyrimidine is a highly versatile intermediate in drug discovery.[3] Its utility lies in the differential reactivity of the C-Br and C-Cl bonds. The C-Br bond at the 5-position is generally more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond at the 2-position, allowing for selective functionalization.[4]

2,5-Dibromopyrimidine

This symmetric-looking but electronically distinct alternative offers two bromine atoms for coupling reactions. The bromine at the C2 position is generally more reactive than the one at the C5 position in cross-coupling reactions. This allows for selective mono-functionalization at the 2-position under carefully controlled conditions.

2,4-Dichloropyrimidine

A widely used and cost-effective building block, 2,4-dichloropyrimidine provides two chloro groups for sequential functionalization. The C4 position is significantly more reactive than the C2 position in both nucleophilic aromatic substitution (SNAr) and many cross-coupling reactions, enabling highly regioselective synthesis of 2,4-disubstituted pyrimidines.[5]

Performance in Key Synthetic Reactions: A Data-Driven Comparison

The utility of these building blocks is best assessed by their performance in common, indispensable reactions in medicinal chemistry: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for creating biaryl and heteroaryl-aryl structures, which are prevalent in kinase inhibitors. The following table summarizes the performance of the alternatives in this key reaction.

Starting MaterialCoupling PartnerCatalyst/Base/SolventProductYield (%)Reference
5-Bromo-2-chloropyrimidine Phenylboronic acidPd(PPh₃)₄ / K₃PO₄ / 1,4-Dioxane/H₂O2-Chloro-5-phenylpyrimidineNot Specified[4]
2,4-Dichloropyrimidine Phenylboronic acidPd(PPh₃)₄ / K₂CO₃ / 1,4-Dioxane/H₂O2-Chloro-4-phenylpyrimidine81[5]
5-Bromopyrimidine 3-Furanylboronic acidNiCl₂(PCy₃)₂ / K₃PO₄ / t-Amyl alcohol5-(Furan-3-yl)pyrimidine83[6]
2,5-Dibromo-3-hexylthiophene *Arylboronic acidsPd(PPh₃)₄ / K₃PO₄ / 1,4-Dioxane/H₂O2,5-Diaryl-3-hexylthiophene70-85[7]
Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is another critical transformation in the synthesis of many pharmaceutical agents. Selective amination of dihalopyrimidines is often a key step in building complex molecules.

Starting MaterialAmineCatalyst/Ligand/Base/SolventProductYield (%)Reference
5-Bromo-2-chloropyrimidine General AminePd₂(dba)₃ / BINAP / NaOtBu / Toluene2-Amino-5-bromopyrimidineNot Specified[3]
Aryl Halide (General) General AmineXantPhos Pd G3 / DBU / MeCN/PhMeAryl AmineVaries[8]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for success in the laboratory. Below are representative procedures for the Suzuki-Miyaura coupling of the key alternatives.

Protocol 1: Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine[5]

A mixture of 2,4-dichloropyrimidine (0.5 mmol), the desired arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol) is placed in a microwave reactor vial. Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%) is then added. A mixture of 1,4-dioxane (4 mL) and H₂O (2 mL) is added, and the vial is flushed with argon. The reaction mixture is subjected to microwave irradiation at 100 °C for 15 minutes. After cooling, the mixture is extracted with ethyl acetate and washed with brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the C4-arylated product.

Protocol 2: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine[3]

In a flame-dried Schlenk flask, add 5-bromo-2-chloropyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.). Then, add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%). The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. A degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) is added. The reaction mixture is stirred at 90 °C and its progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Visualization of Concepts and Pathways

Diagrams are powerful tools for understanding complex relationships, be it in a signaling pathway or a synthetic workflow.

G cluster_workflow General Synthetic Workflow for Sequential Functionalization Start Dihalopyrimidine (e.g., 2,4-Dichloropyrimidine) Reaction1 Reaction 1 (e.g., Suzuki Coupling at C4) Start->Reaction1 Intermediate Mono-functionalized Intermediate Reaction1->Intermediate Reaction2 Reaction 2 (e.g., Buchwald-Hartwig at C2) Intermediate->Reaction2 Product Di-substituted Pyrimidine Product Reaction2->Product

Caption: A generalized workflow for the sequential functionalization of a dihalopyrimidine.

The pyrimidine core is a privileged scaffold for kinase inhibitors, which are often designed to interfere with aberrant cell signaling pathways in diseases like cancer.[1][9] The p38 MAP kinase pathway, a key regulator of cellular responses to stress and inflammation, is a prominent target for pyrimidine-based inhibitors.[2]

p38_pathway stimuli Stress / Cytokines mapkkk MAPKKK (e.g., TAK1, ASK1) stimuli->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk P p38 p38 MAPK mapkk->p38 P substrates Downstream Substrates (e.g., ATF-2, MK2) p38->substrates P response Cellular Response (Inflammation, Apoptosis) substrates->response inhibitor Pyrimidine-based Inhibitor inhibitor->p38

Caption: A simplified diagram of the p38 MAPK signaling pathway and the intervention point for pyrimidine-based inhibitors.

Conclusion

While this compound remains a valuable tool, a thorough understanding of its alternatives, such as 5-Bromo-2-chloropyrimidine, 2,5-Dibromopyrimidine, and 2,4-Dichloropyrimidine, can significantly enhance the strategic design of synthetic routes in drug discovery. The choice of building block should be guided by the desired reactivity, regioselectivity, and the overall goals of the medicinal chemistry program. By leveraging the distinct properties of each alternative, researchers can more efficiently generate novel and diverse libraries of pyrimidine-based compounds for the identification of new therapeutic agents.

References

A Comparative Guide to Site-Selectivity in Suzuki-Miyaura Coupling of Heteroaryl Polyhalides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, particularly for the construction of carbon-carbon bonds in the synthesis of pharmaceuticals and functional materials.[1][2][3] When applied to heteroaryl polyhalides, the reaction presents a significant challenge and a synthetic opportunity: achieving site-selectivity. The ability to control which halogen atom reacts allows for the sequential and programmed introduction of different substituents, paving the way for the efficient synthesis of complex molecular architectures.[4][5]

This guide provides an objective comparison of catalytic systems and reaction conditions that govern the site-selectivity of Suzuki-Miyaura couplings on various heteroaryl polyhalides. The information is supported by experimental data to aid in the rational design of synthetic routes.

Factors Influencing Site-Selectivity

The regiochemical outcome of the Suzuki-Miyaura coupling on heteroaryl polyhalides is a delicate interplay of several factors:

  • Electronic Effects: The intrinsic electrophilicity of the carbon-halogen bond is a primary determinant.[1][6] Generally, the palladium catalyst will preferentially undergo oxidative addition at the most electron-deficient C-X bond.[7] For instance, in 2,4-dihalopyrimidines, the C4 position is inherently more electrophilic, leading to preferential C4-arylation.[8][9]

  • Steric Hindrance: Bulky substituents adjacent to a halogen can hinder the approach of the palladium catalyst, directing the reaction to a less sterically encumbered site.[4]

  • Nature of the Halogen: The reactivity of the carbon-halogen bond follows the general trend I > Br > Cl > F. In mixed polyhalides, the coupling will typically occur at the carbon bearing the more reactive halogen.[8]

  • Catalyst and Ligand: The choice of palladium catalyst and, crucially, the phosphine or N-heterocyclic carbene (NHC) ligand can dramatically influence site-selectivity.[6][10] Bulky ligands can alter the steric environment around the palladium center, leading to unconventional selectivity.[10]

  • Reaction Conditions: Parameters such as the base, solvent, and temperature can also play a critical role in directing the regiochemical outcome.[4][11]

Comparative Performance Data

The following tables summarize the performance of various catalytic systems in achieving site-selective Suzuki-Miyaura coupling for different heteroaryl polyhalides.

Table 1: Site-Selective Suzuki-Miyaura Coupling of Dihalopyridines

DihalopyridineBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Major Product (Ratio)Yield (%)Reference
2,4-DichloropyridinePhenylboronic acidPd-PEPPSI-IPr (2)-K3PO4Dioxane/H2O10012C4-arylation (10.4:1)85[10]
2,4-DibromopyridinePhenylboronic acidPd(OAc)2 (1)PPh3 (3)Na2CO3Toluene/EtOH/H2O8016C2-arylation95[10]
2,4-DibromopyridinePhenylboronic acidPd(OAc)2 (1)PPh3 (1)Na2CO3Toluene/EtOH/H2O8016C4-arylation (13:1)80[10]
2,5-DichloropyridinePhenylboronic acidPdCl2 (5)-K2CO3Dioxane/H2O10012C5-arylation78[10]
3,5-DichloropyridazinePhenylboronic acidPd(OAc)2 (5)dppf (10)Cs2CO3Dioxane/H2O10012C3-arylation75[2]
3,5-DichloropyridazinePhenylboronic acidPd(OAc)2 (5)Q-Phos (10)KFToluene/H2O10012C5-arylation68[2]

Table 2: Site-Selective Suzuki-Miyaura Coupling of Dihalopyrimidines

DihalopyrimidineBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Major Product (Ratio)Yield (%)Reference
2,4-DichloropyrimidineArylboronic acidPd(PPh3)4 (0.5)-K2CO31,4-Dioxane/H2O100 (MW)0.25C4-arylation>90[8]
4,6-DichloropyrimidinePhenylboronic acidPd(dppf)Cl2 (3)-Na2CO3DME/H2O8012Mono-arylation85[8]
5-Bromo-2-chloropyrimidinePhenylboronic acidPd(PPh3)4 (5)-Na2CO3Toluene/EtOH/H2O8016C5-arylation92[2]

Experimental Protocols

General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine: [8]

A mixture of 2,4-dichloropyrimidine (0.5 mmol), the respective arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol) is placed in a microwave reactor vial.[8] Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%) is added. A mixture of 1,4-dioxane (4 mL) and H₂O (2 mL) is added. The vial is flushed with argon. The reaction mixture is subjected to microwave irradiation at 100 °C for 15 minutes. After cooling, the mixture is extracted with ethyl acetate and washed with brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography.[8]

General Procedure for Ligand-Controlled Site-Selective Coupling of 2,4-Dibromopyridine: [10]

To a Schlenk flask under an inert atmosphere are added 2,4-dibromopyridine (1.0 equiv), the arylboronic acid (1.1 equiv), Pd(OAc)₂ (1 mol%), the appropriate phosphine ligand (1-3 mol%), and the base (e.g., Na₂CO₃, 2.0 equiv). Anhydrous solvent (e.g., toluene/ethanol/water mixture) is added. The reaction mixture is stirred at the specified temperature (e.g., 80 °C) and monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography.

Visualizing Reaction Pathways and Workflows

Suzuki_Miyaura_Catalytic_Cycle Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition R-Pd(II)-X-Ln R-Pd(II)-X-Ln Oxidative_Addition->R-Pd(II)-X-Ln Transmetalation Transmetalation R-Pd(II)-X-Ln->Transmetalation R-Pd(II)-R'-Ln R-Pd(II)-R'-Ln Transmetalation->R-Pd(II)-R'-Ln Reductive_Elimination Reductive Elimination R-Pd(II)-R'-Ln->Reductive_Elimination Reductive_Elimination->Pd(0)Ln R-R' Coupled Product Reductive_Elimination->R-R' Ar-X Aryl Halide Ar-X->Oxidative_Addition R'-B(OR)2 Boronic Acid/Ester R'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Site_Selectivity_Factors Factors Influencing Site-Selectivity Site_Selectivity Site_Selectivity Electronic_Effects Electronic Effects (Electrophilicity of C-X) Electronic_Effects->Site_Selectivity Steric_Hindrance Steric Hindrance Steric_Hindrance->Site_Selectivity Halogen_Reactivity Nature of Halogen (I > Br > Cl) Halogen_Reactivity->Site_Selectivity Catalyst_Ligand Catalyst & Ligand (e.g., Pd source, phosphine, NHC) Catalyst_Ligand->Site_Selectivity Reaction_Conditions Reaction Conditions (Base, Solvent, Temperature) Reaction_Conditions->Site_Selectivity

Caption: Key factors governing site-selectivity in Suzuki-Miyaura coupling.

Experimental_Workflow Experimental Workflow for Optimizing Site-Selectivity Start Start Substrate_Selection Select Heteroaryl Polyhalide and Boronic Acid/Ester Start->Substrate_Selection Initial_Screening Initial Reaction Screening (Standard Conditions) Substrate_Selection->Initial_Screening Analysis Analyze Site-Selectivity (GC-MS, NMR) Initial_Screening->Analysis Optimization Optimize Reaction Conditions (Ligand, Base, Solvent, Temp.) Analysis->Optimization Unsatisfactory Selectivity Scale_Up Scale-up of Optimized Reaction Analysis->Scale_Up Satisfactory Selectivity Optimization->Initial_Screening Purification_Characterization Purification and Characterization of Product Scale_Up->Purification_Characterization End End Purification_Characterization->End

Caption: A typical workflow for optimizing site-selective Suzuki-Miyaura coupling.

References

A Comparative Analysis of Pyridine and Pyrimidine Derivatives as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the quest for potent and selective anti-inflammatory agents is a continuous endeavor. Among the myriad of heterocyclic compounds explored, pyridine and pyrimidine derivatives have emerged as privileged scaffolds, demonstrating significant potential in mitigating inflammatory responses. This guide provides a detailed comparative study of these two classes of compounds, presenting experimental data, outlining methodologies, and illustrating the key signaling pathways they modulate.

At a Glance: Pyridine vs. Pyrimidine Derivatives

FeaturePyridine DerivativesPyrimidine Derivatives
Core Structure A six-membered aromatic ring containing one nitrogen atom.A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.[1][2]
Primary Anti-Inflammatory Mechanisms Inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cyclooxygenase (COX) enzymes. Modulation of NF-κB and MAPK signaling pathways.[3]Inhibition of COX enzymes (often with selectivity for COX-2), NO production, and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). Also involved in modulating NF-κB and MAPK signaling pathways.[1][2][3]
Reported Efficacy Varies depending on the specific derivative. Some have shown potent inhibition of inflammatory markers comparable to standard drugs.[4][5][6]A broad range of derivatives have been synthesized and tested, with many exhibiting potent anti-inflammatory effects, in some cases superior to existing NSAIDs.[1][2]

Quantitative Comparison of Anti-Inflammatory Activity

The following tables summarize the in vitro and in vivo anti-inflammatory activities of representative pyridine and pyrimidine derivatives from various studies.

In Vitro Anti-Inflammatory Activity

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Compound ClassDerivative% NO InhibitionIC₅₀ (µM)Reference
Pyridine7a65.48%76.6[5][7]
Pyridine7f51.19%96.8[5][7]
Pyrimidine9a55.95%83.1[5][7]
Pyrimidine9d61.90%88.7[5][7]
PyrimidineV4--[8]
PyrimidineV8--[8]

Table 2: Cyclooxygenase (COX) Enzyme Inhibition

Compound ClassDerivativeCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Pyridine5n35.60.07508.6[9]
Pyridine-Pyrimidine Hybrid9d3.540.546.56[10]
Pyrimidine5-0.04 ± 0.09-[1]
Pyrimidine6-0.04 ± 0.02-[1]
PyrimidineL1>10074.6 ± 3.03>1.34[11]
PyrimidineL2>10076.8 ± 1.20>1.30[11]
Pyridazine (related N-heterocycle)6b1.140.186.33[12]
Reference DrugCelecoxib-0.04 ± 0.01-[1]
Reference DrugCelecoxib5.691.115.12[10]
Reference DrugPiroxicam-80.1 ± 1.54-[11]
Reference DrugMeloxicam-76.4 ± 7.91-[11]
In Vivo Anti-Inflammatory Activity

Table 3: Carrageenan-Induced Paw Edema in Rats

Compound ClassDerivativeDose% Edema Inhibition (at 1h)% Edema Inhibition (at 3h)% Edema Inhibition (at 6h)Reference
Pyridine5a-46.9%52.80%54.37%[4][13]
Pyridine5f-34.27%--[4][13]
Pyridine5g-43.46%--[4][13]
Pyridine5h-30.74%--[4][13]
Pyrimidine3c50-70 mg/kg-78.68%81.27%[14]
Pyrimidine4b50-70 mg/kg-68.38%77.14%[14]
Reference DrugDiclofenac-28.26%20.79%20.79%[4][13]
Reference DrugIbuprofen50-70 mg/kg-60.66%69.52%[14]

Signaling Pathways in Inflammation

The anti-inflammatory effects of pyridine and pyrimidine derivatives are often attributed to their ability to modulate key signaling pathways that regulate the expression of pro-inflammatory genes. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[15][16][17] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[17] Inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 (IL-1), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[16][18][19]

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation NFkB_IkB NF-κB-IκB (Inactive) IkB IκB IKK->IkB Phosphorylation Proteasome Proteasome Degradation IkB->Proteasome NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Release DNA DNA Transcription Gene Transcription DNA->Transcription Inflammation Pro-inflammatory Mediators Transcription->Inflammation

Canonical NF-κB signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial for converting extracellular signals into a wide range of cellular responses, including inflammation.[20][21] In mammals, the main MAPK subfamilies involved in inflammation are ERK, p38, and JNK. These pathways are typically organized as a three-tiered kinase cascade: a MAPKKK activates a MAPKK, which in turn activates a MAPK.[21] Activated MAPKs can then phosphorylate various transcription factors and other proteins, leading to the production of inflammatory mediators.

MAPK_Pathway Extracellular Extracellular Signals (Stress, Cytokines) MAP3K MAPKKK (e.g., ASK1, TAK1) Extracellular->MAP3K MAP2K_p38 MAPKK (MKK3/6) MAP3K->MAP2K_p38 MAP2K_JNK MAPKK (MKK4/7) MAP3K->MAP2K_JNK MAP2K_ERK MAPKK (MEK1/2) MAP3K->MAP2K_ERK MAPK_p38 p38 MAPK MAP2K_p38->MAPK_p38 TranscriptionFactors Transcription Factors (e.g., AP-1, CREB) MAPK_p38->TranscriptionFactors MAPK_JNK JNK MAP2K_JNK->MAPK_JNK MAPK_JNK->TranscriptionFactors MAPK_ERK ERK1/2 MAP2K_ERK->MAPK_ERK MAPK_ERK->TranscriptionFactors InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse

Overview of the MAPK signaling cascades.

Experimental Workflow for Anti-Inflammatory Agent Evaluation

The evaluation of novel anti-inflammatory compounds typically follows a structured workflow, progressing from initial in vitro screening to more complex in vivo models.

Experimental_Workflow Compound Test Compounds (Pyridine/Pyrimidine Derivatives) InVitro In Vitro Screening Compound->InVitro NO_Assay Nitric Oxide (NO) Inhibition Assay InVitro->NO_Assay COX_Assay COX-1/COX-2 Inhibition Assay InVitro->COX_Assay Cytokine_Assay Cytokine (TNF-α, IL-6) Release Assay InVitro->Cytokine_Assay InVivo In Vivo Models NO_Assay->InVivo COX_Assay->InVivo Cytokine_Assay->InVivo Edema_Model Carrageenan-Induced Paw Edema Model InVivo->Edema_Model Toxicity Toxicity & Ulcerogenicity Studies InVivo->Toxicity Data Data Analysis & SAR Edema_Model->Data Toxicity->Data Lead Lead Compound Identification Data->Lead

General workflow for evaluating anti-inflammatory agents.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the anti-inflammatory activity of pyridine and pyrimidine derivatives.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay quantifies the amount of nitrite, a stable and oxidized product of nitric oxide, in cell culture supernatants.

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (pyridine or pyrimidine derivatives) for 1-2 hours.

  • Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS; typically 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. Include a control group without LPS stimulation.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Griess Reaction:

    • Transfer an aliquot of the cell culture supernatant to a new 96-well plate.

    • Add an equal volume of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add an equal volume of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.[22][23][24]

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.

  • Reagent Preparation: Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0), a solution of heme, and the colorimetric substrate N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[25]

  • Enzyme and Inhibitor Incubation:

    • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

    • Add the test compound at various concentrations (or a vehicle control) to the wells.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[26][27]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.[27]

  • Measurement: Immediately monitor the oxidation of TMPD by measuring the change in absorbance at a specific wavelength (e.g., 590-620 nm) over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the reaction rates against the inhibitor concentrations.[28][29]

Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to assess the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Acclimatize rats (e.g., Wistar or Sprague-Dawley) to the laboratory environment for at least a week. Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the test compounds or a reference drug (e.g., indomethacin, diclofenac) orally or intraperitoneally. A control group receives only the vehicle.[30]

  • Induction of Inflammation: After a set period (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[4][13]

  • Measurement of Paw Edema: Measure the volume of the injected paw at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 6 hours) using a plethysmometer.

  • Calculation of Inhibition: The degree of swelling is determined by the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compound is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the drug-treated group.[14]

References

A Researcher's Guide to Cost-Effective Pyrimidine Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of pyrimidine building blocks is a critical decision that significantly influences the efficiency, cost, and ultimate success of a synthetic campaign. The pyrimidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1] This guide provides an objective comparison of various pyrimidine building blocks, supported by experimental data, to inform the selection of the most suitable and cost-effective options for your research and development objectives.

Comparative Analysis of Pyrimidine Building Blocks

The utility of pyrimidine building blocks is primarily determined by their cost and performance in pivotal chemical transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic aromatic substitutions (SNAr). The following table summarizes the cost and reactivity data for several common pyrimidine building blocks, allowing for a direct comparison of their economic and synthetic viability.

CompoundCAS NumberMolecular Weight ( g/mol )Indicative Price (USD/g)Cost per Mole (USD/mol)Key Applications & Reactivity Notes
5-Bromo-2-chloro-4-methoxypyrimidine57054-92-9223.46~27.25~6089A valuable trifunctional scaffold with multiple reaction sites for complex molecule construction.[2]
5-Bromo-2,4-dichloropyrimidine36082-50-5227.87~6.98 - 17.10~1590 - 3896Possesses two types of halogens; the C-Br bond at the 5-position is the most reactive site for initial Suzuki coupling.[2]
2-Chloro-4,6-dimethoxypyrimidine13223-38-0174.58~6.40~1117A highly economical option, particularly for synthesizing symmetrical difunctional pyrimidines.[2]
5-Bromo-2-chloropyrimidine32779-36-5193.43~21.90~4236A common building block in medicinal chemistry.
2-(Chloromethyl)pyrimidine hydrochlorideB030329 (Cat. No.)Not specifiedNot specifiedNot specifiedOffers dual functionality for sequential and site-selective modifications. The chloromethyl group is a highly reactive electrophile for SN2 reactions.[1]
2-Chloropyrimidine1722-12-9114.53Not specifiedNot specifiedA foundational building block for various pyrimidine derivatives.

Note: Prices are indicative and can vary based on supplier, purity, and quantity. The cost per mole is calculated based on the lower end of the indicative price range where applicable.[2]

Performance in Key Synthetic Reactions

The efficiency of different pyrimidine building blocks can vary significantly in terms of reaction yields, times, and conditions. Below is a summary of their performance in common synthetic methods.

MethodKey ReactantsCatalyst/ReagentSolventTimeYield (%)
Biginelli Reaction (Conventional) Benzaldehyde, Ethyl Acetoacetate, UreaHydrochloric AcidEthanol1.5 hours~60-70%
Biginelli Reaction (Microwave) Aromatic Aldehyde, Ethyl Cyanoacetate, GuanidineEthanolic NaOHEthanol7-12 min72-84%
Pinner Synthesis 1,3-Dicarbonyl Compound, AmidineAcid or BaseVariesVariesModerate
Microwave-Assisted Synthesis Chalcones, Guanidine HydrochlorideBasic MediumVariesMinutesExcellent
Solid-Phase Synthesis Resin-bound precursors, IsocyanatesBaseVariesVaries18-93% (over 4 steps)
Iridium-Catalyzed Multicomponent Synthesis Amidines, AlcoholsPN5P-Ir-pincer complexTolueneNot SpecifiedUp to 93%

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below to facilitate the replication and adaptation of these procedures in your laboratory.

Classical Biginelli Reaction
  • Reactants: Benzaldehyde (1 mmol), Ethyl acetoacetate (1 mmol), Urea or Thiourea (1 mmol)

  • Catalyst: Catalytic amount of HCl or NH₄Cl

  • Solvent: Methanol (30 cm³)

  • Procedure:

    • A mixture of the aldehyde, β-ketoester, urea/thiourea, and catalyst is taken in a round-bottom flask.

    • Methanol is added as the solvent.

    • The mixture is refluxed at 60°C for 3 hours.

    • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[3]

Modified Biginelli Reaction (Grindstone Method)

This solvent-free method offers an eco-friendly alternative with reported high yields.[3]

  • Reactants: Benzaldehyde (1 mmol), Ethyl acetoacetate (1 mmol), Urea or Thiourea (1.5 mmol)

  • Catalyst: CuCl₂·2H₂O (0.25 mmol) and a few drops of concentrated HCl

  • Procedure:

    • A mixture of the aldehyde, β-ketoester, urea/thiourea, and catalyst is ground in a mortar with a pestle at room temperature for a few minutes.

    • The progress of the reaction is monitored by TLC.

    • After completion, the reaction mixture is washed with water, and the solid product is collected by filtration.[3]

Microwave-Assisted Pyrimidine Synthesis

This method often leads to higher yields in shorter reaction times.[4]

  • Reactants: Chalcones, Guanidine Hydrochloride

  • Procedure:

    • A mixture of the reactants in a suitable solvent (e.g., DMF) is prepared.

    • The mixture is subjected to microwave irradiation for 8–20 minutes at 125–135 °C.[4]

Visualizing Synthetic Pathways and Workflows

To further aid in the selection and implementation of synthetic strategies, the following diagrams illustrate key pathways and workflows.

de_novo_pyrimidine_biosynthesis Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl_Phosphate Glutamine->Carbamoyl_Phosphate CPSII Carbamoyl_Aspartate Carbamoyl_Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH OMP OMP Orotate->OMP UMPS UMP UMP OMP->UMP UMPS

Caption: De novo pyrimidine biosynthesis pathway.

biginelli_workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Workup Reactants Combine Aldehyde, β-Ketoester, Urea/Thiourea Catalyst Add Catalyst (e.g., HCl) Reactants->Catalyst Solvent Add Solvent (e.g., Ethanol) Catalyst->Solvent Reflux Reflux Mixture (e.g., 60°C for 3h) Solvent->Reflux TLC Monitor by TLC Reflux->TLC Workup Reaction Workup (e.g., Cool, Filter) TLC->Workup Reaction Complete Purification Purify Product (e.g., Recrystallization) Workup->Purification

Caption: Experimental workflow for the Biginelli reaction.

Conclusion

The selection of an optimal pyrimidine building block is a multifaceted decision that requires careful consideration of cost, reactivity, and the specific goals of the synthetic strategy. For instance, while 5-Bromo-2-chloro-4-methoxypyrimidine offers significant versatility for creating complex molecules, more economical alternatives like 2-Chloro-4,6-dimethoxypyrimidine may be preferable when a symmetrical difunctional pyrimidine is desired.[2] By leveraging the comparative data and detailed protocols presented in this guide, researchers can make more informed decisions to accelerate their drug discovery and development programs while managing budgetary constraints.

References

Performance Showdown: A Comparative Guide to Palladium Catalysts for Aryl Chloride Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, offering a versatile toolkit for forging these critical linkages. However, the activation of readily available and cost-effective aryl chlorides presents a significant challenge due to the strength of the C-Cl bond. The evolution of palladium catalysts, particularly through the development of sophisticated phosphine and N-heterocyclic carbene (NHC) ligands, has revolutionized this field, enabling the use of these once-reluctant substrates.

This guide provides an objective comparison of the performance of various palladium catalyst systems for the coupling of aryl chlorides in four key transformations: Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions. The data, compiled from peer-reviewed literature, is presented to facilitate catalyst selection and optimization of reaction conditions.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the performance of different palladium catalyst systems for the coupling of 4-chlorotoluene, a representative unactivated aryl chloride. This allows for a direct comparison of catalyst efficacy in terms of yield, catalyst loading, and reaction conditions.

Table 1: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

Catalyst System (Precatalyst/Ligand)Pd Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhos2K₃PO₄Toluene/H₂O1001>95[1][2]
XPhos Pd G20.5K₃PO₄Dioxane/H₂O1001>95[1]
PdCl₂ / Na₂SO₄ (ligand-free)1Na₂CO₃WaterRT290-99[3]
Pd/H-MOR3.17 wt%K₂CO₃EtOH/H₂O800.595[3]

Table 2: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine

Catalyst System (Precatalyst/Ligand)Pd Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / XPhos1.5NaOt-BuTolueneReflux694[4]
(NHC)Pd(allyl)Cl1LHMDSDioxane1001895[5]
Pd(OAc)₂ / BrettPhos0.058 kg (for 7.67 kg substrate)-----[6]
γ-Fe₂O₃@MBD/Pd-Co0.07t-BuONaWater10024~90[7]

Table 3: Heck Coupling of 4-Chlorotoluene with Styrene

Catalyst System (Precatalyst/Ligand)Pd Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / P(t-Bu)₃3NBu₃Dioxane9060 (residence)-[8]
Palladacycle / Aliquat-3360.6K₂CO₃DMF/H₂O1201273[9]
Pd(OAc)₂ / DAB-Cy-Cs₂CO₃-60--[10]
Pd@MOF-NH₂----12-15>80[11]

Table 4: Sonogashira Coupling of 4-Chlorotoluene with Phenylacetylene

Catalyst System (Precatalyst/Ligand/Cocatalyst)Pd Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂ / CuI0.5Et₃N[TBP][4EtOV]553-[12]
Pd/CuFe₂O₄3K₂CO₃EtOH70-90[13]
[DTBNpP]Pd(crotyl)Cl (copper-free)2.5TMPDMSORT1.5100[14]
Pd(PPh)₃ / CuI (copper-free)2NBu₃THF10030 (residence)-[8]

Experimental Protocols

Detailed methodologies for the key coupling reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

General Experimental Workflow

The following diagram illustrates a generalized workflow for performing and analyzing a palladium-catalyzed aryl chloride coupling reaction.

G General Workflow for Palladium-Catalyzed Aryl Chloride Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Analysis A Charge reactor with Pd precatalyst, ligand, and base B Add anhydrous, degassed solvent A->B C Stir to form active catalyst B->C D Add aryl chloride and coupling partner C->D E Heat to desired temperature under inert atmosphere D->E F Monitor reaction progress (TLC, GC, LC-MS) E->F G Cool to room temperature and quench F->G Reaction Complete H Extract with organic solvent G->H I Wash, dry, and concentrate organic phase H->I J Purify by column chromatography I->J K Characterize product (NMR, MS, etc.) J->K

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 2-Bromo-5-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals working with 2-Bromo-5-chloropyrimidine. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Safety Data

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data sheets, the primary hazards include:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3]

  • Specific target organ toxicity — single exposure (Category 3): May cause respiratory irritation.[2][3][4]

  • Lachrymator: The substance is a lachrymator, meaning it can cause tearing.[1]

Quantitative Data Summary

PropertyValue
Molecular Formula C₄H₂BrClN₂[1]
Molecular Weight 193.43 g/mol [1]
Appearance Solid, powder[2]
Melting Point 73 - 79 °C[4]
GHS Hazard Statements H315, H319, H335

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure when handling this compound. The following table summarizes the required equipment and best practices.[5]

Body PartPersonal Protective Equipment (PPE)Specifications & Best Practices
Eyes/Face Safety Goggles & Face ShieldWear tightly fitting safety goggles with side-shields.[3] A face shield should be worn for procedures with a high risk of splashing.
Skin Chemical-Resistant Gloves & Laboratory CoatHandle with chemical-impermeable gloves (e.g., nitrile) and inspect them before use. A lab coat, long pants, and closed-toe shoes are required.[6]
Respiratory Fume Hood or RespiratorAlways handle in a well-ventilated area, preferably within a chemical fume hood.[3][6] If dust is generated, a NIOSH-approved respirator may be necessary.[7]

Experimental Protocols: Handling and Disposal

Safe Handling Workflow

The following diagram outlines the standard operating procedure for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_materials Gather All Materials prep_setup->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Glassware handle_transfer->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash Disposal Workflow for this compound cluster_waste_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal collect_solid Solid Waste in Labeled Container storage_secure Store in Designated Secure Area collect_solid->storage_secure collect_liquid Liquid Waste in Halogenated Solvent Container collect_liquid->storage_secure storage_containment Use Secondary Containment storage_secure->storage_containment disposal_licensed Arrange Pickup by Licensed Hazardous Waste Company storage_containment->disposal_licensed disposal_incineration Recommended Method: Incineration disposal_licensed->disposal_incineration

References

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Retrosynthesis Analysis

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2-Bromo-5-chloropyrimidine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.